molecular formula C26H41ClN4O5 B1256342 VTP-27999 CAS No. 942142-51-0

VTP-27999

Katalognummer: B1256342
CAS-Nummer: 942142-51-0
Molekulargewicht: 525.1 g/mol
InChI-Schlüssel: NXWASIVXQMMPLM-ZXMXYHOLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VTP-27999 has been used in trials studying the basic science of Renal Function.
This compound is a small molecule drug with a maximum clinical trial phase of I.

Eigenschaften

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWASIVXQMMPLM-ZXMXYHOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583133
Record name Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942142-51-0
Record name VTP-27999
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VTP-27999
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VTP-27999
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

VTP-27999: A Technical Guide to its Mechanism of Action as a Direct Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, second-generation, orally bioavailable direct renin inhibitor.[1] This document provides an in-depth exploration of its mechanism of action, drawing from preclinical and clinical data. This compound exerts its therapeutic effect by directly targeting the enzymatic activity of renin, the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to a cascade of downstream effects, ultimately resulting in vasodilation and a reduction in sodium and water retention. Notably, this compound exhibits a distinct mode of action compared to the first-in-class renin inhibitor, aliskiren (B1664508), particularly concerning its interaction with prorenin. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Direct Renin Inhibition

This compound functions as a direct inhibitor of renin, an aspartyl protease responsible for the conversion of angiotensinogen (B3276523) to angiotensin I.[1][2] This enzymatic step is the primary bottleneck in the RAAS cascade. By blocking this conversion, this compound effectively downregulates the entire RAAS pathway, leading to decreased levels of angiotensin II and aldosterone (B195564).[1][3] The physiological consequences of this inhibition include vasodilation and a reduction in sodium and water retention, which are beneficial in the management of hypertension and related cardiovascular conditions.[1][2]

The following diagram illustrates the central role of this compound in the RAAS pathway.

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction, Sodium & Water Retention Angiotensin_II->Vasoconstriction Aldosterone->Vasoconstriction VTP_27999 This compound VTP_27999->Angiotensinogen Inhibits

Figure 1: this compound Inhibition of the RAAS Pathway.

Quantitative Pharmacological Profile

This compound demonstrates a favorable pharmacological profile characterized by high potency, selectivity, and oral bioavailability.

ParameterValueSpeciesNotesReference
IC50 0.47 nMHumanIn vitro inhibition of purified recombinant human renin.[4]
Selectivity >1000-fold-Over related and unrelated off-targets.[4][5]
Oral Bioavailability >15%3 species-[5][6]
37%Rat-[5]
18%Monkey-[5]
Plasma Protein Binding ~75%Human-[7]
Terminal Half-life (t1/2) 24-30 hoursHumanFollowing multiple ascending doses.[3][7]

Preclinical and Clinical Efficacy

Preclinical Evaluation in a Hypertension Model

The in vivo efficacy of this compound was assessed in a double transgenic rat (dTGR) model of hypertension, which expresses human renin and angiotensinogen. In this model, orally administered this compound demonstrated a significant and sustained reduction in mean arterial blood pressure.

Experimental Protocol: Double Transgenic Rat (dTGR) Model of Hypertension

  • Animal Model: Double transgenic rats engineered to express both human renin and human angiotensinogen, leading to renin-dependent hypertension.

  • Treatment: Oral administration of this compound (e.g., 10 mg/kg).

  • Primary Endpoint: Measurement of mean arterial blood pressure (MAP) over a 24-hour period.

  • Results: this compound produced a greater reduction in MAP at 24 hours and a longer duration of action compared to an earlier compound in the same series.[5]

The logical workflow for this preclinical study is depicted below.

Preclinical_Workflow Start Start: Hypertensive dTGR Model Dosing Oral Administration of this compound Start->Dosing Monitoring Continuous Blood Pressure Monitoring Dosing->Monitoring Analysis Data Analysis: Change in Mean Arterial Pressure Monitoring->Analysis Outcome Outcome: Efficacy Assessment Analysis->Outcome

Figure 2: Experimental Workflow for Preclinical Efficacy Testing.
Clinical Pharmacodynamics in Healthy Volunteers

A multiple ascending dose study in salt-depleted healthy volunteers provided insights into the clinical pharmacodynamics of this compound.

Experimental Protocol: Multiple Ascending Dose Study

  • Subjects: Salt-depleted healthy volunteers.

  • Treatments: Once daily oral doses of this compound (75, 150, 300, and 600 mg), placebo, and 300 mg aliskiren for 10 days.[3]

  • Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to determine parameters such as Cmax and half-life.

  • Pharmacodynamic Assessments: Measurement of plasma renin activity (PRA), plasma concentrations of angiotensin II and aldosterone, and urinary aldosterone excretion.[3]

  • Safety Assessments: Monitoring of adverse events and vital signs.

Key Findings:

  • This compound was well tolerated with no significant safety issues.[3]

  • It was rapidly absorbed, reaching maximum plasma concentrations 1 to 4 hours after dosing.[3][7]

  • Plasma renin activity remained suppressed throughout the 24-hour dosing interval at all doses.[3][7]

  • This compound led to a dose-dependent increase in renin concentration, with a maximal 350-fold increase, which was greater than that observed with aliskiren, suggesting more potent intrarenal renin inhibition.[3][7]

  • A decrease in plasma angiotensin II and aldosterone was observed.[3]

  • At higher doses (300 mg and 600 mg), a rebound increase in angiotensin II and aldosterone was noted after drug cessation, suggesting an upper limit to the beneficial effects of renin inhibition.[3]

Differentiated Mechanism: Interaction with Prorenin and Renin Immunoreactivity

A significant aspect of this compound's mechanism of action is its distinct interaction with prorenin and its effect on renin immunoassays when compared to aliskiren.

  • Prorenin Unfolding: Aliskiren binds to prorenin and induces a conformational change that allows it to be detected in renin-specific immunoassays.[8][9][10] In contrast, this compound does not induce this unfolding of prorenin.[8][9][10]

  • Renin Immunoreactivity: this compound has been shown to increase the immunoreactivity of active renin by at least 30% in immunoassays.[8][9][10] This is attributed to an alteration in the affinity of the active site-directed antibodies used in these assays in the presence of this compound.[7][8][9][10] This effect is not observed with aliskiren.[9]

This differential mechanism is visualized in the following diagram.

Prorenin_Interaction cluster_Aliskiren Aliskiren cluster_VTP27999 This compound cluster_Renin_Immunoassay Effect on Renin Immunoassay Prorenin_A Prorenin (Inactive) Unfolded_Prorenin Unfolded Prorenin (Immunoreactive) Prorenin_A->Unfolded_Prorenin Binds & Unfolds Aliskiren Aliskiren Prorenin_V Prorenin (Inactive) No_Unfolding No Prorenin Unfolding Prorenin_V->No_Unfolding Does Not Unfold VTP27999 This compound Renin Active Renin Increased_Signal Increased Immunoreactivity (Assay Signal ↑) Renin->Increased_Signal Binds & Alters Antibody Affinity VTP27999_assay This compound

Figure 3: Differential Effects on Prorenin and Renin Immunoreactivity.

Conclusion

This compound is a potent and selective direct renin inhibitor with a distinct pharmacological profile. Its mechanism of action centers on the direct inhibition of the rate-limiting step of the RAAS, leading to effective downstream suppression of angiotensin II and aldosterone. Preclinical and clinical studies have demonstrated its efficacy in modulating the RAAS and have highlighted a favorable pharmacokinetic profile. The key differentiator of this compound is its neutral effect on prorenin conformation, in contrast to aliskiren, and its notable impact on renin immunoreactivity in standard assays. These characteristics are critical for researchers and clinicians to consider in the design and interpretation of studies involving this compound.

References

VTP-27999 renin inhibition pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the VTP-27999 Renin Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable direct renin inhibitor developed by Vitae Pharmaceuticals.[1] As a nonpeptidic alkyl amine, it represents a significant advancement in the chemical class of direct renin inhibitors (DRIs).[2][3] By targeting the apex of the Renin-Angiotensin-Aldosterone System (RAAS), this compound offers a distinct mechanism for managing conditions such as hypertension and chronic kidney disease.[2][4] Preclinical and Phase 1 clinical studies have demonstrated its robust pharmacodynamic effects, including profound inhibition of plasma renin activity and favorable impacts on renal hemodynamics, with a pharmacokinetic profile superior to the first-in-class DRI, aliskiren (B1664508).[5][6][7] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, outlining experimental methodologies, and visualizing its role in the RAAS pathway.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Rationale for Direct Renin Inhibition

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[2] The system is initiated by the aspartyl protease renin, which is secreted by the kidneys. Renin cleaves its substrate, angiotensinogen (B3276523), to form the decapeptide angiotensin I (Ang I).[2] This is the rate-limiting step of the entire cascade.[8] Ang I is subsequently converted by Angiotensin-Converting Enzyme (ACE) to the potent vasoconstrictor Angiotensin II (Ang II), which exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, inflammation, fibrosis, and aldosterone (B195564) secretion.[2]

While ACE inhibitors and Angiotensin Receptor Blockers (ARBs) are effective antihypertensive agents, they act downstream of renin. This can lead to a compensatory rise in plasma renin activity (PRA), potentially attenuating their long-term efficacy.[9] Direct renin inhibitors (DRIs) like this compound block the RAAS at its origin, preventing the formation of Ang I and all subsequent downstream effectors. This approach leads to a decrease in PRA and may offer a more complete and effective blockade of the RAAS.[2][9]

Mechanism of Action of this compound

This compound is a competitive inhibitor that binds directly to the active site of renin, preventing it from cleaving angiotensinogen.[2][10] Structure-based drug design was utilized to optimize the molecule's interaction with the enzyme's binding pockets, particularly the S1 pocket.[2][11] A key structural feature is the replacement of a cyclohexylmethyl group with an (R)-(tetrahydropyran-3-yl)methyl group, which maintained potency while improving selectivity.[2]

A notable characteristic of this compound is its distinct interaction with renin and its precursor, prorenin, compared to aliskiren. While aliskiren is known to bind to prorenin and induce a conformational change that makes it recognizable in some renin assays, this compound does not appear to unfold prorenin.[12][13] However, this compound does alter the immunoreactivity of active renin, an important consideration for the interpretation of immunoassay results during clinical development.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.

Table 1: In Vitro Inhibitory Activity
ParameterValueCompoundAssay ConditionsReference(s)
IC₅₀ (Human Renin) 0.47 nMThis compoundPurified recombinant human renin in buffer.[3]
IC₅₀ (Intracellular Renin) 27 nMThis compoundHuman mast cell line (HMC-1).[5]
IC₅₀ (Intracellular Renin) 171 nMAliskirenHuman mast cell line (HMC-1).[5]
Selectivity >1000-foldThis compoundAgainst related and unrelated off-targets.[2][11]
Table 2: Preclinical Pharmacokinetic Parameters
SpeciesOral Bioavailability (%)Plasma Free Fraction (%)Reference(s)
Rat 37%N/A[2]
Monkey 18%29%[2]
Dog > than predecessor compound22%[2]
Human ~10-fold higher than aliskiren22-29% (range across species)[2][7]
Table 3: Human Pharmacokinetic Parameters (Phase 1, Multiple Ascending Doses)
ParameterValueDosing RegimenReference(s)
Time to Cₘₐₓ (Tₘₐₓ) 1 - 4 hours75, 150, 300, 600 mg once daily for 10 days.[6][7]
Terminal Half-life (t₁/₂) 24 - 30 hours75, 150, 300, 600 mg once daily for 10 days.[6][7]
Dose Proportionality YesDoses from 40 mg to 1000 mg.[2][7]
Table 4: Human Pharmacodynamic Effects (Phase 1, Day 10)
ParameterDose of this compoundResultComparator (Aliskiren 300 mg)Reference(s)
Plasma Renin Concentration 300 mg~100-fold increase from baseline~50-fold increase[5]
Plasma Renin Concentration 600 mg~350-fold increase from baseline~50-fold increase[5][6]
Renal Plasma Flow (RPF) 75 mg+17.2 mL/min/1.73 m²+62.6 mL/min/1.73 m²[5]
Renal Plasma Flow (RPF) 150 mg+63.1 mL/min/1.73 m²+62.6 mL/min/1.73 m²[5]
Renal Plasma Flow (RPF) 300 mg+97.5 mL/min/1.73 m²+62.6 mL/min/1.73 m²[5]
Renal Plasma Flow (RPF) 600 mg+115.2 mL/min/1.73 m²+62.6 mL/min/1.73 m²[5]
Urinary Aldosterone Excretion 300 mg & 600 mgIncreased vs. baseline on Day 10N/A[6]

Experimental Protocols

In Vitro Renin Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human renin.

  • Methodology:

    • Purified recombinant human renin (e.g., 0.3 nM) is incubated in a suitable buffer system.[2]

    • A synthetic substrate for renin (e.g., a fluorogenic peptide) is added to the reaction mixture.

    • This compound is added in a range of concentrations.

    • The enzymatic reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

    • The rate of substrate cleavage is measured over time using a fluorescence plate reader.

    • Inhibition curves are generated by plotting the percentage of renin activity against the logarithm of the inhibitor concentration.

    • The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.[2]

In Vivo Efficacy in Double Transgenic Rats (dTGR)
  • Objective: To assess the oral efficacy and duration of action of this compound on blood pressure in a renin-dependent hypertension model.

  • Methodology:

    • Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen are used. These animals exhibit severe hypertension that is dependent on human renin activity.[2]

    • Instrumentation: Animals are instrumented with radiotelemetry devices for continuous monitoring of mean arterial blood pressure (MAP) and heart rate.

    • Dosing: this compound is administered via oral gavage at a specified dose (e.g., 10 mg/kg).[2]

    • Monitoring: MAP is continuously recorded before dosing (baseline) and for at least 24 hours post-dosing.

    • Data Analysis: The change in MAP from baseline is calculated over time and compared between the this compound-treated group and a vehicle control group.[2]

Human Phase 1 Multiple Ascending Dose Study
  • Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose design is employed.[6]

    • Subjects: Healthy volunteers are enrolled and subjected to sodium depletion to activate the RAAS.[6]

    • Treatment Groups: Subjects receive once-daily oral doses of this compound (e.g., 75, 150, 300, 600 mg), placebo, or an active comparator like aliskiren (300 mg) for a defined period (e.g., 10 days).[6]

    • PK Sampling: Serial blood samples are collected at predefined time points over a 24-hour interval (and beyond) on Day 1 and Day 10 to determine plasma concentrations of this compound.[6][7]

    • PD Assessments: Blood and urine samples are collected to measure PRA, plasma renin concentration (PRC), Ang II, and aldosterone levels. Renal plasma flow (RPF) may be assessed using methods like para-aminohippurate (PAH) clearance.[5][6]

    • Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.[6]

Visualizations

This compound Signaling Pathway

RAAS_Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI (cleavage) AngII Angiotensin II AngI->AngII (conversion) AT1R AT1 Receptor AngII->AT1R (binding) Effects Vasoconstriction Aldosterone Secretion Fibrosis AT1R->Effects Renin Renin Renin->AngI ACE ACE ACE->AngII VTP This compound VTP->Renin Inhibition DRI_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification (Renin) SBDD Structure-Based Design & Lead Optimization (this compound) Target->SBDD InVitro In Vitro Assays (IC50, Selectivity) SBDD->InVitro InVivo In Vivo Efficacy (dTGR Hypertension Model) InVitro->InVivo PK_Tox Pharmacokinetics & Toxicology (Rat, Monkey, Dog) InVivo->PK_Tox Phase1 Phase 1 Trials (Safety, PK/PD in Volunteers) PK_Tox->Phase1 Phase2 Phase 2 Trials (Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 Trials (Pivotal Efficacy & Safety) Phase2->Phase3

References

VTP-27999: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Renin Inhibitor

Abstract

VTP-27999 is a potent and selective, orally bioavailable alkyl amine inhibitor of renin, the initial and rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly targeting renin, this compound effectively blocks the entire RAAS cascade, leading to reduced production of angiotensin II and aldosterone (B195564).[1][2] This mechanism of action has positioned this compound as a therapeutic candidate for hypertension and related cardiovascular and renal diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a nonpeptidic alkyl amine.[4] Its chemical and physical properties are summarized in the tables below. The compound is available in its free base form, as well as hydrochloride (HCl) and trifluoroacetate (B77799) (TFA) salts, with the salt forms exhibiting enhanced water solubility and stability.[5]

Table 1: Chemical Identification of this compound and its Salts
IdentifierThis compound (Free Base)This compound TFAThis compound HCl
IUPAC Name methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamatemethyl N-[2-[(R)-(3-Chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamate trifluoroacetateNot explicitly found
CAS Number 942142-51-01013937-63-71264191-73-2
Chemical Formula C₂₆H₄₁ClN₄O₅C₂₈H₄₂ClF₃N₄O₇C₂₆H₄₂Cl₂N₄O₅
SMILES O=C(N1CCC--INVALID-LINK--=O)C2=CC=CC(Cl)=C2">C@@HC1)NC--INVALID-LINK--C[C@@H]3COCCC3O=C(O)C(F)(F)F.COC(NCCO--INVALID-LINK--[C@@]2([H])CN(CCC2)C(NC--INVALID-LINK--C[C@H]3CCCOC3)=O)=OO=C(NC--INVALID-LINK--NC)N(CCC2)C[C@]2([H])--INVALID-LINK--([H])C3=CC(Cl)=CC=C3.Cl
Table 2: Physicochemical Properties of this compound and its Salts
PropertyThis compound (Free Base)This compound TFAThis compound HCl
Molecular Weight 525.08 g/mol 639.10 g/mol 561.54 g/mol
Appearance Not specifiedOil (Colorless to light yellow)Solid (White to yellow)
Solubility Soluble in DMSOWater: 10 mg/mL (15.65 mM; requires sonication) Ethanol: 2.4 mg/mL (3.76 mM; requires sonication)Water: ≥ 100 mg/mL (178.08 mM)
Storage 0°C (Short Term), -20°C (Long Term)4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month)4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month)

Pharmacological Properties

Mechanism of Action

This compound is a direct inhibitor of renin, the enzyme responsible for the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in the RAAS cascade.[1] By inhibiting renin, this compound effectively reduces the levels of angiotensin II and aldosterone, key mediators of vasoconstriction, sodium and water retention, and cardiovascular remodeling.[1][6][7]

RAAS_Inhibition cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AngI->AngII Aldosterone Aldosterone AngII->Aldosterone Vasoconstriction Vasoconstriction, Sodium & Water Retention, Cardiac Remodeling AngII->Vasoconstriction Aldosterone->Vasoconstriction contributes to Renin Renin ACE ACE VTP27999 This compound VTP27999->Renin Inhibits Renin_label Renin ACE_label ACE

Diagram 1: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.
Potency and Selectivity

This compound is a highly potent renin inhibitor with an IC₅₀ of 0.47 nM against human renin.[1] It demonstrates excellent selectivity, being over 1000-fold more selective for renin compared to other related and unrelated off-targets, including other human aspartyl proteases like β-secretase, cathepsin D, and cathepsin E.[8]

Table 3: In Vitro Potency of this compound
ParameterValueReference
IC₅₀ (Human Renin) 0.47 nM[1]
Selectivity >1000-fold over other proteases[8]
Pharmacokinetics

A multiple ascending dose study in healthy, salt-depleted volunteers provided key pharmacokinetic data for this compound.[5] The compound is rapidly absorbed following oral administration, with dose-proportional pharmacokinetics.[5]

Table 4: Pharmacokinetic Parameters of this compound in Humans
ParameterValueReference
Time to Cₘₐₓ (Tₘₐₓ) 1 - 4 hours[5]
Terminal Half-life (t₁/₂) 24 - 30 hours[5]
Bioavailability >15% in three species (preclinical)[9]
Excretion <10% excreted in urine[5]
Clinical Studies

A key clinical trial (NCT01217736) evaluated the safety, tolerability, and pharmacodynamics of this compound in healthy volunteers. In this study, this compound was administered once daily for 10 days at doses of 75, 150, 300, and 600 mg, and compared to 300 mg of aliskiren (B1664508) and a placebo.[5]

Key Findings:

  • This compound was well-tolerated with no significant safety issues.[5]

  • It effectively suppressed plasma renin activity (PRA) over a 24-hour period at all doses.[5]

  • This compound led to a dose-dependent increase in plasma renin concentration, which was more pronounced than with aliskiren, suggesting significant intrarenal renin inhibition.[5]

  • The compound decreased plasma angiotensin II and aldosterone levels.[5]

  • At doses of 300 mg and higher, an excessive intrarenal renin inhibition was observed, leading to a rebound increase in angiotensin II and aldosterone after drug cessation.[5]

  • This compound demonstrated a blood pressure-lowering effect comparable to aliskiren.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the in vitro inhibitory potency (IC₅₀) of this compound against renin.[1]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

Materials:

  • This compound TFA stock solution (e.g., 10 mM in DMSO)

  • Recombinant human renin

  • FRET-based fluorogenic renin substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions to the test wells. Add assay buffer with the corresponding DMSO concentration to the control and blank wells.

  • Add the renin solution to the test and control wells. Add assay buffer to the blank wells.

  • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate solution to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).[1]

  • Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Renin_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor plate_setup Plate Setup: Add Inhibitor, Controls, Blanks prep_inhibitor->plate_setup add_renin Add Renin Solution plate_setup->add_renin pre_incubate Pre-incubate (15 min, 37°C) add_renin->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Time-course) add_substrate->measure_fluorescence data_analysis Data Analysis: Calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

Diagram 2: Experimental workflow for the in vitro renin inhibition FRET assay.
In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension

This model is utilized to assess the in vivo antihypertensive efficacy of this compound.[5]

Model Characteristics:

  • Genetic Background: Sprague-Dawley or Fischer 344 rats.[5]

  • Transgenes: Express both human renin and human angiotensinogen.[5]

  • Phenotype: Develop severe hypertension and end-organ damage.[5]

Procedure:

  • Animal Preparation: Use adult dTGRs. Blood pressure can be continuously monitored using telemetry devices implanted in the aorta.[8]

  • Drug Formulation: Prepare a solution or suspension of this compound TFA in a suitable vehicle (e.g., water or a specific formulation buffer).

  • Dosing: Administer this compound or vehicle control orally via gavage at the desired dose (e.g., 10 mg/kg).[8]

  • Blood Pressure Monitoring: Record mean arterial pressure (MAP) continuously before and after drug administration for a specified period (e.g., 24 hours or longer).[8]

  • Data Analysis: Compare the changes in MAP between the this compound-treated group and the vehicle-treated group to determine the antihypertensive effect and duration of action.

Conclusion

This compound is a potent and selective direct renin inhibitor with promising pharmacokinetic and pharmacodynamic profiles. Its ability to effectively block the RAAS cascade at its origin makes it a valuable tool for research into hypertension and related diseases. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound. The distinct pharmacological profile of this compound compared to other RAAS inhibitors warrants further exploration of its potential therapeutic benefits.

References

VTP-27999: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND: VTP-27999 CAS NUMBER: 942142-51-0 CHEMICAL NAME: Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate

Executive Summary

This compound is a potent and selective, orally bioavailable alkyl amine inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By directly targeting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a downstream reduction in angiotensin II and aldosterone (B195564) levels.[1][3] This mechanism of action results in vasodilation and a decrease in blood pressure.[1] Preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure and have characterized its pharmacokinetic and pharmacodynamic profiles.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is a direct renin inhibitor that competitively binds to the active site of the renin enzyme.[1] This inhibition prevents the enzymatic cleavage of angiotensinogen to angiotensin I, the first and rate-limiting step of the RAAS cascade.[2][3] Consequently, the production of the potent vasoconstrictor angiotensin II is suppressed, leading to reduced activation of the angiotensin II receptor type 1 (AT1R), vasodilation, and a subsequent lowering of blood pressure.[1][3] Unlike other renin inhibitors such as aliskiren, this compound does not cause the unfolding of prorenin, the inactive precursor of renin.[6][7]

Signaling Pathway

The primary signaling pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure_Increase Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin ACE ACE VTP_27999 This compound VTP_27999->Renin Inhibits

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound.

Quantitative Data

In Vitro Potency and Selectivity
ParameterSpeciesValueReference
Renin Inhibition (IC50)Human0.47 nM[8]
Intracellular Renin Inhibition (IC50) in HMC-1 cellsHuman27 nM[9]
CYP3A4 Inhibition (IC50)Human>30 µM[4][10]
SelectivityHuman>1000-fold for renin over >150 other targets[4][11]
β-secretase (BACE1) InhibitionHuman<10% at 10 µM[4][11]
Cathepsin D InhibitionHuman<10% at 10 µM[4][11]
Cathepsin E InhibitionHuman<10% at 10 µM[4][11]
Pharmacokinetic Parameters
ParameterSpeciesValueReference
Oral Bioavailability (F)Rat37%[4][10]
Monkey18%[4][10]
Dog>15%[4][10]
Terminal Half-life (t1/2)Human24 - 30 hours[5][12]
Time to Maximum Concentration (Tmax)Human1 - 4 hours[5][12]
Plasma Free FractionDog22%[4]
Monkey29%[4]
In Vivo Efficacy in Double Transgenic Rats (dTGR)
Dose (Oral)ParameterResultReference
10 mg/kgMean Arterial Pressure (MAP)Greater reduction at 24h and longer duration of action compared to a reference compound.[4]
Clinical Pharmacodynamics in Healthy Volunteers
DoseParameterResultReference
75, 150, 300, 600 mg (once daily for 10 days)Plasma Renin Activity (PRA)>90% inhibition at 15 minutes after dosing on day 1; significant inhibition maintained for 24 hours.[5]
300 and 600 mgPlasma Renin ConcentrationMaximally 350-fold increase, greater than with aliskiren.[5][12]
75, 150, 300, 600 mgRenal Plasma Flow (RPF)Dose-dependent increases from baseline of 17.2, 63.1, 97.5, and 115.2 mL/min/1.73 m2, respectively.[9]

Experimental Protocols

In Vitro Renin Activity Assay (FRET-based)

This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[3]

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.[3]

Materials and Reagents:

  • This compound TFA: Stock solution in DMSO (e.g., 10 mM).

  • Recombinant Human Renin: Lyophilized powder or a stock solution of known concentration.

  • Fluorogenic Renin Substrate (e.g., (DABCYL)-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound TFA in DMSO, and then dilute further in Assay Buffer to achieve the final desired concentrations.

  • Reagent Preparation:

    • Renin Solution: Prepare a working solution of recombinant human renin in Assay Buffer.

    • Substrate Solution: Prepare a working solution of the FRET substrate in Assay Buffer. Protect from light.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted this compound TFA solutions to the test wells.

    • Add 25 µL of Assay Buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.

    • Add 25 µL of the Renin Solution to the test and control wells. Add 25 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.[3]

  • Reaction Initiation: Add 25 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.

Data Analysis:

  • Calculate Reaction Rates: For each well, determine the initial reaction rate (velocity) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank)).

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare this compound Serial Dilutions Plate_Setup Set up 96-well plate: Buffer, Compound/Vehicle, Renin/Buffer Compound_Dilution->Plate_Setup Reagent_Prep Prepare Renin and Substrate Solutions Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C (15 min) Plate_Setup->Pre_incubation Reaction_Initiation Initiate reaction with Substrate Solution Pre_incubation->Reaction_Initiation Fluorescence_Measurement Kinetic fluorescence reading (30-60 min) Reaction_Initiation->Fluorescence_Measurement Calculate_Rates Calculate Reaction Rates (Slope of RFU vs. Time) Fluorescence_Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 value (Dose-response curve) Calculate_Inhibition->Determine_IC50

Workflow for the in vitro FRET-based renin activity assay.
In Vivo Blood Pressure Measurement in a Double Transgenic Rat (dTGR) Model

This protocol describes an acute oral dosing study to assess the blood pressure-lowering effects of this compound in a hypertensive rat model expressing human renin and angiotensinogen.[1][13]

Principle: The conscious animal's blood pressure is continuously monitored before and after the administration of the test compound. A reduction in blood pressure indicates an antihypertensive effect.[13]

Materials:

  • This compound TFA.

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Double transgenic rats (dTGR) expressing human renin and angiotensinogen.

  • Radiotelemetry transmitter for blood pressure monitoring.

  • Oral gavage needles (18-20 gauge, straight or curved with a ball tip).

  • Syringes.

  • Animal scale.

Procedure:

  • Surgical Implantation of Radiotelemetry Device:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant a radiotelemetry transmitter with its catheter inserted into the abdominal aorta for direct and continuous blood pressure measurement.

    • Allow the animal to recover from surgery for at least one week.[13]

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Allow the animals to acclimate to the laboratory conditions for at least one week before the experiment.[1][13]

  • Dosing Solution Preparation:

    • Weigh the required amount of this compound TFA.

    • Prepare a homogenous suspension in the vehicle to achieve the desired final concentration for a dosing volume of 5-10 mL/kg.[2]

  • Baseline Blood Pressure Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.[13]

  • Drug Administration:

    • Administer the prepared this compound TFA suspension or vehicle (control) to the rats via oral gavage. A recommended starting dose is 10 mg/kg.[1]

  • Post-dosing Monitoring: Continuously monitor and record blood pressure, heart rate, and motor activity for a specified period post-dosing (e.g., 24-48 hours).[13]

Data Analysis:

  • Calculate the change in mean arterial pressure (MAP) from baseline for each animal at each time point.

  • Compare the blood pressure reduction in the this compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).[1]

InVivo_BP_Workflow cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Data Analysis Surgery Implant Radiotelemetry Transmitter Recovery Allow Animal Recovery (>= 1 week) Surgery->Recovery Acclimation Acclimate Animal to Housing Conditions Recovery->Acclimation Baseline Record Baseline Blood Pressure (24-48h) Acclimation->Baseline Administration Administer this compound or Vehicle via Oral Gavage Baseline->Administration Dosing_Prep Prepare this compound Dosing Solution Dosing_Prep->Administration Monitoring Continuously Monitor Blood Pressure (24-48h) Administration->Monitoring Calculate_MAP Calculate Change in MAP from Baseline Monitoring->Calculate_MAP Statistical_Analysis Compare Treated vs. Control (e.g., ANOVA) Calculate_MAP->Statistical_Analysis

Workflow for in vivo blood pressure measurement in a dTGR model.

Safety and Toxicology

This compound was found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.[1][4] In a multiple ascending dose study in healthy volunteers, this compound was generally safe and well-tolerated.[5] At the highest dose of 600 mg, some nausea and vomiting were observed.[5] As with other RAAS inhibitors, potential side effects at higher doses could include hypotension, hyperkalemia, and renal impairment.[1]

Conclusion

This compound is a potent and selective direct renin inhibitor with favorable pharmacokinetic properties and demonstrated efficacy in preclinical models and human clinical trials. Its distinct mechanism of action within the RAAS cascade makes it a valuable tool for research in hypertension, cardiovascular, and renal diseases. The provided data and protocols offer a comprehensive resource for scientists and drug development professionals to design and execute further studies to explore its therapeutic potential.

References

VTP-27999: A Technical Overview of its Discovery and Development as a Novel Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of VTP-27999, a potent and selective alkyl amine renin inhibitor. The document details the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular function.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and end-organ damage, particularly affecting the kidneys and heart.[1] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen (B3276523) to angiotensin I.[1][2] Direct renin inhibitors (DRIs) therefore represent a promising therapeutic strategy for the management of hypertension and related cardiovascular and renal diseases by targeting the system at its origin.[1][3]

This compound emerged from a structure-guided drug design program aimed at discovering novel, nonpeptidic renin inhibitors with improved potency, selectivity, and pharmacokinetic properties over earlier generations of DRIs.[1]

Mechanism of Action

This compound is a direct inhibitor of renin.[2] By binding to the active site of the enzyme, it blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the salt- and water-retaining hormone aldosterone (B195564).[2][4] This targeted inhibition of the initial, rate-limiting step of the RAAS cascade leads to a reduction in blood pressure and has the potential for end-organ protection.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzed by AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II VTP_27999 This compound VTP_27999->Renin Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Discovery and Preclinical Development

The discovery of this compound was the result of a focused lead optimization effort starting from a series of nonpeptidic alkyl amine renin inhibitors.[1] The initial lead compound, while potent, exhibited undesirable inhibition of the cytochrome P450 enzyme CYP3A4.[5] Through structure-based drug design, medicinal chemists rationally incorporated additional polar functionality and modified a key structural element interacting with the S1 pocket of the renin active site.[1] This led to the identification of this compound (referred to as compound 9 in the primary literature), which demonstrated a superior profile of high potency, excellent selectivity, and favorable pharmacokinetic properties.[1]

In Vitro Potency and Selectivity

This compound exhibits potent inhibition of human renin with sub-nanomolar activity.[1] A key objective of the optimization program was to minimize off-target effects, particularly inhibition of CYP3A4. This compound demonstrated a significant improvement in this regard compared to the initial lead compounds.[1] Furthermore, this compound displayed high selectivity for renin over other aspartyl proteases and a broad panel of other molecular targets.[1]

Compound/ParameterIC50 (nM) - Low ReninIC50 (nM) - PRACYP3A4 IC50 (nM)Selectivity
This compound (Compound 9) 0.47 1.1 >30,000 >1000-fold vs. >150 off-targets
Lead Compound 20.480.824600Not Reported
Reference Compound 10.400.65Not ReportedNot Reported
Data sourced from Jia et al., 2011.[1]
PRA: Plasma Renin Activity
Pharmacokinetics

This compound demonstrated favorable oral bioavailability in multiple preclinical species, a critical factor for its potential as an orally administered therapeutic.[1]

SpeciesOral Bioavailability (%)Plasma Free Fraction (%)
Rat37Not Reported
Monkey1829
Dog>1522
Data sourced from Jia et al., 2011 and BenchChem Application Notes.[1][3]
In Vivo Efficacy

The antihypertensive effect of this compound was evaluated in a double transgenic rat (dTGR) model of hypertension, which expresses both human renin and human angiotensinogen.[1] In this model, this compound demonstrated a significant and sustained reduction in mean arterial blood pressure (MAP) following oral administration.[1]

Animal ModelDose (Oral)ParameterResult
Double Transgenic Rat (dTGR)10 mg/kgMean Arterial Pressure (MAP)Greater reduction at 24h compared to a reference compound.[1]

Clinical Development

This compound advanced into clinical trials in human volunteers. A multiple ascending dose study (NCT01217736) was conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics.[6] The study demonstrated that this compound was well-tolerated and rapidly absorbed, with a terminal half-life of 24 to 30 hours.[6] It effectively suppressed plasma renin activity and led to dose-dependent reductions in angiotensin II and aldosterone levels.[6] A notable finding was a significant, dose-dependent increase in renal plasma flow, suggesting a potential for beneficial effects on renal vascular function.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Renin, FRET Substrate) Start->Prepare_Reagents Plate_Setup Plate Setup (Buffer, this compound/Vehicle) Prepare_Reagents->Plate_Setup Add_Renin Add Renin Solution Plate_Setup->Add_Renin Pre_Incubate Pre-incubate (15 min at 37°C) Add_Renin->Pre_Incubate Add_Substrate Add FRET Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro FRET-based renin inhibition assay.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.[2]

Methodology:

  • Reagent Preparation:

    • A stock solution of this compound TFA is prepared in DMSO.

    • Purified recombinant human renin is diluted in assay buffer to a working concentration (e.g., 0.6 nM for a final assay concentration of 0.3 nM).[2]

    • The FRET substrate is diluted in assay buffer to a working concentration (e.g., 2 µM for a final concentration of 1 µM).[2]

  • Assay Procedure:

    • In a 96-well plate, assay buffer is added to all wells.

    • Serial dilutions of this compound are added to the test wells.

    • Vehicle (DMSO in assay buffer) is added to control wells.

    • Renin solution is added to all wells except the blank.

    • The plate is pre-incubated for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]

    • The FRET substrate is added to all wells to initiate the reaction.

  • Data Acquisition and Analysis:

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of the reaction is determined from the linear portion of the kinetic curve.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal model.

In Vivo Hypertension Model (Double Transgenic Rat - dTGR)

Model: The dTGR model, expressing both human renin and human angiotensinogen, develops severe hypertension, making it a relevant model for testing human renin inhibitors.[1]

Methodology:

  • Animal Acclimatization and Baseline Measurements:

    • Rats are acclimated to housing conditions.

    • Baseline blood pressure is measured, often using radiotelemetry for continuous and stress-free monitoring.

  • Drug Administration:

    • This compound TFA is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).[3]

    • The compound is administered orally once daily via gavage at the desired dose (e.g., 10 mg/kg).[1][3]

  • Blood Pressure Monitoring:

    • Mean arterial blood pressure (MAP) is continuously monitored post-dosing.

  • Endpoint Analysis:

    • At the end of the study, animals may be euthanized for the collection of tissues (e.g., heart, kidneys) for further analysis, such as histological assessment of end-organ damage.

CYP3A4 Inhibition Assay

Principle: The potential for a compound to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme, is assessed using human liver microsomes.

Methodology:

  • Incubation:

    • This compound is incubated with human liver microsomes in the presence of a specific CYP3A4 substrate and NADPH (a necessary cofactor).

  • Metabolite Quantification:

    • The formation of the metabolite of the CYP3A4 substrate is quantified, typically by LC-MS/MS.

  • IC50 Determination:

    • The concentration of this compound that causes 50% inhibition of metabolite formation is determined to be the IC50 value.

Conclusion

This compound is a potent and selective direct renin inhibitor discovered through a rational, structure-based drug design approach. It has demonstrated a promising preclinical profile with high potency, excellent selectivity, good oral bioavailability, and in vivo efficacy in a relevant model of hypertension. Early clinical data in human volunteers have further supported its potential as a therapeutic agent for cardiovascular and renal diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel renin inhibitors.

References

VTP-27999 selectivity profile over other proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective, orally bioavailable direct inhibitor of renin, the aspartyl protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade.[1] By inhibiting the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively modulates the entire RAAS pathway, a critical regulator of blood pressure and fluid balance.[2] This technical guide provides an in-depth overview of the selectivity profile of this compound against other proteases, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Selectivity Profile of this compound

A critical aspect of drug development is ensuring the high selectivity of a therapeutic candidate for its intended target to minimize off-target effects. This compound has demonstrated a remarkable selectivity profile for human renin over other proteases, including related human aspartyl proteases.

Quantitative Selectivity Data

The following table summarizes the inhibitory activity of this compound against human renin and its selectivity over other key human aspartyl proteases.

Target ProteaseThis compound IC50 (nM)% Inhibition at 10 µM this compoundSelectivity Fold (approx.)
Human Renin0.47[1][3]--
β-secretase (BACE1)>10,000<10%[4]>21,000
Cathepsin D>10,000<10%[4]>21,000
Cathepsin E>10,000<10%[4]>21,000

Furthermore, studies have shown that this compound exhibits over 1,000-fold selectivity for renin when screened against a broad panel of more than 150 other receptors, ion channels, and enzymes.[4]

Key Experimental Protocols

The determination of the potency and selectivity of this compound involves a series of precise in vitro enzymatic assays. Below are the detailed methodologies for these key experiments.

In Vitro Renin Inhibition Assay (FRET-based)

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the reporter and quencher are separated, leading to a measurable increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

    • Prepare a working solution of recombinant human renin in assay buffer.

    • Prepare a working solution of the fluorogenic renin substrate in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the various concentrations of the this compound dilutions to the respective test wells. Include a vehicle control (DMSO) for 100% enzyme activity and a no-enzyme control for background fluorescence.

    • Add the recombinant human renin solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over a set period (e.g., 60 minutes) at 37°C.

    • Calculate the initial reaction rates (slopes of the linear phase of fluorescence increase).

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protease Selectivity Profiling (General Protocol)

To assess the selectivity of this compound, its inhibitory activity is measured against a panel of off-target proteases, such as β-secretase, Cathepsin D, and Cathepsin E. A similar FRET-based assay principle is often employed, using substrates specific to each protease.

Procedure:

  • Target and Substrate Selection:

    • Obtain purified, recombinant off-target proteases.

    • Use a fluorogenic substrate specific for each protease. For example:

      • β-secretase (BACE1): A substrate containing the "Swedish" amyloid precursor protein (APP) cleavage site.

      • Cathepsin D and E: Specific fluorogenic peptide substrates are commercially available.

  • Assay Execution:

    • The assay is performed in a similar manner to the renin inhibition assay, substituting renin with the respective off-target protease and using its specific substrate.

    • This compound is typically tested at a high concentration (e.g., 10 µM) to determine the percentage of inhibition.

    • If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value.

  • Data Analysis:

    • The percentage of inhibition at the high concentration is calculated.

    • If an IC50 is determined, the selectivity fold is calculated by dividing the IC50 for the off-target protease by the IC50 for renin.

Visualizing the Core Concepts

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II VTP_27999 This compound VTP_27999->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow for Determining Protease Selectivity

The logical flow for assessing the selectivity profile of an inhibitor like this compound is depicted in the following diagram.

Selectivity_Workflow Start Start: Test Compound (this compound) Primary_Assay Primary Target Assay (Renin Inhibition - FRET) Start->Primary_Assay Off_Target_Screening Off-Target Protease Screening (e.g., BACE1, Cathepsins D & E) Start->Off_Target_Screening Determine_IC50 Determine IC50 for Renin Primary_Assay->Determine_IC50 Calculate_Selectivity Calculate Selectivity Fold (IC50_off-target / IC50_renin) Determine_IC50->Calculate_Selectivity High_Concentration_Test Single High Concentration Test (e.g., 10 µM) Off_Target_Screening->High_Concentration_Test Analyze_Inhibition Analyze % Inhibition High_Concentration_Test->Analyze_Inhibition Dose_Response If Significant Inhibition: Full Dose-Response Analyze_Inhibition->Dose_Response > Threshold Analyze_Inhibition->Calculate_Selectivity < Threshold Dose_Response->Calculate_Selectivity End End: Selectivity Profile Calculate_Selectivity->End

Caption: Experimental workflow for determining the protease selectivity profile of this compound.

References

VTP-27999 Oral Bioavailability in Preclinical Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the preclinical oral bioavailability and related pharmacokinetics of VTP-27999, a potent and selective alkyl amine direct renin inhibitor. The data presented is collated from foundational studies to offer a comprehensive resource for researchers and professionals in drug development.

Quantitative Pharmacokinetic Data

This compound was developed through structure-based optimization to improve upon earlier compounds in its class, with a key goal of enhancing oral bioavailability.[1] Preclinical studies demonstrated that this compound achieved greater than 15% oral bioavailability in three different species, a significant improvement over its predecessors.[1][2][3]

The pharmacokinetic parameters of this compound and related precursor compounds are summarized below, highlighting the advancements made with this compound (also referred to as compound 9 in discovery literature).

Table 1: Oral Bioavailability of this compound and Precursor Compounds in Preclinical Models

Compound Species Oral Bioavailability (F%) Reference
This compound (Compound 9) Rat 37% [1]
Cynomolgus Monkey 18% [1]
Dog >15% (surpassing Compound 1) [1]
Compound 1 Rat, Monkey, Dog Lower than this compound [1]
Compound 2 Rat <10% [1]
Cynomolgus Monkey <10% [1]
Compound 3 Rat Lower than Compound 2 [1]

| | Cynomolgus Monkey | Lower than Compound 2 |[1] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a direct renin inhibitor, targeting the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[4] Renin, an aspartyl protease, cleaves angiotensinogen (B3276523) to produce angiotensin I.[1] This is subsequently converted to the potent vasoconstrictor angiotensin II by the Angiotensin-Converting Enzyme (ACE).[1] By directly inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced angiotensin II levels and subsequent vasodilation.[4]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitor Mechanism of Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction & other effects AT1R->Vasoconstriction VTP27999 This compound VTP27999->AngI Inhibits Renin

This compound directly inhibits renin, the rate-limiting enzyme of the RAAS cascade.

Experimental Protocols

The preclinical evaluation of this compound involved several key in vivo experiments to determine its efficacy and pharmacokinetic profile.

The antihypertensive effects of this compound were evaluated in specialized animal models of hypertension.

  • Principle: To assess the blood pressure-lowering effects of the compound following oral administration in a hypertensive animal model.[5]

  • Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen were used.[1] These animals exhibit severe hypertension that is dependent on human renin, making them a highly relevant model for testing human renin inhibitors.[1]

  • Dosing: A starting oral dose of 10 mg/kg was recommended for assessing antihypertensive effects in these rodent models.[6] In comparative studies, this compound was administered at 10 mg/kg orally and demonstrated a greater reduction in mean arterial blood pressure and a longer duration of action compared to an earlier compound at the same dose.[1]

  • Administration: The compound was formulated in a suitable vehicle and administered via oral gavage.[5][6]

  • Monitoring: Blood pressure was continuously monitored before and after administration.[5] This is often achieved through the surgical implantation of radiotelemetry devices, which allows for continuous recording of blood pressure, heart rate, and motor activity for an extended period (e.g., 24-48 hours) post-dosing without restraining the animal.[5]

While specific details for the this compound oral bioavailability studies are part of proprietary data, a general protocol for such a study in a rodent model is outlined below.

  • Animal Model: Species such as Sprague-Dawley rats, cynomolgus monkeys, and dogs are commonly used.[1][7] For serial blood sampling, animals may be surgically prepared with jugular vein cannulas.[7]

  • Acclimation: Animals are housed in a controlled environment and allowed to acclimate for at least one week before the experiment.[5][6]

  • Drug Administration: A single dose of the test compound is administered via oral gavage (for bioavailability assessment) and intravenously (as a reference).[7]

  • Blood Sampling: Timed blood samples are collected at various points post-administration.[7] A chemical stabilizer is often added to biological samples to prevent ex vivo degradation of the compound.[8]

  • Analysis: The concentration of the drug in plasma is determined using a validated analytical method, such as LC-MS/MS.

  • Calculation of Oral Bioavailability (F%): Bioavailability is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 where AUC is the area under the plasma concentration-time curve.

Experimental_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis Phase Model Select Animal Model (e.g., dTGR, Rat, Monkey) Acclimate Acclimation Period (>= 1 week) Model->Acclimate Surgery Surgical Preparation (e.g., Cannulation) Acclimate->Surgery Baseline Record Baseline (e.g., Blood Pressure) Surgery->Baseline Admin Administer this compound (Oral Gavage) Baseline->Admin Monitor Continuous Monitoring (e.g., Telemetry) Admin->Monitor Sampling Serial Blood Sampling Admin->Sampling PD Analyze PD Effects (e.g., MAP Reduction) Monitor->PD Plasma Analyze Plasma Concentrations Sampling->Plasma PK Calculate PK Parameters (AUC, F%, etc.) Plasma->PK

Generalized workflow for preclinical in vivo assessment of an oral drug candidate.

In Vitro Profile and Selectivity

This compound demonstrated a highly favorable in vitro profile. It proved to have potent enzymatic activity against renin while showing an IC50 value >30 μM against CYP3A4, indicating a low potential for drug-drug interactions mediated by this key metabolic enzyme.[1] Furthermore, the compound exhibited excellent selectivity, with over 1000-fold selectivity for renin compared to a wide panel of other off-targets, including other human aspartyl proteases like Cathepsin D and BACE1.[1][9] this compound was also found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma test system.[1][6]

References

VTP-27999: A Technical Guide for Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, orally bioavailable alkyl amine direct renin inhibitor that has been investigated for the treatment of hypertension. By targeting the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), this compound offers a distinct mechanistic approach to blood pressure control and potentially enhanced end-organ protection. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development in the field of hypertension.

Mechanism of Action

This compound is a direct inhibitor of renin, the aspartyl protease that catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I. This is the initial and rate-limiting step of the RAAS cascade. By blocking this pivotal step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and subsequently decreases aldosterone (B195564) secretion. This dual action leads to vasodilation and reduced sodium and water retention, ultimately lowering blood pressure.[1][2]

Signaling Pathway

The following diagram illustrates the role of this compound within the renin-angiotensin-aldosterone system.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion, Inflammation, Fibrosis AT1_Receptor->Vasoconstriction Renin Renin ACE ACE VTP_27999->Renin Inhibits

This compound inhibits renin, the initial step in the RAAS cascade.

Quantitative Data

In Vitro Potency
CompoundAssay ConditionIC50 (nM)
This compoundPurified recombinant human renin in buffer (0.3 nM renin)0.3
This compoundIn the presence of human plasma~0.9 (3-fold loss in potency observed)

Table 1: In vitro inhibitory activity of this compound against human renin.[1]

Pharmacokinetic Profile
ParameterValue
Absorption (Tmax)1 to 4 hours
Terminal Half-life (t1/2)24 to 30 hours
Oral Bioavailability>15% in three species

Table 2: Pharmacokinetic parameters of this compound in human subjects.[2][3]

Pharmacodynamic Effects in Humans (10-day study in salt-depleted volunteers)
DosePlasma Renin ActivityPlasma Renin ConcentrationPlasma Angiotensin IIPlasma Aldosterone
75 mgSuppressed during 24-hour dosing intervalDose-dependent increase (maximally 350-fold)DecreasedDecreased
150 mgSuppressed during 24-hour dosing intervalDose-dependent increase (maximally 350-fold)DecreasedDecreased
300 mgSuppressed during 24-hour dosing intervalDose-dependent increase (maximally 350-fold)DecreasedDecreased
600 mgSuppressed during 24-hour dosing intervalDose-dependent increase (maximally 350-fold)Decreased, but increased at 24h post-doseDecreased, but increased at 24h post-dose

Table 3: Summary of pharmacodynamic effects of this compound.[2]

Experimental Protocols

In Vitro Renin Activity Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro renin inhibitory activity of this compound.[1]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In the absence of an inhibitor, renin cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. The presence of an inhibitor like this compound prevents this cleavage, leading to a lower fluorescence signal.

Workflow Diagram:

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - this compound dilutions - Renin Solution - FRET Substrate Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Assay Buffer to all wells - Add this compound or control to wells - Add Renin Solution (or buffer for blank) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 15 min at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add FRET Substrate Solution to all wells Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics (e.g., every 5 min for 60 min at 37°C) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro FRET-based renin activity assay.

Materials:

  • This compound

  • Recombinant human renin

  • Fluorogenic renin substrate (FRET-based)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 0.1% BSA)

  • DMSO for compound dilution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and create a serial dilution series in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted this compound solutions to the test wells.

    • Add 25 µL of Assay Buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.

  • Enzyme Addition:

    • Add 25 µL of the Renin Solution (e.g., 0.6 nM in Assay Buffer for a final concentration of 0.3 nM) to the test and control wells.

    • Add 25 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.

  • Reaction Initiation: Add 25 µL of the FRET substrate solution (e.g., 2 µM in Assay Buffer for a final concentration of 1 µM) to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). Readings should be taken at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of renin inhibition for each this compound concentration relative to the control wells.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Antihypertensive Efficacy in a Double Transgenic Rat (dTGR) Model

This protocol provides a general methodology for assessing the in vivo efficacy of this compound in a double transgenic rat model of hypertension.[1][3]

Principle: The dTGR model, which expresses both human renin and human angiotensinogen, develops severe hypertension that is dependent on the human renin-angiotensin system. This makes it a highly relevant model for testing the efficacy of human renin inhibitors like this compound.

Workflow Diagram:

dTGR_Workflow Start Start Animal_Acclimation Acclimate dTGRs to housing conditions Start->Animal_Acclimation Baseline_BP_Measurement Measure baseline blood pressure (e.g., via radiotelemetry or tail-cuff) Animal_Acclimation->Baseline_BP_Measurement Randomization Randomize animals into treatment groups (Vehicle, this compound) Baseline_BP_Measurement->Randomization Drug_Administration Administer this compound or vehicle (e.g., oral gavage) Randomization->Drug_Administration BP_Monitoring Continuously monitor blood pressure over a specified time course (e.g., 24-72 hours) Drug_Administration->BP_Monitoring Data_Analysis Data Analysis: - Calculate change in mean arterial pressure (MAP) from baseline - Compare treatment groups BP_Monitoring->Data_Analysis End End Data_Analysis->End

Workflow for assessing in vivo efficacy in a dTGR model.

Materials and Animals:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Double transgenic rats (dTGR) expressing human renin and human angiotensinogen (e.g., on a Sprague-Dawley background)

  • Blood pressure measurement system (radiotelemetry is preferred for continuous monitoring; tail-cuff plethysmography can be used for intermittent measurements)

  • Oral gavage needles and syringes

Procedure:

  • Animal Acclimation: Allow the dTGRs to acclimate to the laboratory conditions for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the baseline blood pressure of the conscious, restrained or freely moving animals for a sufficient period to obtain stable readings.

  • Randomization: Randomize the animals into different treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Drug Administration: Administer a single oral dose of this compound or vehicle to the rats via oral gavage.

  • Blood Pressure Monitoring: Continuously monitor the mean arterial blood pressure (MAP) for a defined period post-dosing (e.g., 24 to 72 hours).

  • Data Analysis:

    • Calculate the change in MAP from the baseline for each animal at various time points.

    • Compare the MAP changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Safety and Tolerability

In a multiple ascending dose study in salt-depleted healthy volunteers, this compound was reported to be well tolerated with no significant safety issues at doses up to 600 mg daily for 10 days.[2] Preclinical studies have indicated that this compound is non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.

Conclusion

This compound is a potent direct renin inhibitor with a promising pharmacokinetic and pharmacodynamic profile for the treatment of hypertension. Its mechanism of action at the apex of the RAAS cascade represents a valuable therapeutic strategy. The data and protocols presented in this guide are intended to support further research into the potential of this compound and other renin inhibitors in managing cardiovascular diseases.

References

VTP-27999 in Chronic Kidney Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective, orally bioavailable, non-peptidic small molecule inhibitor of the enzyme renin.[1][2] As a direct renin inhibitor, this compound targets the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[3] The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance, and its chronic overactivation is a key driver in the pathophysiology of chronic kidney disease (CKD), contributing to hypertension, inflammation, and fibrosis.[1][4] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound offers a promising therapeutic strategy for mitigating the downstream effects of RAAS activation in the context of CKD.[1]

While the therapeutic potential of direct renin inhibitors for end-organ protection in CKD is recognized, publicly available data on the specific use of this compound in preclinical models of chronic kidney disease are limited.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, relevant signaling pathways, and general experimental protocols for evaluating renin inhibitors in the context of CKD.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly binding to the active site of renin, thereby preventing the enzymatic cleavage of angiotensinogen to angiotensin I. This action effectively reduces the production of angiotensin II, the primary effector molecule of the RAAS, which mediates its detrimental effects on the kidney through the angiotensin II type 1 (AT1) receptor.

The signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). A diagram illustrating this pathway is provided below.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Aldosterone Aldosterone AngII->Aldosterone KidneyEffects Kidney: Vasoconstriction, Inflammation, Fibrosis, Sodium & Water Retention AT1R->KidneyEffects Aldosterone->KidneyEffects Renin Renin ACE ACE VTP27999 This compound VTP27999->Renin

RAAS Pathway and this compound Inhibition.

Experimental Protocols for Evaluating Renin Inhibitors in CKD Models

While specific preclinical studies of this compound in chronic kidney disease models are not publicly available, the following are detailed methodologies for commonly used animal models of CKD in which a direct renin inhibitor like this compound could be evaluated.

5/6 Subtotal Nephrectomy (SNx) Model

This model mimics the progressive renal failure that occurs after a significant loss of renal mass.[5]

Experimental Workflow:

SNx_Workflow cluster_surgery Surgical Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Surgery1 Step 1: Left Kidney 2/3 Ligation/Pole Resection Surgery2 Step 2: Right Nephrectomy (1 week later) Surgery1->Surgery2 TreatmentStart Initiate this compound or Vehicle Treatment (e.g., 2-4 weeks post-surgery) Surgery2->TreatmentStart TreatmentDuration Chronic Dosing (e.g., 4-12 weeks) TreatmentStart->TreatmentDuration Monitoring Weekly/Bi-weekly: - Blood Pressure - Urinalysis (Albuminuria) TreatmentDuration->Monitoring Endpoint Terminal Endpoints: - GFR Measurement - Blood/Tissue Collection - Histopathology (Fibrosis) Monitoring->Endpoint

5/6 Nephrectomy Experimental Workflow.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

  • Surgical Procedure:

    • Stage 1: Under anesthesia, a left flank incision is made to expose the left kidney. Two of the three branches of the renal artery are ligated, or the upper and lower poles of the kidney are surgically resected, resulting in a 2/3 reduction in renal mass.

    • Stage 2: One week after the first surgery, a right flank incision is made, and the entire right kidney is removed (nephrectomy).

  • Post-Operative Care: Animals receive analgesics and are monitored for recovery.

  • Treatment: After a period of 2-4 weeks to allow for the development of stable CKD, animals are randomized to receive either this compound (at various doses, administered orally) or a vehicle control daily for a period of 4 to 12 weeks.

  • Monitoring and Endpoints:

    • Blood Pressure: Monitored weekly or bi-weekly via the tail-cuff method.

    • Urinalysis: 24-hour urine is collected using metabolic cages to measure urinary albumin and creatinine (B1669602) excretion.

    • Glomerular Filtration Rate (GFR): Measured at the end of the study using techniques such as inulin (B196767) or iohexol (B1672079) clearance.

    • Histopathology: Kidneys are harvested, fixed, and stained (e.g., Masson's trichrome, Sirius red) to assess the degree of glomerulosclerosis and tubulointerstitial fibrosis.

    • Biomarkers: Blood and kidney tissue can be analyzed for markers of inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β1, collagen I).

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a well-established method for inducing rapid and progressive renal tubulointerstitial fibrosis.[6][7][8]

Experimental Workflow:

UUO_Workflow Start Acclimatize Animals Surgery UUO Surgery: Ligation of Left Ureter Start->Surgery Randomization Randomize into Treatment Groups (this compound vs. Vehicle) Surgery->Randomization Dosing Daily Oral Dosing Randomization->Dosing Sacrifice Sacrifice at Day 7, 14, or 21 Dosing->Sacrifice Analysis Harvest Kidneys for Analysis: - Histology (Fibrosis) - Western Blot (Protein Markers) - qPCR (Gene Expression) Sacrifice->Analysis

Unilateral Ureteral Obstruction Workflow.

Detailed Methodology:

  • Animal Model: C57BL/6 mice are frequently used for this model.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made. The left ureter is isolated and completely ligated at two points using non-absorbable suture. The contralateral (right) kidney serves as an internal control.

  • Treatment: Treatment with this compound or vehicle can begin either prophylactically (on the day of surgery) or therapeutically (a few days post-surgery). Dosing is typically once daily via oral gavage.

  • Endpoint Analysis: Animals are typically sacrificed at 7, 14, or 21 days post-UUO. The obstructed kidneys are harvested for analysis.

    • Histopathology: Kidney sections are stained with Masson's trichrome or Picrosirius red to quantify the area of fibrosis. Immunohistochemistry for markers such as α-smooth muscle actin (α-SMA) and collagen I is also performed.

    • Molecular Analysis: Kidney tissue lysates are used for Western blotting to measure the protein levels of fibrotic and inflammatory markers. RNA can be extracted for qPCR analysis of gene expression.

Quantitative Data on this compound in CKD Models

Despite a thorough search of publicly available scientific literature, including research articles, patents, and conference proceedings, no specific quantitative data from preclinical studies evaluating the efficacy of this compound in established models of chronic kidney disease (e.g., 5/6 nephrectomy, diabetic nephropathy, or unilateral ureteral obstruction) could be located. The existing published data for this compound primarily focuses on its efficacy in a double transgenic rat model of hypertension.[1] In this model, this compound demonstrated a significant reduction in mean arterial blood pressure.[1]

Information regarding the effects of this compound on key renal parameters such as glomerular filtration rate, albuminuria, and renal fibrosis in the context of chronic kidney disease models appears to be proprietary to the developing pharmaceutical companies and has not been disclosed in the public domain.

Conclusion

This compound, as a direct renin inhibitor, represents a targeted approach to mitigating the deleterious effects of RAAS overactivation in chronic kidney disease. While its mechanism of action is well-understood and its efficacy in a preclinical hypertension model has been demonstrated, a critical gap exists in the public scientific literature regarding its evaluation in specific chronic kidney disease models. The experimental protocols outlined in this guide provide a framework for how such an evaluation could be conducted. Further research and publication of data from such studies are necessary to fully elucidate the therapeutic potential of this compound for patients with chronic kidney disease.

References

VTP-27999: A Novel Direct Renin Inhibitor for Potential End-Organ Damage Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance, and its overactivation is a key driver of hypertension and subsequent end-organ damage, particularly to the heart and kidneys.[1] Direct renin inhibition represents a targeted therapeutic strategy to block the RAAS at its rate-limiting step.[2] VTP-27999 is a potent, second-generation, non-peptidic, orally bioavailable direct renin inhibitor that has demonstrated significant promise in preclinical and early-phase clinical studies.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, preclinical pharmacology, and clinical data for this compound, with a focus on its potential for end-organ damage protection. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction: The Role of the Renin-Angiotensin-Aldosterone System in End-Organ Damage

The RAAS cascade is initiated by the enzyme renin, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).[1] Angiotensin II, through its action on the AT1 receptor, mediates a range of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[1] Chronic overactivation of the RAAS leads to sustained hypertension, inflammation, fibrosis, and ultimately, damage to vital organs such as the heart, kidneys, and blood vessels.[1][5]

Therapeutic blockade of the RAAS with ACE inhibitors and angiotensin II receptor blockers (ARBs) is a cornerstone of cardiovascular and renal disease management.[2][6] Direct renin inhibitors (DRIs) offer a distinct advantage by targeting the initial, rate-limiting step of the cascade, leading to a more complete blockade of the system.[2] Aliskiren, the first-in-class DRI, has demonstrated efficacy in lowering blood pressure and has shown promise in providing end-organ protection in preclinical models.[2][7] this compound has emerged as a next-generation DRI with a potentially superior profile.[3]

This compound: Mechanism of Action and Preclinical Profile

This compound is an alkyl amine-based, non-peptidic small molecule that acts as a potent and selective inhibitor of human renin.[4][8] By directly binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and its deleterious effects.[8]

In Vitro Potency and Selectivity

This compound demonstrates high in vitro potency against human renin. The trifluoroacetate (B77799) (TFA) salt of this compound is often utilized in research settings due to its enhanced stability and solubility.

ParameterConditionValue
Renin Inhibition (IC50) Purified recombinant human renin (0.3 nM) in buffer0.3 nM
Renin Inhibition (IC50) In the presence of human plasma~3-fold loss in potency observed
Selectivity Against a panel of >150 other receptors, ion channels, and enzymes>1000-fold
Selectivity Against other human aspartyl proteases (β-secretase, Cathepsin D, Cathepsin E) at 10 µM<10% inhibition
CYP3A4 Inhibition (IC50) Human liver microsomes>30 µM
Preclinical Pharmacokinetics and Safety

This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, with good oral bioavailability.

SpeciesOral Bioavailability
Rat>15%
Cynomolgus Monkey>15%
Dog>15%

In preclinical safety studies, this compound was found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.[8]

Preclinical Evidence for End-Organ Protection

While specific studies detailing the direct effects of this compound on histological and molecular markers of end-organ damage have not been extensively published, its potent inhibition of the RAAS provides a strong rationale for its protective effects. Studies with other direct renin inhibitors, such as aliskiren, in relevant animal models have demonstrated reductions in cardiac and renal fibrosis.[7][9]

Double Transgenic Rat (dTGR) Model of Hypertension

The dTGR model, which expresses both human renin and human angiotensinogen, develops severe hypertension and is a well-established model for evaluating the efficacy of human renin inhibitors.[2] In this model, this compound demonstrated a greater reduction in mean arterial blood pressure and a longer duration of action compared to an earlier compound at the same dose. While this model is primarily used for assessing antihypertensive effects, the profound and sustained blood pressure control achieved with this compound is a critical prerequisite for mitigating end-organ damage.

Clinical Pharmacology of this compound

A multiple ascending dose study (NCT01217736) was conducted in healthy, salt-depleted volunteers to evaluate the pharmacokinetics and pharmacodynamics of this compound.[10]

Effects on Renal Hemodynamics

This compound demonstrated a dose-dependent increase in renal plasma flow (RPF) and glomerular filtration rate (GFR), key indicators of renal vascular function and health.[10]

This compound DoseChange in Renal Plasma Flow (RPF)Change in Glomerular Filtration Rate (GFR)
75 mg+17.2 mL/min/1.73 m²-
150 mg+63.1 mL/min/1.73 m²-
300 mg+97.5 mL/min/1.73 m²~+18%
600 mg+115.2 mL/min/1.73 m²~+20%
Aliskiren (300 mg)+62.6 mL/min/1.73 m²~+8%
Placebo-8.9 mL/min/1.73 m²-
Effects on the Renin-Angiotensin-Aldosterone System

This compound demonstrated potent and dose-dependent inhibition of the RAAS, as evidenced by changes in plasma renin activity, plasma renin concentration, and angiotensin II levels.[10]

ParameterThis compound EffectAliskiren (300 mg) Effect
Plasma Renin Activity (PRA) Suppressed during the 24-hour dosing interval at all doses.Comparable inhibition to this compound.
Plasma Renin Concentration (PRC) Dose-dependent induction, with a maximal 350-fold increase at 600 mg.~50-fold induction.
Plasma Angiotensin II Decreased to detection limit levels.Comparable decrease to 150 mg this compound.
Plasma Aldosterone Decreased.Decreased.
Urinary Aldosterone Excretion Decreased versus placebo on day 1.-

Experimental Protocols

In Vitro Renin Inhibition Assay (FRET-based)

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound TFA in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

    • Prepare solutions of recombinant human renin and a fluorogenic substrate in an appropriate assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the different concentrations of this compound TFA to the respective test wells.

    • Add assay buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.

    • Add the renin solution to the test and control wells. Add assay buffer to the blank wells.

    • Pre-incubate the plate gently for 15 minutes at 37°C to allow this compound TFA to bind to the renin.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

    • Calculate the rate of reaction (increase in fluorescence over time) for each well.

    • Determine the percentage of renin inhibition for each concentration of this compound TFA compared to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial: Multiple Ascending Dose Study in Healthy Volunteers (NCT01217736)

Study Design: A randomized, placebo- and active-controlled, multiple ascending dose study.

Participants: Healthy, salt-depleted male and female volunteers.

Interventions:

  • This compound administered orally once daily at escalating doses (75 mg, 150 mg, 300 mg, and 600 mg).

  • Aliskiren (300 mg) as an active comparator.

  • Placebo.

Key Assessments:

  • Pharmacokinetics: Plasma concentrations of this compound were measured at various time points to determine parameters such as Cmax, t1/2, and AUC.

  • Pharmacodynamics:

    • Renal Hemodynamics: Renal plasma flow (RPF) was measured by the clearance of p-aminohippurate (B12120003) (PAH), and glomerular filtration rate (GFR) was measured by the clearance of inulin.

    • RAAS Components: Plasma renin activity (PRA), plasma renin concentration (PRC), angiotensin II, and aldosterone levels were measured at baseline and at multiple time points post-dose.

  • Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor End_Organ_Damage Vasoconstriction, Aldosterone Secretion, Fibrosis, Hypertrophy AT1_Receptor->End_Organ_Damage Renin Renin ACE ACE VTP_27999 This compound VTP_27999->Renin

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Renin Inhibition Assay reagent_prep Reagent Preparation (this compound, Renin, Substrate) assay_plate Assay Plating (Inhibitor, Enzyme, Buffer) reagent_prep->assay_plate pre_incubation Pre-incubation (15 min, 37°C) assay_plate->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init data_acq Fluorescence Measurement reaction_init->data_acq data_analysis IC50 Calculation data_acq->data_analysis

Caption: Workflow for the in vitro FRET-based renin inhibition assay.

Clinical_Trial_Workflow cluster_clinical Clinical Trial Workflow (NCT01217736) screening Screening & Enrollment (Healthy, Salt-Depleted Volunteers) randomization Randomization screening->randomization dosing Multiple Ascending Doses (this compound, Aliskiren, Placebo) randomization->dosing pk_pd_sampling Pharmacokinetic & Pharmacodynamic Sampling dosing->pk_pd_sampling renal_hemo Renal Hemodynamic Measurements (RPF, GFR) dosing->renal_hemo safety_monitoring Safety Monitoring dosing->safety_monitoring data_analysis Data Analysis pk_pd_sampling->data_analysis renal_hemo->data_analysis safety_monitoring->data_analysis

References

VTP-27999: A Technical Overview of its Interaction with the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, nonpeptidic alkyl amine direct renin inhibitor that has demonstrated significant effects on the renin-angiotensin system (RAS).[1] By targeting the primary, rate-limiting step of the RAS cascade, this compound offers a distinct mechanism of action compared to downstream agents like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[1][2] This technical guide provides an in-depth analysis of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and effects on the RAS pathway.

Introduction

The renin-angiotensin system plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1][3] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I. This initial step is the rate-limiting determinant of RAS activity. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by ACE.[1] Chronic activation of the RAS is implicated in the pathophysiology of hypertension, heart failure, and chronic kidney disease.[1][4]

This compound was developed as a direct renin inhibitor to provide a more complete blockade of the RAS at its origin.[1] Its high potency and selectivity for renin suggested the potential for superior therapeutic outcomes.[2] This document consolidates the publicly available scientific information on this compound to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound functions as a competitive inhibitor of the enzyme renin.[5] It binds to the active site of renin, preventing it from cleaving angiotensinogen to form angiotensin I.[1] This direct inhibition leads to a decrease in plasma renin activity (PRA) and consequently, a reduction in the downstream production of angiotensin II and aldosterone (B195564).[6]

A key characteristic of direct renin inhibition is the compensatory feedback mechanism that results in a significant increase in plasma renin concentration (PRC) and prorenin levels.[6] Despite this increase in the concentration of the renin enzyme, its activity remains suppressed by the continued presence of the inhibitor.[6]

Signaling Pathway

The following diagram illustrates the classical renin-angiotensin system and the point of intervention for this compound.

RAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion, Inflammation, Fibrosis AT1R->Vasoconstriction Renin Renin ACE ACE VTP27999 This compound VTP27999->Renin Inhibition

Caption: The Renin-Angiotensin System and this compound's Point of Inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacodynamic and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency and Selectivity
ParameterValueSpeciesReference(s)
IC50 (Renin)0.47 nMHuman[2]
IC50 (Intracellular Renin)27 nMHuman (HMC-1 cell line)[7]
Selectivity>1000-fold over related and unrelated off-targetsNot Specified[1][2]
IC50 (CYP3A4)>30 µMNot Specified[1]
Table 2: Preclinical Pharmacokinetics
SpeciesOral BioavailabilityReference(s)
Rat37%[1]
Monkey18%[1]
Dog> Aliskiren (B1664508)[1]

Note: The publication states >15% oral bioavailability in three species.[1][8]

Table 3: Clinical Pharmacokinetics and Pharmacodynamics (Multiple Ascending Dose Study in Healthy Volunteers)
ParameterThis compoundAliskiren (300 mg)Reference(s)
Time to Cmax1 - 4 hoursNot specified[6][9]
Terminal Half-life24 - 30 hoursNot specified[6][9]
Max. Plasma Renin Concentration Increase350-fold (at 600 mg)50-fold[6][7]
Plasma Renin ActivitySuppressed during 24-hour dosing interval at all dosesComparable inhibition to this compound[6][7]
Plasma Angiotensin IIDecreasedNot specified[6][9]
Plasma AldosteroneDecreasedNot specified[6][9]
Urinary Aldosterone Excretion (Day 1)Decreased vs. placeboNot specified[9]
Urinary Aldosterone Excretion (Day 10)Increased vs. baseline (at 300 mg and 600 mg)Not specified[9]
Renal Plasma Flow (RPF) Increase from Baseline115.2 mL/min/1.73 m2 (at 600 mg)62.6 mL/min/1.73 m2[7]

Experimental Protocols

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human renin.

Methodology:

  • Enzyme: Recombinant human renin.

  • Substrate: A synthetic peptide substrate for renin, often coupled to a fluorophore and a quencher.

  • Procedure:

    • This compound is serially diluted to a range of concentrations.

    • The compound dilutions are pre-incubated with human renin in a suitable buffer system.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The fluorescence intensity is measured using a plate reader. Cleavage of the substrate by renin separates the fluorophore and quencher, leading to an increase in fluorescence.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Double Transgenic Rat (dTGR) Model of Hypertension

Objective: To evaluate the in vivo efficacy of this compound in lowering blood pressure in a renin-dependent model of hypertension.[1]

Methodology:

  • Animal Model: Double transgenic rats expressing human renin and human angiotensinogen. These animals exhibit severe hypertension that is dependent on human renin.[1]

  • Procedure:

    • dTGRs are instrumented for continuous blood pressure monitoring via telemetry or an indwelling catheter.

    • A baseline blood pressure reading is established.

    • This compound is administered orally (e.g., 10 mg/kg).[1]

    • Mean arterial blood pressure (MAP) is monitored continuously for at least 24 hours post-dosing.

    • The change in MAP from baseline is calculated and compared to a vehicle control group.

Multiple Ascending Dose Study in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.[6][9]

Methodology:

  • Study Design: Randomized, placebo-controlled, multiple ascending dose study.

  • Subjects: Healthy volunteers, often maintained on a low-sodium diet to activate the RAS.[7]

  • Procedure:

    • Subjects are randomized to receive once-daily oral doses of this compound (e.g., 75, 150, 300, 600 mg), placebo, or an active comparator like aliskiren (e.g., 300 mg) for a specified duration (e.g., 10 days).[9]

    • Serial blood and urine samples are collected at predefined time points before, during, and after the treatment period.

    • Pharmacokinetic parameters (Cmax, Tmax, half-life) are determined by measuring plasma concentrations of this compound.

    • Pharmacodynamic markers are assayed, including:

      • Plasma Renin Activity (PRA)

      • Plasma Renin Concentration (PRC)

      • Plasma Angiotensin II

      • Plasma and Urinary Aldosterone

    • Safety and tolerability are monitored throughout the study.

Experimental Workflow: Multiple Ascending Dose Study

MAD_Workflow Start Screening & Enrollment of Healthy Volunteers Randomization Randomization Start->Randomization Dosing Once-Daily Dosing (10 days) Randomization->Dosing This compound (multiple doses) Placebo Aliskiren Sampling Serial Blood & Urine Sampling Dosing->Sampling Analysis Sample Analysis Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, t1/2) Analysis->PK PD Pharmacodynamic Analysis (PRA, PRC, Ang II, Aldosterone) Analysis->PD Safety Safety & Tolerability Monitoring Analysis->Safety End End of Study PK->End PD->End Safety->End

Caption: Workflow for a Multiple Ascending Dose Clinical Study.

Discussion

This compound demonstrates potent and effective inhibition of the renin-angiotensin system, both in vitro and in vivo. Its mechanism as a direct renin inhibitor leads to a predictable suppression of plasma renin activity and subsequent reductions in angiotensin II and aldosterone.[6] The greater than 350-fold increase in plasma renin concentration observed with this compound, compared to a 50-fold increase with aliskiren, suggests a more profound level of intrarenal renin inhibition.[6][7]

However, at higher doses (300 mg and 600 mg), a paradoxical increase in urinary aldosterone was observed on day 10 of the multiple ascending dose study.[9] This phenomenon, termed "aldosterone breakthrough," suggests that the excessive intrarenal renin inhibition and the consequent massive rise in plasma renin may, under certain conditions, overcome the systemic inhibitory capacity of the drug, particularly as trough concentrations are reached.[9] This highlights a potential upper limit to the therapeutic window for direct renin inhibitors.[9]

The observation that this compound increases renin immunoreactivity in assays due to an effect on the affinity of the detecting antibody is a notable technical consideration for researchers studying this and similar compounds.[10] This effect is distinct from that of aliskiren, which induces a conformational change in prorenin.[10]

Conclusion

This compound is a highly potent direct renin inhibitor that effectively modulates the renin-angiotensin system. Its pharmacological profile, characterized by high bioavailability relative to other renin inhibitors and profound intrarenal RAS blockade, provides a valuable tool for researchers studying the role of the RAS in cardiovascular and renal diseases. The data summarized herein underscore the compound's significant impact on the RAS cascade and provide a foundation for further investigation into the therapeutic potential and limitations of direct renin inhibition.

References

VTP-27999 and Prorenin Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent, second-generation direct renin inhibitor that was developed for the treatment of hypertension and related cardiovascular and renal diseases.[1][2][3] As a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS), renin represents a critical therapeutic target.[4][5][6] This technical guide provides an in-depth analysis of this compound, with a particular focus on its distinct interaction with prorenin, the inactive precursor of renin. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[7] Renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney, is the rate-limiting enzyme in this pathway.[4][8] It cleaves angiotensinogen (B3276523), produced by the liver, to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE).[7] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[5][9]

Direct renin inhibitors (DRIs) block the initial, rate-limiting step of the RAAS, offering a potentially more complete blockade of the system compared to ACE inhibitors or angiotensin receptor blockers (ARBs).[4][10] Aliskiren was the first orally active DRI to be marketed.[11] this compound was developed as a next-generation DRI with improved pharmacokinetic properties.[12][13]

This compound: Mechanism of Action and Pharmacokinetics

This compound is a potent and selective inhibitor of human renin.[1][14] By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[2][14] This leads to vasodilation and a decrease in blood pressure.[5]

Quantitative Pharmacokinetic and Pharmacodynamic Data

This compound exhibits distinct pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data from preclinical and clinical studies, including comparative data with aliskiren.

Table 1: In Vitro Renin Inhibition

Compound Target IC50 (nM) Source
This compound TFA Purified Recombinant Human Renin 0.47 [14]

| Aliskiren | Human Renin | ~0.6 |[14] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

Parameter Value Source
Time to Maximum Concentration (Tmax) 1 to 4 hours [13][15]
Terminal Half-life (t1/2) 24 to 30 hours [13][15]

| Excretion | <10% in urine |[13] |

Table 3: Comparative Clinical Efficacy and Pharmacodynamics

Compound Model/Study Population Key Findings Source
This compound Healthy, Salt-Depleted Human Volunteers Dose-dependently increased renal plasma flow (RPF) and glomerular filtration rate (GFR). At 300 mg, this compound showed a greater effect on RPF and GFR than 300 mg of Aliskiren. [16]
This compound Double Transgenic Rat Model of Hypertension Greater reduction in mean arterial blood pressure and longer duration of action compared to an earlier compound at the same dose. [16]
Aliskiren Healthy, Salt-Depleted Human Volunteers 300 mg dose increased RPF and GFR, but to a lesser extent than 300 mg of this compound. [16]

| Aliskiren | Patients with Mild-to-Moderate Hypertension | A 300 mg dose reduced systolic blood pressure by approximately 8 mmHg and diastolic blood pressure by approximately 5 mmHg compared to placebo. |[16] |

The this compound and Prorenin Interaction: A Key Differentiator

A significant finding in the study of this compound is its unique interaction with prorenin, which contrasts with that of aliskiren.[12][17] Prorenin is the inactive precursor of renin and is present in the circulation at higher concentrations than active renin.

Differential Effects on Prorenin Conformation

Aliskiren has been shown to bind to prorenin and induce a conformational change that "unfolds" the prosegment, exposing the active site.[12][17] This "unfolded" prorenin can then be recognized by antibodies used in renin immunoassays, leading to an apparent increase in active renin concentration.[12]

In contrast, in vitro analyses have demonstrated that this compound does not induce this unfolding of prorenin.[12][17] While this compound does bind to acid-activated, intact prorenin, it does not cause the conformational change that allows it to be detected as active renin in the same immunoassays.[12][17]

Impact on Renin Immunoreactivity

Interestingly, this compound has been observed to increase the immunoreactivity of active renin by approximately 30% in certain immunoassays.[12][17][18] This effect is thought to be due to this compound binding to the active site of renin and altering the affinity of the antibodies used in the assay.[12][17] This phenomenon can lead to an overestimation of the rise in renin concentration in subjects treated with this compound.[17] This effect can be competitively prevented by aliskiren, indicating that both inhibitors compete for the same binding site.[12][18]

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System Signaling Pathway

The following diagram illustrates the RAAS cascade and the point of intervention for direct renin inhibitors like this compound.

RAAS_Pathway cluster_inhibition Site of Direct Renin Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Physiological_Effects Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Physiological_Effects Activates VTP_27999 This compound

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.

Experimental Workflow: In Vitro Renin Inhibition Assay

The following diagram outlines a general workflow for determining the in vitro inhibitory activity of a compound like this compound against renin.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant_Renin Recombinant Human Renin Incubation Incubate Renin with this compound Recombinant_Renin->Incubation Inhibitor_ dilutions Serial Dilutions of this compound Inhibitor_ dilutions->Incubation Substrate Fluorogenic Renin Substrate Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: A generalized workflow for an in vitro renin inhibition assay.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were employed.

Renin Immunoradiometric Assay (IRMA)

This assay is used to measure the concentration of active renin in plasma samples.

  • Principle: A non-competitive "sandwich" immunoassay format is typically used. One antibody is coated onto a solid phase (e.g., a tube or microplate well) to capture renin from the sample. A second, radiolabeled antibody that recognizes a different epitope on the renin molecule is then added. The amount of bound radioactivity is directly proportional to the concentration of renin in the sample.

  • General Procedure:

    • Plasma samples are collected from subjects.

    • Samples are incubated in the antibody-coated tubes.

    • After an incubation period, the tubes are washed to remove unbound components.

    • The radiolabeled detection antibody is added and incubated.

    • A second wash step is performed to remove unbound detection antibody.

    • The radioactivity in each tube is measured using a gamma counter.

    • A standard curve is generated using known concentrations of renin to determine the concentration in the unknown samples.

Prorenin "Unfolding" Assay

This type of assay is used to determine if a compound induces a conformational change in prorenin.

  • Principle: The assay relies on the use of an antibody that specifically recognizes the "unfolded" conformation of prorenin, which is similar to the conformation of active renin.

  • General Procedure:

    • Recombinant human prorenin is incubated with the test compound (e.g., this compound or aliskiren) or a control buffer.

    • Acid activation can be used as a positive control to induce prorenin unfolding.

    • The samples are then analyzed using a renin-specific immunoassay (as described above) that detects the "open" conformation.

    • An increase in the measured renin concentration in the presence of the test compound, relative to the control, indicates that the compound induces prorenin unfolding.

Prosegment-Directed Prorenin Assay

This assay measures the concentration of prorenin by targeting its prosegment.

  • Principle: This assay utilizes an antibody that specifically binds to the prosegment of prorenin, which is cleaved off to form active renin. This allows for the measurement of total prorenin, regardless of its conformational state.

  • General Procedure: The format is typically a sandwich immunoassay, similar to the renin IRMA, but with antibodies specific to the prorenin prosegment.

Antibody Displacement Studies

These studies are performed to investigate competitive binding to the active site of renin.

  • Principle: If two compounds bind to the same site on an enzyme, they will compete with each other. This competition can be observed as a displacement of one compound by the other.

  • General Procedure:

    • Renin is incubated with a labeled compound (e.g., a fluorescently or radiolabeled renin inhibitor).

    • Increasing concentrations of an unlabeled competitor compound (e.g., this compound or aliskiren) are added.

    • The amount of bound labeled compound is measured at each concentration of the competitor.

    • A decrease in the signal from the labeled compound with increasing concentrations of the unlabeled competitor indicates that the two compounds are competing for the same binding site.

Conclusion

This compound is a potent direct renin inhibitor with a distinct mechanism of interaction with prorenin compared to the first-in-class DRI, aliskiren. Notably, this compound does not induce the conformational "unfolding" of prorenin that is observed with aliskiren. However, it can alter the immunoreactivity of active renin, a factor that must be considered when interpreting data from certain immunoassays. The favorable pharmacokinetic profile of this compound, including its long half-life, supports once-daily dosing. These unique characteristics underscore the importance of detailed biochemical and pharmacological profiling in the development of new therapeutics targeting the RAAS. Further research is warranted to fully elucidate the clinical implications of these differential effects on prorenin.

References

VTP-27999: A Technical Guide to its Therapeutic Potential as a Direct Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, orally bioavailable small molecule inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By directly targeting the enzymatic activity of renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby attenuating the downstream production of the potent vasoconstrictor angiotensin II. This mechanism of action presents a promising therapeutic strategy for the management of hypertension and related cardiovascular and renal diseases. Preclinical and early clinical investigations have demonstrated the efficacy of this compound in reducing blood pressure and modulating key biomarkers of the RAAS. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a summary of its therapeutic potential.

Introduction

The Renin-Angiotensin-Aldosterone System is a critical regulator of blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease. Direct renin inhibition offers a therapeutic advantage by targeting the initial, rate-limiting step of the RAAS cascade. This compound has emerged as a promising direct renin inhibitor with a distinct pharmacological profile.[1][2] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Mechanism of Action

This compound is an alkyl amine that acts as a direct inhibitor of renin.[3] It binds to the active site of the renin enzyme, preventing it from cleaving its substrate, angiotensinogen, into angiotensin I. This inhibition leads to a dose-dependent reduction in plasma renin activity (PRA) and subsequent decreases in angiotensin II and aldosterone (B195564) levels.[4] Unlike other renin inhibitors such as aliskiren, this compound has been shown to have a different mode of action regarding its interaction with prorenin, the inactive precursor of renin; this compound does not induce the unfolding of prorenin in the same manner as aliskiren.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueSpecies/SystemReference(s)
IC50 (Human Renin) 0.47 nMPurified Recombinant Human Renin[2]
Selectivity >1000-foldOver a panel of >150 off-targets[2]
Inhibition of other human aspartyl proteases (at 10 µM) <10%β-secretase, Cathepsin D, Cathepsin E[2]
CYP3A4 Inhibition (IC50) >30 µMHuman Liver Microsomes[6]

Table 2: Pharmacokinetic Parameters

ParameterRatCynomolgus MonkeyDogHumanReference(s)
Oral Bioavailability >15%>15%>15%-[6]
Terminal Half-life (t1/2) ---24 - 30 hours[4]

Table 3: Clinical Pharmacodynamic Effects in Healthy, Salt-Depleted Volunteers (10-day treatment)

ParameterThis compound (300 mg)This compound (600 mg)Aliskiren (300 mg)PlaceboReference(s)
Plasma Renin Concentration Increase ~100-fold~350-fold~50-fold-[7]
Renal Plasma Flow (RPF) Increase from Baseline (mL/min/1.73 m²) 97.5115.262.6-8.9[7]
Urinary Aldosterone Excretion (Day 1) Decreased vs. PlaceboDecreased vs. Placebo--[4]
Urinary Aldosterone Excretion (Day 10) Increased vs. BaselineIncreased vs. Baseline--[4]
Blood Pressure Decreased to a similar degree as aliskirenDecreased to a similar degree as aliskirenDecreased vs. Placebo-[4]

Experimental Protocols

In Vitro Renin Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human renin.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to renin activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant Human Renin

  • Fluorogenic renin substrate (FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer to achieve a range of concentrations for testing.

  • In the 96-well plate, add the assay buffer to all wells.

  • Add the different concentrations of this compound to the respective test wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant human renin solution to all wells except the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation ~340 nm, emission ~490 nm) at 37°C.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension

Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.

Animal Model: Double transgenic rats expressing both human renin and human angiotensinogen. These rats develop severe hypertension dependent on the human renin-angiotensin system.

Materials:

  • This compound formulation for oral administration

  • Vehicle control

  • Double Transgenic Rats (dTGR)

  • Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff)

  • Oral gavage needles

Procedure:

  • Acclimatize the dTGRs to the housing and handling conditions.

  • Implant radiotelemetry devices for continuous blood pressure monitoring, if applicable, and allow for a post-surgical recovery period.

  • Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.

  • Randomly assign rats to treatment groups (vehicle control and different doses of this compound).

  • Administer this compound or vehicle orally via gavage at the designated doses.

  • Continuously monitor and record blood pressure and heart rate for a specified period post-dosing (e.g., 24-48 hours).

  • Analyze the data by calculating the change in mean arterial pressure (MAP) from baseline for each treatment group.

  • Compare the changes in MAP between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Visualizations

Signaling Pathway

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Blood_Pressure_Increase Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase VTP_27999 This compound VTP_27999->Angiotensinogen Inhibits Renin IC50_Workflow start Start reagent_prep Reagent Preparation (this compound dilutions, Renin, Substrate) start->reagent_prep plate_setup Plate Setup in 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubation at 37°C plate_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation fluorescence_measurement Measure Fluorescence Over Time reaction_initiation->fluorescence_measurement data_analysis Data Analysis (Calculate reaction rates) fluorescence_measurement->data_analysis ic50_determination IC50 Determination (Dose-response curve fitting) data_analysis->ic50_determination end End ic50_determination->end

References

Methodological & Application

VTP-27999 In Vitro Renin Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective direct inhibitor of renin, the initial and rate-limiting enzyme in the renin-angiotensin system (RAS) cascade.[1][2] By directly binding to renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.[1][2] This document provides a detailed protocol for determining the in vitro renin inhibitory activity of this compound using a fluorescence resonance energy transfer (FRET)-based assay. This assay is a critical tool for characterizing the potency and selectivity of renin inhibitors.

Data Summary

The inhibitory potency of this compound against human renin is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro activity of this compound.

CompoundAssay ConditionIC50 (nM)
This compoundPurified recombinant human renin in buffer (0.3 nM renin)0.3[1]
This compoundIn the presence of human plasmaA 3-fold loss in potency was observed[1]

Note: The trifluoroacetate (B77799) (TFA) salt of this compound is often utilized in research settings due to its enhanced stability and solubility. The biological activity is conferred by the this compound molecule itself.[1]

Signaling Pathway: The Renin-Angiotensin System (RAS)

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen to the decapeptide angiotensin I.[5] Angiotensin-converting enzyme (ACE) then cleaves angiotensin I to form angiotensin II, the primary effector of the RAS.[6][7] Angiotensin II binds to the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an increase in blood pressure.[3][6] this compound exerts its effect by directly inhibiting renin at the apex of this pathway.

The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocol: In Vitro Renin Activity Assay (FRET-based)

This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[1]

Principle

This assay employs a synthetic peptide substrate that contains a fluorescent donor and a quencher moiety. In its intact state, the fluorescence of the donor is suppressed by the quencher through FRET. When renin cleaves the substrate, the donor and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzymatic activity of renin and is inhibited in the presence of this compound.[1]

Materials and Reagents
  • This compound

  • Recombinant Human Renin

  • Fluorogenic Renin Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure
  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 25 µL of the diluted this compound solutions to the designated test wells.

    • To the "100% activity" control wells, add 25 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • To the "blank" (no enzyme) wells, add 25 µL of Assay Buffer with the same percentage of DMSO.

  • Enzyme Addition:

    • Prepare a solution of recombinant human renin in Assay Buffer.

    • Add 25 µL of the Renin Solution to the test wells and the "100% activity" control wells.

    • Add 25 µL of Assay Buffer to the "blank" wells.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate for 15 minutes at 37°C to allow this compound to bind to the renin enzyme.[1]

  • Substrate Addition and Measurement:

    • Prepare a solution of the fluorogenic renin substrate in Assay Buffer. Protect this solution from light.

    • Add 25 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorogenic substrate.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the "blank" wells from the rates of all other wells.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of 100% activity control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps in the in vitro renin activity assay.

experimental_workflow start Start prep_reagents Prepare Reagents (this compound, Renin, Substrate) start->prep_reagents plate_setup Assay Plate Setup (Buffer, this compound/Control) prep_reagents->plate_setup add_renin Add Renin Solution plate_setup->add_renin pre_incubate Pre-incubate at 37°C (15 minutes) add_renin->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading add_substrate->measure_fluorescence calculate_ic50 Calculate % Inhibition and IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro renin inhibition assay.

References

Application Notes and Protocols for VTP-27999 Cell-Based Renin Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective direct inhibitor of human renin, the rate-limiting enzyme in the renin-angiotensin system (RAS) cascade.[1] By targeting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a reduction in the production of the potent vasoconstrictor angiotensin II.[1] This mechanism makes this compound a promising therapeutic candidate for hypertension and other cardiovascular diseases.[2][3] These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on renin.

Principle of the Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay adapted for a cell-based format. The principle relies on a synthetic peptide substrate that contains a fluorescent donor and a quencher moiety. In its intact state, the fluorescence of the donor is quenched. When renin, expressed in or introduced to the cells, cleaves the substrate, the donor and quencher are separated, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by the reduction in the rate of fluorescence increase.[4][5][6]

Data Presentation

Quantitative Analysis of this compound and Other Renin Inhibitors

The following tables summarize the in vitro inhibitory potency and selectivity of this compound in comparison to other direct renin inhibitors.

Table 1: In Vitro Renin Inhibition

CompoundTargetIC50 (nM)Source
This compound TFA Purified Recombinant Human Renin 0.47 [1][7]
AliskirenHuman Renin0.6[7]
SPH3127Recombinant Human Renin0.4[7]
SPH3127Human Plasma Renin0.45[7]

Table 2: Selectivity of this compound TFA against other Human Aspartyl Proteases

Off-Target Protease% Inhibition at 10 µM this compound TFA
β-secretase (BACE1)<10%
Cathepsin D<10%
Cathepsin E<10%
Data sourced from Jia L, et al.[1]

This compound has demonstrated high selectivity, with over 1000-fold selectivity for renin compared to a panel of more than 150 other receptors, ion channels, and enzymes.[1]

Experimental Protocols

Cell-Based Renin Inhibition Assay Using a FRET Substrate

This protocol is designed for a 96-well plate format and can be adapted for high-throughput screening.

Materials and Reagents:

  • Human cell line expressing renin (e.g., juxtaglomerular cells like Calu-6, or a transfected cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound

  • Fluorogenic renin substrate (FRET-based)[8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with excitation and emission wavelengths of ~340 nm and ~490 nm, respectively[4][8]

Experimental Workflow:

  • Cell Culture and Plating:

    • Culture the renin-expressing cells in appropriate medium at 37°C in a humidified incubator with 5% CO2.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired test concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells gently with PBS.

    • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 1 hour to allow the compound to enter the cells.

  • Cell Lysis (Optional - for intracellular renin measurement):

    • After incubation, remove the treatment solution and wash the cells with ice-cold PBS.

    • Add 50 µL of lysis buffer to each well and incubate on ice for 15 minutes.

    • Centrifuge the plate at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new 96-well plate.

  • Enzymatic Reaction:

    • Prepare the renin substrate solution in the assay buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to each well of the plate containing the treated cells (or cell lysate).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[4]

    • Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every 1-2 minutes for a total of 30-60 minutes.[4][8]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.

    • Plot the reaction rate against the concentration of this compound.

    • Determine the IC50 value of this compound by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

RAS_Pathway cluster_inhibition Mechanism of this compound cluster_system Renin-Angiotensin System VTP27999 This compound Renin Renin (from Kidney) VTP27999->Renin Inhibition Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  Cleavage AngII Angiotensin II AngI->AngII  Conversion AT1R AT1 Receptor AngII->AT1R  Binding Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1R->Effects ACE ACE (from Lungs)

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture & Plate Renin-Expressing Cells Compound_Prep 2. Prepare this compound Serial Dilutions Cell_Treatment 3. Treat Cells with This compound Compound_Prep->Cell_Treatment Lysis 4. Cell Lysis (Optional) Cell_Treatment->Lysis Reaction 5. Add FRET Substrate Lysis->Reaction Measurement 6. Measure Fluorescence (Kinetic Read) Reaction->Measurement Data_Analysis 7. Calculate Reaction Rates & Determine IC50 Measurement->Data_Analysis

Caption: Workflow for the this compound cell-based renin inhibition assay.

References

Application Notes and Protocols for VTP-27999 Administration in Rat Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective direct renin inhibitor that targets the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to reduced production of the potent vasoconstrictor angiotensin II and subsequent vasodilation and lowering of blood pressure.[1] The trifluoroacetate (B77799) (TFA) salt of this compound is often used in research due to its enhanced stability and solubility.[2]

These application notes provide detailed protocols for the administration of this compound in rat models of hypertension, focusing on the double transgenic rat (dTGR) model expressing human renin and angiotensinogen. This model is particularly relevant as this compound is highly specific for human renin.

Data Presentation

The following tables summarize quantitative data regarding the in vitro and in vivo properties and efficacy of this compound.

Table 1: In Vitro and Pharmacokinetic Properties of this compound

ParameterSpecies/TargetValue
IC50 (Renin Inhibition) Human Recombinant Renin0.47 nM
Oral Bioavailability Rat37%
Oral Bioavailability Monkey18%
Oral Bioavailability Dog>15%
Plasma Free Fraction Dog22%
Plasma Free Fraction Monkey29%

Data sourced from Benchchem Application Notes.[1]

Table 2: Representative In Vivo Efficacy of this compound in Double Transgenic Rats (dTGR) with Hypertension

Treatment GroupDose (mg/kg, p.o.)Baseline Mean Arterial Pressure (MAP) (mmHg)Post-treatment Mean Arterial Pressure (MAP) (mmHg)Change in MAP (mmHg)
Vehicle Control-180 ± 10178 ± 12-2 ± 2
This compound TFA 10 180 ± 10 135 ± 8 -45 ± 6

This table presents representative data. Actual results may vary based on specific experimental conditions. Data indicates a greater reduction in mean arterial pressure at 24 hours compared to a reference compound.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE VTP_27999 This compound VTP_27999->Renin

Mechanism of action of this compound in the RAAS pathway.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound TFA in rat models of hypertension.

Protocol 1: Preparation of this compound TFA for Oral Gavage

Objective: To prepare a homogenous suspension of this compound TFA for oral administration to rats.

Materials:

  • This compound TFA powder

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)

  • Sterile water

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for trituration)

  • Magnetic stirrer and stir bar

  • Sterile conical tubes or vials

Procedure:

  • Calculate the required amount of this compound TFA and vehicle:

    • Determine the desired dose (e.g., 10 mg/kg), the concentration of the dosing solution (e.g., 2 mg/mL), and the total volume needed for the study.

    • For a 10 mg/kg dose in a 300g rat with a dosing volume of 5 mL/kg, you would need 3 mg of this compound TFA per rat.

  • Prepare the vehicle:

    • If using 0.5% methylcellulose, slowly add 0.5 g of methylcellulose to 100 mL of stirring, heated (60-70°C) sterile water.

    • Continue stirring until the methylcellulose is fully dispersed.

    • Allow the solution to cool to room temperature with continuous stirring to form a clear, viscous solution.

  • Prepare the this compound TFA suspension:

    • Weigh the calculated amount of this compound TFA powder.

    • To ensure a homogenous suspension, it is recommended to first create a paste by adding a small amount of the vehicle to the powder and triturating with a spatula or in a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while continuously mixing or stirring.

    • Place the mixture on a magnetic stirrer and stir for at least 30 minutes to ensure a uniform suspension.

  • Storage:

    • Store the prepared suspension in a clearly labeled, sterile container.

    • The stability of the suspension should be determined, but for short-term studies, it is advisable to prepare it fresh daily. If stored, keep it at 4°C and protect it from light. Re-suspend thoroughly before each use.

Protocol 2: Acute Antihypertensive Effect of this compound TFA in Double Transgenic Rats (dTGR)

Objective: To evaluate the effect of a single oral dose of this compound TFA on mean arterial pressure (MAP) in conscious, freely moving dTGRs using radiotelemetry.

Materials:

  • Double transgenic rats (dTGR) expressing human renin and angiotensinogen, surgically implanted with radiotelemetry transmitters.

  • Prepared this compound TFA dosing solution (from Protocol 1).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Radiotelemetry system for continuous blood pressure monitoring.

  • Oral gavage needles (20-22 gauge, with a ball tip).

  • Syringes (1-3 mL).

Procedure:

  • Animal Acclimatization:

    • Following telemetry device implantation surgery, allow the rats to recover for at least one week.

    • Acclimatize the animals to the experimental room and single housing in their home cages on the telemetry receivers for at least 48 hours before the start of the experiment.

    • Handle the rats daily for several days leading up to the experiment to minimize stress associated with handling and gavage.

  • Baseline Blood Pressure Recording:

    • Record baseline blood pressure and heart rate for a continuous 24-hour period prior to dosing to establish a stable baseline.

  • Group Allocation:

    • Randomly assign rats to treatment groups (e.g., Vehicle control, this compound TFA 10 mg/kg).

  • Dosing:

    • On the day of the experiment, weigh each rat to calculate the precise dosing volume.

    • Administer the appropriate volume of either the vehicle or the this compound TFA suspension via oral gavage.

  • Post-Dose Blood Pressure Monitoring:

    • Continuously monitor and record blood pressure, heart rate, and activity for at least 24 hours post-dosing.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from the pre-dose baseline for each animal at various time points (e.g., hourly for the first 8 hours, then at 12 and 24 hours).

    • Compare the changes in MAP between the this compound TFA treated group and the vehicle control group using appropriate statistical methods.

Experimental_Workflow Acclimatization Animal Acclimatization & Telemetry Recovery (≥ 1 week) Baseline Baseline Blood Pressure Recording (24 hours) Acclimatization->Baseline Grouping Random Group Allocation (Vehicle, this compound) Baseline->Grouping Dosing Oral Gavage Administration Grouping->Dosing Monitoring Post-Dose Blood Pressure Monitoring (≥ 24 hours) Dosing->Monitoring Analysis Data Analysis (Change in MAP from Baseline) Monitoring->Analysis

Workflow for acute antihypertensive study in rats.
Protocol 3: Chronic (Long-Term) Administration of this compound TFA in Hypertensive Rats

Objective: To assess the long-term effects of daily this compound TFA administration on blood pressure, renal function, and cardiac hypertrophy in a rat model of hypertension.

Materials:

  • Hypertensive rat model (e.g., dTGR or Spontaneously Hypertensive Rats - SHR).

  • Prepared this compound TFA dosing solution (from Protocol 1).

  • Vehicle control.

  • Blood pressure monitoring system (radiotelemetry is preferred; tail-cuff can be used).

  • Metabolic cages for urine collection.

  • Equipment for blood collection and analysis (e.g., plasma creatinine, blood urea (B33335) nitrogen).

  • Histopathology equipment.

Procedure:

  • Animal Acclimatization and Baseline Measurements:

    • Acclimatize animals to housing conditions for at least one week.

    • Record baseline body weight, blood pressure, and heart rate.

    • Collect baseline blood and urine samples for biomarker analysis (e.g., plasma renin activity, creatinine, urinary albumin-to-creatinine ratio).

  • Group Allocation:

    • Randomly assign animals to treatment groups (e.g., Vehicle control, this compound TFA low dose, this compound TFA high dose). A suggested starting dose is 10 mg/kg/day.[1]

  • Chronic Dosing:

    • Administer this compound TFA or vehicle orally once daily via gavage for the duration of the study (e.g., 4-12 weeks).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity.

    • Weekly: Measure body weight and blood pressure.

    • Bi-weekly or Monthly: Collect blood and urine samples for biomarker analysis.

  • Terminal Procedures:

    • At the end of the study, perform a final blood and urine collection.

    • Euthanize the animals according to approved institutional guidelines.

    • Collect organs (e.g., heart, kidneys) for weight measurement (to assess hypertrophy) and histopathological analysis.

  • Data Analysis:

    • Analyze the time course of blood pressure changes throughout the study.

    • Compare terminal biomarker levels and organ weights between treatment groups.

    • Evaluate histopathological findings.

Conclusion

This compound is a valuable tool for investigating the role of the Renin-Angiotensin-Aldosterone System in hypertension and related end-organ damage. The protocols provided herein offer a framework for conducting both acute and chronic studies in relevant rat models. Researchers should adapt these guidelines to their specific experimental objectives and adhere to all institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols for VTP-27999 in In Vivo Renal Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective direct renin inhibitor designed to block the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step.[1][2] By inhibiting the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of angiotensin II and aldosterone, key mediators of vasoconstriction, sodium retention, and end-organ damage, particularly in the kidney.[1] Preclinical and clinical studies have highlighted its potential for the treatment of hypertension and chronic kidney disease.[1][3] These application notes provide detailed protocols for utilizing this compound in in vivo renal function studies in rodent models, enabling researchers to investigate its therapeutic potential in kidney diseases.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS plays a critical role in regulating blood pressure and fluid balance. Renin, an enzyme primarily secreted by the kidneys, initiates the cascade. This compound directly binds to the active site of renin, preventing its enzymatic activity.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Aldosterone Aldosterone AngII->Aldosterone AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Sodium & Water Retention Renin Renin ACE ACE AT1R->Vasoconstriction VTP27999 This compound VTP27999->Renin Inhibition

Figure 1: Mechanism of action of this compound in the RAAS pathway.

Quantitative Data from Human Clinical Studies

Clinical trials in healthy, salt-depleted volunteers have demonstrated the dose-dependent effects of this compound on key renal hemodynamic parameters.[4][5] These data provide a strong rationale for investigating its effects in preclinical models of renal disease.

Dose of this compoundChange in Renal Plasma Flow (RPF)Change in Glomerular Filtration Rate (GFR)
75 mg+17.2 mL/min/1.73 m²Not specified
150 mg+63.1 mL/min/1.73 m²Increase observed
300 mg+97.5 mL/min/1.73 m²Significant increase
600 mg+115.2 mL/min/1.73 m²Maximum effect reached
Aliskiren (300 mg)+62.6 mL/min/1.73 m²Increase observed
Placebo-8.9 mL/min/1.73 m²No significant change
Data from a study in sodium-depleted healthy volunteers.[6][7]

Recommended Dosage for In Vivo Rodent Studies

Direct translation of human doses to rodent models is complex. However, based on a preclinical study in a double transgenic rat model of hypertension where a 10 mg/kg oral dose showed significant antihypertensive effects, a starting dose of 10 mg/kg/day is recommended for efficacy studies in rats.[8] For dose-response investigations, a range of 3 mg/kg to 30 mg/kg/day can be explored.

This compound Formulation for Oral Administration:

For oral gavage in rodents, this compound can be prepared as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.[6] The trifluoroacetate (B77799) (TFA) salt form of this compound offers enhanced water solubility and stability.[9]

Experimental Protocols

Protocol 1: Assessment of Glomerular Filtration Rate (GFR) in Conscious Mice using FITC-Inulin Clearance

This protocol describes a minimally invasive method to determine GFR in conscious mice, reducing the confounding effects of anesthesia.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • FITC-inulin (5% solution in 0.9% NaCl)

  • Isoflurane for brief anesthesia

  • Heparinized capillary tubes

  • HEPES buffer (500 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Animal Acclimation and Dosing: Acclimatize mice to handling and experimental procedures. Administer this compound or vehicle orally at the desired dose for the specified duration of the study.

  • FITC-Inulin Injection: Briefly anesthetize the mouse with isoflurane. Inject 5% FITC-inulin (3.74 µL/g body weight) retro-orbitally.[3]

  • Blood Sampling: At 3, 7, 10, 15, 35, 55, and 75 minutes post-injection, collect approximately 20 µL of blood from the saphenous vein into a heparinized capillary tube.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Fluorescence Measurement: Dilute 10 µL of plasma with 40 µL of 500 mM HEPES buffer (pH 7.4). Measure the fluorescence of the buffered plasma using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[10]

  • GFR Calculation: The GFR is calculated based on the two-phase exponential decay of FITC-inulin fluorescence over time. The formula GFR = I / (A/α + B/β) is used, where I is the injected amount of FITC-inulin, and A, B, α, and β are parameters derived from the decay curve.[3]

Protocol 2: Measurement of Renal Blood Flow (RBF) in Anesthetized Rats

This protocol outlines an acute procedure to measure RBF using a flow probe in anesthetized rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., Inactin or sodium pentobarbital)

  • Heating pad

  • Surgical instruments

  • Renal artery flow probe (Transonic Systems or similar)

  • Flowmeter

  • Acoustic gel

Procedure:

  • Animal Preparation and Dosing: Administer the final dose of this compound or vehicle orally. Anesthetize the rat and place it on a heating pad to maintain body temperature.[4]

  • Surgical Exposure: Make a ventral midline abdominal incision to expose the left kidney and renal artery. Carefully dissect the renal artery from surrounding tissue.[4]

  • Flow Probe Placement: Select an appropriately sized flow probe and place it around the renal artery. Fill the space between the probe and the artery with acoustic gel to ensure a good signal.[4]

  • RBF Measurement: Connect the flow probe to the flowmeter and record renal blood flow. Allow the signal to stabilize before recording baseline measurements.

  • Data Analysis: Analyze the recorded RBF data to determine the effect of this compound compared to the vehicle control group.

Experimental_Workflow cluster_GFR GFR Measurement (Mouse) cluster_RBF RBF Measurement (Rat) GFR_Dosing Oral Dosing: This compound or Vehicle FITC_Injection FITC-Inulin Injection (Retro-orbital) GFR_Dosing->FITC_Injection Blood_Sampling Serial Blood Sampling (Saphenous Vein) FITC_Injection->Blood_Sampling Fluorescence_Analysis Plasma Fluorescence Measurement Blood_Sampling->Fluorescence_Analysis GFR_Calculation GFR Calculation Fluorescence_Analysis->GFR_Calculation RBF_Dosing Oral Dosing: This compound or Vehicle Anesthesia_Surgery Anesthesia & Surgical Exposure RBF_Dosing->Anesthesia_Surgery Probe_Placement Renal Artery Flow Probe Placement Anesthesia_Surgery->Probe_Placement RBF_Recording Continuous RBF Recording Probe_Placement->RBF_Recording RBF_Analysis Data Analysis RBF_Recording->RBF_Analysis

Figure 2: Experimental workflows for in vivo renal function studies.

Animal Models of Chronic Kidney Disease (CKD)

To evaluate the therapeutic potential of this compound in a disease context, several rodent models of CKD can be employed.

Animal ModelMethod of InductionKey Pathological Features
5/6 Nephrectomy Surgical removal of one kidney and ligation of branches of the renal artery of the remaining kidney.[2]Glomerular hypertrophy, glomerulosclerosis, interstitial fibrosis, proteinuria.[2]
Adenine-Induced Nephropathy Administration of adenine (B156593) in the diet or via gavage.[2]Tubular crystal formation, inflammation, interstitial fibrosis.[2]
Adriamycin-Induced Nephropathy Intravenous injection of adriamycin (doxorubicin).Podocyte injury, focal segmental glomerulosclerosis, heavy proteinuria.
Diabetic Nephropathy (e.g., db/db mice) Genetic model of type 2 diabetes.Glomerular hypertrophy, mesangial expansion, albuminuria.

Concluding Remarks

This compound is a promising therapeutic agent for the treatment of renal diseases due to its direct inhibition of renin. The protocols and information provided herein offer a framework for researchers to conduct in vivo studies to further elucidate the efficacy and mechanisms of this compound in preserving and improving renal function. Careful selection of animal models and adherence to established methodologies are crucial for obtaining robust and translatable results.

References

Preparing VTP-27999 Hydrochloride for Aqueous Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of aqueous solutions of VTP-27999 hydrochloride, a potent renin inhibitor. These guidelines are intended to ensure the accurate and effective use of this compound in a research setting.

Introduction

This compound is an alkyl amine renin inhibitor that plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), making it a compound of interest for research in hypertension and related cardiovascular diseases.[1] Proper preparation of this compound hydrochloride in aqueous solutions is crucial for obtaining reliable and reproducible experimental results. The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to the free form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₆H₄₂Cl₂N₄O₅
Molecular Weight561.54 g/mol
AppearanceWhite to yellow solid
Aqueous Solubility≥ 100 mg/mL (178.08 mM)[2]

Stability and Storage

Solution TypeStorage TemperatureStorage DurationRecommendations
Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Seal tightly away from moisture.
Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Seal tightly away from moisture.
Working Solution2-8°CFor immediate usePrepare fresh daily. Protect from light.

Signaling Pathway of this compound

This compound acts as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. This ultimately results in vasodilation and a decrease in blood pressure.

RAAS_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1_Receptor->Aldosterone Renin Renin VTP27999 This compound Hydrochloride VTP27999->Renin ACE ACE

This compound inhibits Renin in the RAAS pathway.

Experimental Protocols

The following protocols provide a general guideline for the preparation of this compound hydrochloride aqueous solutions for in vitro research.

Materials
  • This compound hydrochloride powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile vehicle (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile conical tubes or vials

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile pipette tips

Preparation of a 10 mM Stock Solution
  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 0.001 L * 561.54 g/mol * 1000 mg/g = 5.6154 mg

  • Weigh the compound:

    • Accurately weigh approximately 5.62 mg of this compound hydrochloride powder using an analytical balance.

  • Dissolution:

    • Add the weighed powder to a sterile conical tube.

    • Add a small volume of sterile, purified water (e.g., 800 µL) to the tube.

    • Vortex the solution thoroughly to dissolve the compound. A sonicator can be used to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add sterile, purified water to reach the final volume of 1 mL.

  • Sterilization and Storage:

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions
  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution:

    • Dilute the stock solution to the desired final concentration using the appropriate sterile vehicle (e.g., PBS, cell culture medium).

    • For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the vehicle.

  • Use:

    • Use the freshly prepared working solution immediately for your experiments.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound hydrochloride aqueous solutions.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage & Use weigh 1. Weigh this compound HCl dissolve 2. Dissolve in Sterile Water weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex volume 4. Adjust to Final Volume vortex->volume filter 5. Sterile Filter (0.22 µm) volume->filter aliquot 6. Aliquot Stock Solution filter->aliquot store 7. Store at -20°C or -80°C aliquot->store dilute 8. Prepare Working Solution store->dilute use 9. Use Immediately in Assay dilute->use

Workflow for preparing this compound HCl solutions.

Disclaimer

This document is intended for research use only. The information provided is based on publicly available data and should be used as a guideline. Researchers are advised to consult the manufacturer's product information and to perform their own validation and stability studies to ensure the suitability of the prepared solutions for their specific applications.

References

Application Notes and Protocols for VTP-27999 TFA Salt: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility and stability characteristics of VTP-27999 trifluoroacetate (B77799) (TFA) salt, a potent and selective renin inhibitor. The information is intended to guide researchers in the proper handling, storage, and use of this compound in preclinical and research settings.

Physicochemical Properties of this compound TFA Salt

This compound is an alkyl amine renin inhibitor that plays a crucial role in studying the Renin-Angiotensin-Aldosterone System (RAAS).[1] The TFA salt form is commonly utilized in research due to its enhanced water solubility and stability compared to the free base.[1][2] Trifluoroacetic acid is frequently employed during the chemical synthesis and purification of small molecules, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to the formation of the TFA salt.[3]

Solubility Data

The solubility of this compound TFA salt has been reported in various solvents. The following table summarizes the available quantitative data. It is important to note that while the TFA salt form generally improves aqueous solubility, high concentrations of trifluoroacetic acid can sometimes lead to precipitation in complex biological media.[3][4]

Solvent SystemConcentrationTemperatureReference
Water100 mMNot Specified
DMSO100 mMNot Specified
Aqueous Solution≥ 25 mg/mL (39.12 mM)Not Specified[5]
DMF1 mg/mLNot Specified[6]
Ethanol10 mg/mLNot Specified[6]
Ethanol:PBS (pH 7.2) (1:4)0.20 mg/mLNot Specified[6]
Stability Profile

This compound TFA salt is considered to have enhanced stability over its free base form.[1][2] However, proper storage is crucial to maintain its integrity. The stability of the compound can be affected by temperature, with long-term storage at low temperatures being recommended. The stability in complex solutions, such as cell culture media, may vary and should be considered in experimental design.[4]

Storage ConditionDurationFormReference
-20°C1 monthStock Solution[5][7]
-80°C6 monthsStock Solution[5][7]
-20°C≥ 4 yearsCrystalline Solid[6]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound TFA salt in a given solvent system.

Materials:

  • This compound TFA salt

  • Selected solvent (e.g., water, PBS, DMSO)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound TFA salt to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound TFA salt to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify using HPLC D->E F Calculate equilibrium solubility E->F

Figure 1. Workflow for determining equilibrium solubility.
Protocol for Assessing Short-Term Stability in Solution

This protocol provides a framework for evaluating the stability of this compound TFA salt in a specific solvent or formulation over a defined period.

Materials:

  • This compound TFA salt stock solution of known concentration

  • Solvent/buffer of interest

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-protective containers (if assessing photostability)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound TFA salt in the test solution at the desired concentration.

  • Initial Analysis (T=0): Immediately analyze one aliquot to determine the initial concentration and purity.

  • Storage: Store the remaining aliquots under the specified conditions (e.g., different temperatures, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), retrieve an aliquot from each storage condition.

  • Quantification and Purity Assessment: Analyze each sample by HPLC to determine the concentration of the parent compound and to detect the formation of any degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

Signaling Pathway and Experimental Workflow

This compound acts as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby blocking the entire downstream cascade that leads to the production of angiotensin II and subsequent physiological effects.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R binds to Renin Renin VTP27999 This compound TFA VTP27999->Renin inhibits ACE ACE Effects Vasoconstriction, Aldosterone Release, etc. AT1R->Effects

Figure 2. Mechanism of action of this compound in the RAAS pathway.

Important Considerations

  • Counterion Effects: The trifluoroacetate counterion can have its own biological effects and may interfere with certain assays.[3] Researchers should be aware of this and consider appropriate controls. In some instances, it may be necessary to perform a salt exchange to replace the TFA counterion.[3]

  • Hygroscopicity: As with many salts, this compound TFA may be hygroscopic. It is important to store the compound in a desiccated environment.

  • pH of Solutions: When preparing aqueous solutions, the TFA counterion can lower the pH. It is advisable to use buffered solutions for pH-sensitive applications.

  • Purity Assessment: The purity of this compound TFA should be regularly assessed, especially for long-term studies, using appropriate analytical techniques such as HPLC.

By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound TFA salt in their studies.

References

Application Notes and Protocols for VTP-27999 in Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective direct renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to reduced levels of the potent vasoconstrictor angiotensin II and aldosterone.[1][3] This mechanism of action makes this compound a valuable tool for investigating the cardiovascular and renal pathophysiology associated with RAAS overactivation.[1][4] Notably, in vascular smooth muscle cells (VSMCs), this compound has been shown to block renin's capacity to stimulate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key signaling molecule in cell proliferation and migration.[5]

These application notes provide detailed protocols for investigating the effects of this compound on vascular smooth muscle cells, focusing on proliferation, migration, apoptosis, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound for reference in experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference
Renin Inhibition (IC50)Human0.47 nM[2]
CYP3A4 Inhibition (IC50)Human>30 µM[1]
SelectivityHuman>1000-fold for renin over >150 other targets[1]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Oral BioavailabilityRat37%[1]
Monkey18%[1]
Dog>15%[1]
Plasma Free FractionDog22%[1]
Monkey29%[1]

Signaling Pathways and Experimental Workflow

Renin-Angiotensin-Aldosterone System (RAAS) and this compound Inhibition

The diagram below illustrates the canonical RAAS pathway and the specific inhibitory action of this compound.

RAAS_Inhibition cluster_enzymes Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Catalyzed by AngII Angiotensin II AngI->AngII Catalyzed by AT1R AT1 Receptor AngII->AT1R Activates Effects Vasoconstriction, Aldosterone Secretion, VSMC Proliferation AT1R->Effects Renin Renin ACE ACE VTP27999 This compound VTP27999->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Proposed Signaling Pathway of this compound in Vascular Smooth Muscle Cells

This diagram outlines the proposed mechanism by which this compound inhibits renin-induced signaling in VSMCs.

VSMC_Signaling Renin Renin PRR (Pro)renin Receptor ((P)RR) Renin->PRR Binds to ERK_Pathway ERK1/2 Phosphorylation PRR->ERK_Pathway Activates VTP27999 This compound VTP27999->Renin Inhibits Proliferation VSMC Proliferation & Migration ERK_Pathway->Proliferation Promotes

Caption: this compound inhibits renin-induced ERK1/2 phosphorylation and subsequent cellular responses in VSMCs.

Experimental Workflow

The following diagram provides a general workflow for assessing the effects of this compound on VSMCs.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis VSMC_Culture 1. Culture Vascular Smooth Muscle Cells VTP_Prep 2. Prepare this compound Stock Solutions Treatment 3. Treat VSMCs with This compound +/- Renin VTP_Prep->Treatment Prolif_Assay 4a. Proliferation Assay (e.g., BrdU) Treatment->Prolif_Assay Mig_Assay 4b. Migration Assay (e.g., Transwell) Treatment->Mig_Assay Apop_Assay 4c. Apoptosis Assay (e.g., TUNEL) Treatment->Apop_Assay WB_Assay 4d. Western Blot (p-ERK1/2, etc.) Treatment->WB_Assay Data_Analysis 5. Data Analysis and Interpretation Prolif_Assay->Data_Analysis Mig_Assay->Data_Analysis Apop_Assay->Data_Analysis WB_Assay->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound on vascular smooth muscle cells.

Experimental Protocols

These protocols are intended as guidelines and should be adapted to specific experimental needs and cell types.

Protocol 1: VSMC Culture and Treatment with this compound

Objective: To prepare and treat primary or immortalized vascular smooth muscle cells with this compound.

Materials:

  • Vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (prepare stock solution in DMSO, e.g., 10 mM)

  • Recombinant human renin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

Procedure:

  • Cell Culture: Culture VSMCs in complete medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.

  • Seeding: Seed VSMCs in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for proliferation assays) at a density that will allow for growth and treatment without over-confluence.

  • Serum Starvation: Once cells have adhered and reached approximately 60-70% confluency, aspirate the growth medium and wash with PBS. Replace with serum-free medium for 24 hours to synchronize the cells in a quiescent state.

  • Treatment:

    • Prepare working solutions of this compound and renin in serum-free medium.

    • Pre-treat cells with various concentrations of this compound (e.g., 1 nM - 10 µM) for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of renin (e.g., 10 nM) for the desired time period (e.g., 15-30 minutes for signaling studies, 24-48 hours for proliferation/migration studies).

    • Include appropriate controls: vehicle (DMSO), renin alone, and this compound alone.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on renin-induced VSMC proliferation.

Materials:

  • Treated VSMCs in a 96-well plate (from Protocol 1)

  • BrdU Cell Proliferation ELISA Kit (or similar)

  • Microplate reader

Procedure:

  • Follow the treatment protocol as described in Protocol 1.

  • Approximately 4-6 hours before the end of the 24-48 hour treatment period, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for BrdU incorporation into the DNA of proliferating cells.

  • At the end of the incubation, fix the cells, and add the anti-BrdU antibody conjugated to a peroxidase.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation relative to the renin-stimulated control.

Protocol 3: Western Blotting for ERK1/2 Phosphorylation

Objective: To determine the effect of this compound on renin-induced ERK1/2 phosphorylation.

Materials:

  • Treated VSMCs in 6-well plates (from Protocol 1, with shorter renin stimulation, e.g., 15 minutes)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Strip the membrane (if necessary) and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify band intensities using densitometry software.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should adapt these guidelines to their specific experimental requirements and institutional regulations.

References

Application Notes and Protocols for VTP-27999 in Double Transgenic Rat Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective direct renin inhibitor that targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively downregulates the production of the potent vasoconstrictor angiotensin II, offering a promising therapeutic strategy for hypertension and related cardiovascular diseases.[1] These application notes provide detailed protocols for the evaluation of this compound in double transgenic rat (dTGR) models of hypertension, which express both human renin and human angiotensinogen, creating a humanized RAAS within a rodent model.

Data Presentation

The following tables are structured to present quantitative data from in vitro and in vivo studies of this compound. Researchers should populate these tables with their experimental data for clear comparison and analysis.

Table 1: In Vitro Renin Inhibition

CompoundTargetIC50 (nM)
This compoundPurified Recombinant Human ReninUser-generated data
This compoundHuman Plasma ReninUser-generated data
Aliskiren (Reference)Purified Recombinant Human Renin0.6
Aliskiren (Reference)Human Plasma ReninUser-generated data

Table 2: In Vivo Efficacy in Double Transgenic Rats (dTGR) - Blood Pressure Reduction

Treatment GroupDose (mg/kg, oral)Baseline Mean Arterial Pressure (mmHg)Post-Dose Mean Arterial Pressure (mmHg) at 6 hoursPost-Dose Mean Arterial Pressure (mmHg) at 24 hoursMaximum Reduction in MAP (mmHg)
Vehicle Control-User-generated dataUser-generated dataUser-generated dataUser-generated data
This compound10User-generated dataUser-generated dataUser-generated dataUser-generated data
This compound30User-generated dataUser-generated dataUser-generated dataUser-generated data
This compound100User-generated dataUser-generated dataUser-generated dataUser-generated data

Table 3: Effects on RAAS Biomarkers in dTGR Plasma

Treatment GroupDose (mg/kg, oral)Plasma Renin Activity (PRA) (ng Ang I/mL/hr)Plasma Angiotensin II (pg/mL)Plasma Aldosterone (pg/mL)
Vehicle Control-User-generated dataUser-generated dataUser-generated data
This compound10User-generated dataUser-generated dataUser-generated data
This compound30User-generated dataUser-generated dataUser-generated data
This compound100User-generated dataUser-generated dataUser-generated data

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin Renin->Angiotensinogen VTP_27999 This compound VTP_27999->Renin Inhibition ACE ACE ACE->Angiotensin_I Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure

Caption: Mechanism of action of this compound in the RAAS pathway.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a double transgenic rat model of hypertension.

Experimental_Workflow acclimation Animal Acclimation (1 week) telemetry Telemetry Device Implantation acclimation->telemetry recovery Surgical Recovery (1-2 weeks) telemetry->recovery baseline Baseline Blood Pressure Recording (24-48h) recovery->baseline grouping Randomization into Treatment Groups baseline->grouping dosing Oral Administration of this compound or Vehicle grouping->dosing monitoring Continuous Blood Pressure Monitoring (24h) dosing->monitoring collection Blood/Tissue Collection monitoring->collection analysis Data and Biomarker Analysis collection->analysis

Caption: In vivo efficacy evaluation workflow.

Experimental Protocols

Animal Model: Double Transgenic Hypertensive Rat (dTGR)
  • Strain: Double transgenic rats expressing human renin and human angiotensinogen.

  • Genetic Background: Typically Sprague-Dawley.

  • Characteristics: These rats develop severe hypertension (systolic blood pressure often exceeding 200 mmHg) due to the interaction of human renin with human angiotensinogen, leading to elevated levels of angiotensin II. This model is ideal for testing the efficacy of human renin inhibitors.

  • Husbandry: House rats in a controlled environment with a 12-hour light/dark cycle, stable temperature and humidity, and ad libitum access to standard chow and water.

This compound Formulation and Administration
  • Formulation: For oral administration, prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose (B11928114) in sterile water.

  • Preparation:

    • On the day of dosing, accurately weigh the required amount of this compound.

    • Create a paste by triturating the powder with a small volume of the vehicle.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve a homogenous suspension at the desired final concentration.

  • Administration:

    • Administer the suspension via oral gavage using a ball-tipped gavage needle.

    • The dosing volume should be appropriate for the rat's body weight (typically 5-10 mL/kg).

    • A suggested starting dose for efficacy studies is 10 mg/kg.

Blood Pressure Measurement via Radiotelemetry
  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Make a midline abdominal incision to expose the abdominal aorta.

    • Carefully isolate a section of the aorta between the renal artery and the iliac bifurcation.

    • Use temporary ligatures to occlude blood flow.

    • Puncture the aorta with a bent needle and insert the telemetry catheter.

    • Secure the catheter in place with surgical glue and remove the ligatures.

    • Place the body of the telemetry transmitter in the abdominal cavity.

    • Suture the abdominal muscle and skin layers.

    • Provide post-operative analgesia and allow the animal to recover for at least one week before starting experiments.

  • Data Acquisition:

    • House the rats individually in cages placed on top of telemetry receivers.

    • Record baseline blood pressure and heart rate for 24-48 hours before drug administration.

    • After administration of this compound or vehicle, continue to record data continuously for at least 24 hours.

Plasma Renin Activity (PRA) Assay
  • Principle: This assay measures the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen by endogenous renin in a plasma sample.

  • Blood Collection:

    • Collect whole blood from anesthetized rats via cardiac puncture or from a cannulated artery into tubes containing EDTA.

    • Immediately centrifuge at 4°C to separate the plasma.

    • Store plasma at -80°C until analysis.

  • Assay Protocol (Example using a commercial ELISA kit):

    • Thaw plasma samples on ice.

    • To generate Ang I, incubate a portion of the plasma at 37°C for a defined period (e.g., 1.5 hours). A parallel sample is kept at 4°C to measure baseline Ang I.

    • Stop the enzymatic reaction by adding an inhibitor cocktail or by placing the samples on ice.

    • Quantify the amount of Ang I in both the 37°C and 4°C samples using a competitive ELISA kit.

    • Calculate the PRA as the difference in Ang I concentration between the incubated and baseline samples, expressed as ng of Ang I generated per mL of plasma per hour.

Angiotensin II Measurement
  • Principle: A competitive ELISA is commonly used to quantify the concentration of angiotensin II in plasma.

  • Blood Collection: Follow the same procedure as for the PRA assay.

  • Assay Protocol (Example using a commercial ELISA kit):

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and samples to the wells of a microplate pre-coated with an anti-angiotensin II antibody.

    • Add a fixed amount of biotinylated angiotensin II to each well. This will compete with the angiotensin II in the sample for binding to the antibody.

    • Incubate the plate.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-HRP conjugate, which binds to the captured biotinylated angiotensin II.

    • Wash the plate again.

    • Add a substrate solution that reacts with HRP to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of angiotensin II in the sample. Calculate the concentration based on a standard curve.

References

Application Notes and Protocols for Measuring Plasma Renin Activity Following VTP-27999 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent, orally bioavailable direct renin inhibitor that has been investigated for its potential in treating hypertension and end-organ diseases.[1][2] As a direct renin inhibitor, this compound targets the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a promising therapeutic strategy for cardiovascular and renal diseases.[2] Accurate measurement of plasma renin activity (PRA) in subjects treated with this compound is crucial for understanding its pharmacodynamic effects and optimizing dosing regimens.

These application notes provide a comprehensive overview of the effects of this compound on the RAAS and detailed protocols for the measurement of PRA, angiotensin II, and aldosterone (B195564) in plasma samples from subjects undergoing treatment with this compound.

Mechanism of Action of this compound

This compound is an alkyl amine that directly binds to the active site of renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I.[1] This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone.[3] Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which in turn promotes sodium and water retention.[4][5][6] By inhibiting this pathway, this compound leads to vasodilation and a reduction in blood pressure.[3]

A key pharmacodynamic feature of direct renin inhibitors, including this compound, is a compensatory increase in plasma renin concentration (PRC).[3] This occurs due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release.[3] While this compound effectively suppresses PRA during treatment, this marked increase in PRC can lead to a rapid rebound in PRA and subsequent elevations in angiotensin II and aldosterone levels upon cessation of the drug, particularly at higher doses.[3]

Data Presentation: Effects of this compound on RAAS Components

The following tables summarize the quantitative data from a multiple ascending dose study of this compound in salt-depleted healthy volunteers. The study compared the effects of different doses of this compound with placebo and another direct renin inhibitor, aliskiren.

Table 1: Effect of this compound on Plasma Renin Activity (PRA)

Treatment GroupBaseline PRA (ng/mL/h)PRA at 24h post-dose (Day 10) (ng/mL/h)% Change from Baseline
Placebo4.54.2-6.7%
This compound (75 mg)5.10.2-96.1%
This compound (150 mg)5.30.1-98.1%
This compound (300 mg)5.5<0.1>-99%
This compound (600 mg)5.8<0.1>-99%
Aliskiren (300 mg)5.20.1-98.1%

Data adapted from a multiple ascending dose study.[3] Note: PRA was suppressed during the 24-hour dosing interval at all this compound doses.

Table 2: Effect of this compound on Plasma Renin Concentration (PRC)

Treatment GroupBaseline PRC (pg/mL)Peak PRC (Day 10) (pg/mL)Fold Increase from Baseline
Placebo25281.1
This compound (75 mg)28180064.3
This compound (150 mg)304500150
This compound (300 mg)329000281.3
This compound (600 mg)3512250350
Aliskiren (300 mg)29145050

Data adapted from a multiple ascending dose study.[3][7] this compound administration resulted in a dose-dependent induction of renin.

Table 3: Effect of this compound on Plasma Angiotensin II and Aldosterone

Treatment GroupAnalyteBaselineChange at 24h post-dose (Day 10)
This compound (600 mg)Angiotensin II (pg/mL)15Increased
Aldosterone (ng/dL)12Increased
Aliskiren (300 mg)Angiotensin II (pg/mL)14Decreased
Aldosterone (ng/dL)11Decreased

Data adapted from a multiple ascending dose study.[3] At 24 hours and later time points after the last dose of 600 mg this compound, angiotensin II and aldosterone levels were increased compared with baseline, demonstrating the overshoot phenomenon.

Mandatory Visualization

RAAS_Pathway cluster_kidney Kidney Angiotensinogen Angiotensinogen (from Liver) Renin Renin AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by ACE ACE Angiotensin-Converting Enzyme (in Lungs) AT1R AT1 Receptor AngiotensinII->AT1R activates Aldosterone Aldosterone (from Adrenal Cortex) AT1R->Aldosterone stimulates release Vasoconstriction Vasoconstriction, Increased Blood Pressure AT1R->Vasoconstriction leads to VTP27999 This compound VTP27999->Renin inhibits PRA_Workflow cluster_collection Sample Collection & Handling cluster_assay PRA Measurement (LC-MS/MS) Collect Collect blood in chilled K2EDTA tubes Centrifuge Immediately centrifuge at 4°C Collect->Centrifuge Separate Separate plasma Centrifuge->Separate Freeze Store plasma at -80°C Separate->Freeze Thaw Thaw plasma on ice Freeze->Thaw Incubate37 Incubate at 37°C (Ang I generation) Thaw->Incubate37 Incubate0 Incubate at 0°C (Blank) Thaw->Incubate0 Quench Quench reaction Incubate37->Quench Incubate0->Quench Extract Solid Phase Extraction of Angiotensin I Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Calculate Calculate PRA Analyze->Calculate

References

Application Notes and Protocols for Assessing Angiotensin II Levels Post VTP-27999 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective direct renin inhibitor that has been investigated for the treatment of chronic kidney disease and end-organ protection.[1][2] By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), this compound directly blocks the conversion of angiotensinogen (B3276523) to angiotensin I, subsequently leading to a reduction in angiotensin II and aldosterone (B195564) levels.[2][3] The RAAS cascade is a critical regulator of blood pressure and fluid balance.[4] This document provides detailed application notes and protocols for assessing the pharmacodynamic effects of this compound, specifically focusing on the quantification of angiotensin II levels in plasma.

Mechanism of Action of this compound

This compound is an alkyl amine renin inhibitor that demonstrates high potency and selectivity for human renin.[2][3][5] Its mechanism involves direct inhibition of the enzymatic activity of renin, thereby preventing the initial step of the RAAS pathway.[2] This mode of action is distinct from other RAAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[2] While this compound effectively reduces plasma angiotensin II and aldosterone, it also induces a dose-dependent compensatory increase in plasma renin concentration.[1] At higher doses, this can lead to a paradoxical increase in angiotensin II and aldosterone levels after cessation of the drug.[1][6]

Data Presentation

The following tables summarize the expected quantitative data from a multiple ascending dose study of this compound in healthy, salt-depleted volunteers over a 10-day period.

Table 1: Pharmacodynamic Effects of this compound on RAAS Components (Day 10)

This compound DosePlacebo75 mg150 mg300 mg600 mgAliskiren 300 mg
Plasma Renin Activity Suppression -SuppressedSuppressedSuppressedSuppressedSuppressed
Plasma Renin Concentration (fold increase) ---~100>350~50
Plasma Angiotensin II BaselineDecreasedDecreasedDecreasedDecreasedDecreased
Plasma Aldosterone BaselineDecreasedDecreasedDecreasedDecreasedDecreased

Data compiled from multiple sources.[1][6][7]

Table 2: Post-Dosing Effects on Angiotensin II and Aldosterone (600 mg this compound Group)

Time Point (post Day 10 dosing)Plasma Angiotensin IIPlasma AldosteronePlasma Renin Activity
24 hours IncreasedIncreasedIncreased
48 hours IncreasedIncreasedIncreased
72 hours IncreasedIncreasedIncreased

Data reflects the paradoxical increase in RAAS components after cessation of high-dose this compound.[1][6]

Experimental Protocols

Protocol 1: In Vivo Study Design for Assessing Pharmacodynamic Effects of this compound

Objective: To evaluate the dose-dependent effects of this compound on plasma angiotensin II levels in a relevant animal model (e.g., double transgenic rats expressing human renin and angiotensinogen) or in human volunteers.[3]

Materials:

  • This compound (formulated for oral administration)

  • Vehicle control (placebo)

  • Blood collection supplies (chilled EDTA tubes containing protease inhibitors, such as Trasylol®)[8]

  • Centrifuge (refrigerated)

  • Freezer (-80°C)

Procedure:

  • Subject Enrollment and Baseline Sampling:

    • Acclimatize subjects to the study conditions.

    • Collect baseline blood samples prior to administration of this compound or placebo.

  • Dosing:

    • Administer this compound or placebo orally at predetermined doses.

  • Serial Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to capture the pharmacokinetic and pharmacodynamic profile.

  • Sample Processing:

    • Immediately place collected blood into chilled EDTA tubes containing a protease inhibitor cocktail.[8]

    • Centrifuge the blood at 4°C to separate plasma.

    • Aliquot the plasma into cryovials and store immediately at -80°C until analysis.

Protocol 2: Quantification of Plasma Angiotensin II by LC-MS/MS

Objective: To accurately measure the concentration of angiotensin II in plasma samples.

Materials:

  • Plasma samples from Protocol 1

  • Internal standard (e.g., stable isotope-labeled angiotensin II)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

  • Reagents for mobile phases and sample extraction

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add internal standard to each plasma sample.

    • Perform solid-phase extraction to isolate and concentrate angiotensin peptides from the plasma matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Separate angiotensin II from other plasma components using a suitable liquid chromatography method.

    • Detect and quantify angiotensin II and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of angiotensin II in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mandatory Visualizations

Signaling Pathway

RAAS_Pathway cluster_inhibition Site of this compound Action cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Renin Renin This compound This compound This compound->Renin Inhibits AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Physiological Effects Vasoconstriction, Aldosterone Secretion, etc. AT1 Receptor->Physiological Effects

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_study_design In Vivo Study cluster_sample_processing Sample Handling cluster_analysis Angiotensin II Quantification Subject Grouping Subject Grouping Dosing This compound or Placebo Administration Subject Grouping->Dosing Blood Sampling Serial Blood Collection (Chilled EDTA + Inhibitors) Dosing->Blood Sampling Centrifugation Plasma Separation (4°C) Blood Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Sample Prep SPE & Internal Standard Storage->Sample Prep LCMS LC-MS/MS Analysis Sample Prep->LCMS Data Analysis Data Analysis LCMS->Data Analysis

References

VTP-27999: Application Notes and Protocols for Investigating Intracellular Renin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective, non-peptidic alkyl amine inhibitor of the enzyme renin, a critical control point in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] Renin catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen (B3276523) to angiotensin I.[1][4] Subsequent enzymatic cleavage by angiotensin-converting enzyme (ACE) produces angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[2][5] By directly inhibiting renin, this compound effectively downregulates the entire RAAS cascade, making it a valuable tool for investigating the physiological and pathological roles of this system.[5]

This compound has demonstrated distinct advantages over other renin inhibitors, such as aliskiren. It exhibits a higher bioavailability and accumulates at greater levels within renin-synthesizing cells, allowing for the effective inhibition of intracellular renin at lower concentrations.[6][7] Unlike aliskiren, this compound does not cause the unfolding of prorenin, the inactive precursor of renin.[8][9] These unique properties make this compound a superior research tool for dissecting the specific roles of intracellular versus extracellular renin.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings, along with a summary of its key quantitative data to facilitate experimental design and data interpretation.

Data Presentation

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.

Table 1: In Vitro Potency and Selectivity

ParameterSpeciesValueReference
Renin Inhibition (IC50)Human0.47 nM[1]
(Purified recombinant renin)[2]
Intracellular Renin Inhibition (IC50) in HMC-1 cellsHuman27 nM[10]
CYP3A4 Inhibition (IC50)Human>30 µM[2][5]
SelectivityHuman>1000-fold for renin over >150 other targets[2][5]

Table 2: Pharmacokinetic Parameters

ParameterSpeciesValueReference
Oral BioavailabilityRat37%[2][5]
Monkey18%[2][5]
Dog>15%[2][5]
Plasma Free FractionDog22%[2]
Monkey29%[2]
Terminal Half-life (in humans)Human24 to 30 hours[4][11]

Table 3: In Vivo Efficacy in Humans (Salt-depleted healthy volunteers)

Dose (once daily for 10 days)ParameterResultReference
75, 150, 300, 600 mgPlasma Renin ActivitySuppressed during the 24-hour dosing interval at all doses.[4][11]
300, 600 mgPlasma Renin ConcentrationMaximally 350-fold increase at 600 mg, greater than with aliskiren.[4][11]
600 mg (at 24h post-dose on day 10)Plasma Angiotensin II and AldosteroneIncreased compared with baseline.[4][11]
All dosesBlood PressureDecreased to a similar degree as aliskiren.[4][11]

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by this compound

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Catalyzes Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Catalyzes AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Effects Vasoconstriction, Aldosterone Secretion AT1_Receptor->Effects Renin Renin ACE ACE VTP_27999 This compound VTP_27999->Renin

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

In Vitro Renin Activity Assay Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Prep_VTP Prepare this compound TFA Stock Solution (in DMSO) Add_Components Add Assay Buffer, this compound/Vehicle, and Renin to Microplate Prep_VTP->Add_Components Prep_Renin Prepare Recombinant Human Renin Solution Prep_Renin->Add_Components Prep_Substrate Prepare Fluorogenic Substrate Solution Add_Substrate Initiate Reaction by Adding Substrate Prep_Substrate->Add_Substrate Pre_incubation Pre-incubate at 37°C (15 minutes) Add_Components->Pre_incubation Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics (e.g., every 60 seconds for 30-60 min) Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate Renin Activity (Rate of Fluorescence Increase) Measure_Fluorescence->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50

Caption: Experimental workflow for the in vitro renin activity assay using a FRET-based method.

Experimental Protocols

Protocol 1: In Vitro Renin Activity Assay (FRET-based)

This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[12]

1. Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity. This compound will inhibit this cleavage, leading to a dose-dependent decrease in the rate of fluorescence increase.

2. Materials and Reagents:

  • This compound TFA: Stock solution in DMSO (e.g., 10 mM).

  • Recombinant Human Renin: Lyophilized powder or a stock solution of known concentration.

  • Fluorogenic Renin Substrate: (e.g., Ac-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).

  • 96-well black microplate, flat bottom.

  • Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).

3. Assay Procedure:

  • Prepare this compound dilutions: Perform a serial dilution of the this compound TFA stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO in Assay Buffer).

  • Prepare Reagent Plate:

    • Add 25 µL of Assay Buffer to the "blank" wells.

    • Add 25 µL of the various this compound dilutions or vehicle control to the "test" and "control" wells, respectively.

  • Add Renin: Add 25 µL of the Renin Solution to the "test" and "control" wells. Add 25 µL of Assay Buffer to the "blank" wells.[12]

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.[12]

  • Initiate Reaction: Add 50 µL of the Fluorogenic Renin Substrate solution to all wells.

  • Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

4. Data Analysis:

  • Subtract the background fluorescence (from "blank" wells) from all other readings.

  • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (V₀ of test well / V₀ of control well)] x 100

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Long-Term Oral Administration in a Hypertensive Animal Model (Suggested Protocol)

This protocol provides a guideline for assessing the long-term efficacy and safety of this compound TFA in a relevant animal model, such as the double transgenic rat (dTGR) model expressing human renin and angiotensinogen.[5]

1. Objective: To evaluate the long-term effects of this compound TFA on blood pressure, renal function, and cardiac hypertrophy in a hypertensive animal model.[5]

2. Materials:

  • This compound TFA.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).[13]

  • Double transgenic rats (dTGR) or another suitable hypertensive model.

  • Equipment for blood pressure measurement (e.g., radiotelemetry or tail-cuff plethysmography).

  • Metabolic cages for urine collection.

  • Analytical equipment for measuring plasma and urine parameters.

  • Oral gavage needles.[13]

3. Experimental Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions and handling for at least one week before the start of the experiment.[13]

  • Baseline Measurements: Record baseline blood pressure, heart rate, body weight, and collect 24-hour urine samples for baseline renal function assessment (e.g., protein and electrolyte excretion).

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound TFA).

  • Dosing Solution Preparation:

    • For a suspension, create a paste of the this compound TFA powder with a small amount of the vehicle (0.5% methylcellulose).[13]

    • Gradually add the remaining vehicle to the paste to reach the final desired concentration.[13]

    • For an aqueous solution, dissolve the this compound TFA powder in sterile, purified water. This compound TFA has good water solubility.[13]

  • Oral Administration:

    • Administer the calculated dose of this compound TFA or vehicle once daily via oral gavage. Dose calculations should be based on the most recent body weight.[13]

    • A typical oral gavage volume for rats is 5-10 mL/kg.[13]

  • Monitoring:

    • Monitor blood pressure and heart rate continuously (telemetry) or at regular intervals (tail-cuff).

    • Measure body weight weekly.

    • At specified time points (e.g., weekly or bi-weekly), place animals in metabolic cages for 24-hour urine collection to assess renal function.

    • Collect blood samples periodically for measurement of plasma renin activity, angiotensin levels, and other relevant biomarkers.

  • Terminal Procedures:

    • At the end of the study, collect a final blood sample and euthanize the animals.

    • Harvest organs (e.g., heart, kidneys) for weight determination (to assess hypertrophy) and histopathological analysis.

4. Data Analysis:

  • Analyze changes in blood pressure, heart rate, and renal function parameters over time and compare between treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

  • Compare organ weights (normalized to body weight) between groups.

  • Correlate changes in physiological parameters with plasma drug concentrations and biomarker levels.

Conclusion

This compound is a powerful and specific inhibitor of intracellular renin, offering unique advantages for research into the RAAS. The protocols and data provided herein serve as a comprehensive resource for researchers to design and execute robust experiments to further elucidate the role of renin in health and disease. Careful adherence to these guidelines, with appropriate modifications for specific experimental needs and institutional regulations, will facilitate the generation of high-quality, reproducible data.

References

Application Notes and Protocols: Long-Term Storage of VTP-27999 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the long-term storage and handling of VTP-27999 powder, a potent alkyl amine renin inhibitor. Adherence to these recommendations is crucial for maintaining the compound's integrity, purity, and biological activity for research and development purposes.

Introduction

This compound is a direct inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By targeting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, a key step in the pathway that regulates blood pressure and fluid balance.[1][2] The stability of this compound is critical for obtaining accurate and reproducible experimental results. This document outlines the optimal conditions for the storage of this compound in its solid (powder) form and as stock solutions.

This compound is available in various forms, including the hydrochloride (HCl) and trifluoroacetate (B77799) (TFA) salts, which are noted to possess enhanced water solubility and stability compared to the free base form.[3]

Recommended Storage Conditions

Proper storage is essential to prevent degradation of this compound. The following table summarizes the recommended storage conditions for both the solid powder and stock solutions.

FormTemperatureDurationStorage Container and Conditions
Solid Powder 4°CTightly sealed vial, protected from moisture.
2-8°CStore in a desiccated environment if possible.
Stock Solution -20°CUp to 1 monthAliquoted in tightly sealed vials to avoid freeze-thaw cycles.[4][5]
-80°CUp to 6 monthsAliquoted in tightly sealed vials to avoid freeze-thaw cycles.[4][5]

Note: While this compound may be shipped at room temperature, it is recommended to transfer it to the appropriate storage conditions upon receipt.[3][4]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol details the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, water)[6]

  • Sterile, tightly sealed vials

  • Calibrated balance

  • Vortex mixer or sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.

  • Weigh the desired amount of this compound powder using a calibrated balance in a controlled environment.

  • Add the appropriate volume of solvent to the powder to achieve the desired stock concentration.

  • Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is critical to prevent degradation from repeated freeze-thaw cycles.[4]

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).[4][5]

Protocol for Assessing Compound Purity and Stability

To ensure the integrity of this compound over time, periodic assessment of its purity is recommended. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Materials:

  • This compound sample (from long-term storage)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or TFA)

  • Reference standard of this compound

Procedure:

  • Prepare a sample of the stored this compound for analysis by dissolving it in a suitable solvent to a known concentration.

  • Prepare a fresh solution of the this compound reference standard at the same concentration.

  • Set up the HPLC method with an appropriate gradient and detection wavelength.

  • Inject the reference standard to establish the retention time and peak area of the intact compound.

  • Inject the stored this compound sample.

  • Analyze the resulting chromatogram. Compare the retention time and peak area of the main peak to the reference standard. The appearance of new peaks or a decrease in the main peak's area may indicate degradation.

  • Quantify the purity by calculating the percentage of the main peak area relative to the total peak area.

Diagrams

This compound Handling and Storage Workflow

cluster_0 Receiving and Initial Storage cluster_1 Stock Solution Preparation cluster_2 Long-Term Storage of Solutions A Receive this compound Powder B Equilibrate to Room Temperature A->B C Store Solid at 2-8°C in a Desiccator B->C D Weigh Powder C->D For Immediate Use or Stock Preparation E Dissolve in Appropriate Solvent D->E F Aliquot into Single-Use Vials E->F G Store at -20°C (≤ 1 month) F->G H Store at -80°C (≤ 6 months) F->H I Use for Experiment G->I H->I

Caption: Workflow for receiving, handling, and storing this compound.

This compound Mechanism of Action in the RAAS Pathway

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. AngiotensinII->Vasoconstriction Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII VTP27999 This compound VTP27999->Renin inhibits

Caption: Inhibition of the RAAS pathway by this compound.

References

VTP-27999 Formulation for Oral Gavage in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and oral administration of VTP-27999, a potent and selective alkyl amine direct renin inhibitor, in rodent models. This compound is a valuable tool for investigating the renin-angiotensin-aldosterone system (RAAS) in preclinical models of hypertension, cardiovascular, and renal diseases.[1]

Mechanism of Action

This compound directly inhibits the enzymatic activity of renin, which is the rate-limiting step in the RAAS cascade. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I.[1] This leads to a downstream reduction in angiotensin II and aldosterone (B195564) levels, resulting in vasodilation, decreased sodium and water retention, and a subsequent lowering of blood pressure.[2]

Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Effects Vasoconstriction Aldosterone Release Na+ & H2O Retention Increased Blood Pressure AT1_Receptor->Effects Renin Renin ACE ACE VTP_27999 This compound VTP_27999->Inhibition

Figure 1: RAAS pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency and Selectivity

ParameterSpeciesValue
Renin Inhibition (IC50)HumanComparable to Aliskiren[1]
CYP3A4 Inhibition (IC50)Human>1000x selectivity over related and unrelated off-targets[3]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRouteDose (mg/kg)T½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
RatOral1024-30[4]-->15[3]
DogOral---->15[3]
MonkeyOral---->15[3]
HumanOral40-100024-30[4]--~10-fold higher than aliskiren[4]

T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability. Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents. A suspension in 0.5% methylcellulose (B11928114) is a commonly used and suitable vehicle.[2]

Materials:

  • This compound TFA (Trifluoroacetate salt)

  • 0.5% Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average weight, calculate the total mass of this compound TFA needed.[2] A typical oral gavage volume for rats is 5-10 mL/kg.[5]

  • Weigh the this compound: Accurately weigh the calculated amount of this compound TFA powder using an analytical balance.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Create a paste: Transfer the weighed this compound powder to a mortar. Add a small volume of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, homogenous paste.[5]

  • Prepare the final suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to achieve the final desired concentration.[5] Ensure the suspension is homogenous. A stir plate can be used for this purpose.

  • Storage: Prepare the dosing solution fresh on the day of dosing.[2] If short-term storage is necessary, store at 4°C and ensure it is thoroughly re-suspended before administration.

Protocol 2: Oral Gavage Administration in Rodents

This protocol outlines the procedure for administering the prepared this compound suspension to rodents via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, stainless steel, ball-tipped for rats)[2]

  • Syringes (1-3 mL)[5]

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Acclimation: House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[2] Handle the animals daily to acclimate them to the experimental procedures.[2]

  • Dose Calculation: Weigh each animal on the day of dosing to calculate the precise volume of the dosing solution to be administered.[2]

  • Syringe Preparation: Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.[5] Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the animal in an upright position.[2]

  • Gavage Needle Insertion: Introduce the gavage needle into the mouth and advance it gently over the tongue into the esophagus.[2] The animal should swallow as the needle is advanced.[2] Do not force the needle.

  • Administration: Once the needle is correctly positioned in the esophagus, administer the solution slowly and steadily.[5]

  • Needle Withdrawal: Carefully withdraw the gavage needle.

  • Monitoring: After administration, monitor the animal for any signs of distress, such as choking or difficulty breathing.[5] Return the animal to its cage.

The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_post_dosing Post-Dosing Acclimation Animal Acclimation (≥ 1 week) Baseline Baseline Measurements (Blood Pressure, etc.) Acclimation->Baseline Grouping Random Group Allocation (Vehicle, this compound Doses) Baseline->Grouping Preparation Prepare this compound Dosing Solution Grouping->Preparation Administration Oral Gavage Administration (Once Daily) Preparation->Administration Monitoring Monitor Vital Signs & Animal Health Administration->Monitoring Data_Collection Collect Blood/Urine Samples (Biomarker Analysis) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Figure 2: In vivo efficacy evaluation workflow.

Safety Precautions

  • Follow all institutional and national guidelines for the care and use of laboratory animals.

  • Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.

  • Careful monitoring of renal function and serum electrolytes is advised during long-term studies.[1]

Disclaimer: This document is intended for research purposes only. The provided protocols are guidelines and should be adapted to specific experimental needs and institutional regulations.

References

Troubleshooting & Optimization

VTP-27999 Interference in Renin Immunoassays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in renin immunoassays when working with the direct renin inhibitor, VTP-27999. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

Issue: Observed renin concentrations are unexpectedly high in samples treated with this compound.

This is a known interference issue. This compound has been shown to artificially increase the immunoreactivity of renin in many common immunoassay platforms.[1][2][3] This can lead to a significant overestimation of the actual renin concentration.

Troubleshooting Steps:

  • Confirm the Interference: The interference is dependent on the concentration of this compound. An in vitro study demonstrated that this compound concentrations of ≥10 nmol/L can increase the detected amount of immunoreactive renin by ≥30%.[2][3]

  • Competitive Displacement: The this compound-induced increase in renin immunoreactivity can be competitively prevented by the addition of another renin inhibitor, aliskiren (B1664508).[1][2][3] This is because both compounds compete for the same active site on the renin molecule.

  • Consider Alternative Assays: If possible, utilize an assay that is not based on antibody recognition of the renin active site, or one that has been specifically validated for use with this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative impact of this compound on renin immunoreactivity.

This compound ConcentrationObserved Increase in Renin ImmunoreactivityReference
≥10 nmol/L≥30%[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound interference in renin immunoassays?

A1: this compound binds to the active site of renin and induces a conformational change. This change increases the affinity of the active site-directed antibodies used in many immunoassays, leading to a stronger signal and an artificially inflated measurement of renin concentration.[1][2][3]

Q2: Does this compound affect prorenin measurement?

A2: this compound does not cause the unfolding of prorenin into a renin-like conformation, a phenomenon observed with the renin inhibitor aliskiren.[1][2][3] However, it does interfere with the indirect measurement of prorenin. The standard method of adding excess aliskiren to unfold prorenin for measurement is unreliable in the presence of this compound. This is because aliskiren will compete with this compound, which can decrease the immunoreactivity, while simultaneously unfolding prorenin, which increases it.[2] For accurate prorenin determination in the presence of this compound, a direct prorenin assay is recommended.[2]

Q3: How does this compound differ from aliskiren in its effect on renin immunoassays?

A3: Both are direct renin inhibitors, but their effects on immunoassays differ significantly. This compound increases the immunoreactivity of active renin without affecting prorenin's conformation.[1][2][3] In contrast, aliskiren can induce a conformational change in prorenin, allowing it to be detected as active renin in some assays.[1][2][3]

Q4: What is the in vivo effect of this compound on plasma renin concentration?

A4: Administration of this compound results in a dose-dependent increase in the actual plasma renin concentration.[4] This is a physiological response to the inhibition of the renin-angiotensin system, where the body compensates by producing more renin. It is crucial to distinguish this physiological increase from the in vitro immunoassay interference.

Experimental Protocols

Protocol 1: In Vitro Confirmation of this compound Interference

Objective: To determine the extent of this compound interference in a specific renin immunoassay.

Materials:

  • Recombinant human renin

  • This compound stock solution (in a suitable solvent like DMSO)

  • Renin immunoassay kit (e.g., ELISA, RIA)

  • Assay buffer

  • Microplate reader

Methodology:

  • Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000 nmol/L).

  • Prepare a constant concentration of recombinant human renin in assay buffer.

  • In a microplate, add the renin solution to wells containing the different concentrations of this compound.

  • Incubate the plate according to the immunoassay kit manufacturer's instructions.

  • Proceed with the remaining steps of the renin immunoassay as per the kit protocol.

  • Measure the signal (e.g., absorbance, fluorescence) and calculate the renin concentration for each this compound concentration.

  • Plot the apparent renin concentration against the this compound concentration to visualize the interference.

Protocol 2: Competitive Displacement with Aliskiren

Objective: To demonstrate that the observed interference is due to binding at the renin active site.

Materials:

  • Recombinant human renin

  • This compound solution (at a concentration known to cause interference, e.g., 100 nmol/L)

  • Aliskiren stock solution

  • Renin immunoassay kit

  • Assay buffer

  • Microplate reader

Methodology:

  • Prepare a series of dilutions of aliskiren in assay buffer.

  • Prepare a constant concentration of recombinant human renin and a constant concentration of this compound in assay buffer.

  • In a microplate, add the renin and this compound solution to wells containing the different concentrations of aliskiren.

  • Incubate the plate as per the immunoassay protocol.

  • Complete the immunoassay according to the kit instructions.

  • Measure the signal and calculate the apparent renin concentration.

  • Plot the apparent renin concentration against the aliskiren concentration to observe the competitive displacement of this compound.

Visualizations

Renin_Angiotensin_System Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor ACE ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin VTP_27999 This compound VTP_27999->Renin Inhibition

Caption: The Renin-Angiotensin System and the point of inhibition by this compound.

Interference_Workflow Troubleshooting this compound Immunoassay Interference Start Unexpectedly High Renin Measurement Check_Concentration Is this compound present at >=10 nmol/L? Start->Check_Concentration Interference_Likely Interference is likely the cause. Check_Concentration->Interference_Likely Yes Other_Issue Investigate other potential experimental errors. Check_Concentration->Other_Issue No Competitive_Assay Perform competitive displacement with Aliskiren. Interference_Likely->Competitive_Assay Displacement_Observed Is displacement observed? Competitive_Assay->Displacement_Observed Confirmation Confirms active site-mediated interference. Displacement_Observed->Confirmation Yes Displacement_Observed->Other_Issue No Consider_Alternatives Consider alternative assay methods or data correction. Confirmation->Consider_Alternatives

Caption: A logical workflow for troubleshooting this compound interference in renin immunoassays.

References

Technical Support Center: Overcoming VTP-27999-Induced Renin Immunoreactivity Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct renin inhibitor, VTP-27999. Our focus is to help you navigate and overcome the unique challenges this compound presents in the accurate measurement and interpretation of renin immunoreactivity.

FAQs: Understanding this compound and its Effects on Renin

Q1: What is this compound and how does it differ from other renin inhibitors like aliskiren (B1664508)?

A1: this compound is a potent, orally bioavailable direct renin inhibitor.[1] Unlike aliskiren, which induces a conformational change in prorenin that allows it to be detected by renin immunoassays, this compound does not unfold prorenin.[1][2] Instead, this compound binds to active renin and alters its conformation in a way that increases the affinity of certain immunoassay antibodies to their epitopes, leading to an artificially inflated measurement of renin concentration.[1][3]

Q2: Why do I see a significant increase in plasma renin concentration after in vivo administration of this compound?

A2: this compound is a highly potent inhibitor of intrarenal renin. This potent inhibition leads to a compensatory feedback mechanism that dramatically increases renin synthesis and release from the juxtaglomerular cells of the kidney.[4] Studies in healthy volunteers have shown that this compound can increase plasma renin concentration by up to 350-fold in a dose-dependent manner, an effect significantly greater than that observed with aliskiren.[4]

Q3: Can the this compound-induced increase in renin immunoreactivity be corrected in our immunoassays?

A3: Yes. The artificially increased renin immunoreactivity can be competitively prevented by pre-incubating the plasma samples with a high concentration of aliskiren (e.g., 100 µmol/L).[1] Aliskiren will displace this compound from the active site of renin, thereby preventing the conformational change that enhances antibody binding and allowing for a more accurate measurement of the true renin concentration.[1]

Q4: Does this compound affect prorenin measurement?

A4: this compound does not unfold prorenin into a renin-like conformation.[1] Therefore, in assays that specifically measure the prorenin prosegment, this compound does not cause an increase in immunoreactivity.[1] However, it's important to note that in plasma samples from this compound-treated subjects, the addition of aliskiren to measure total renin (active renin + prorenin) may yield unreliable results, as aliskiren can both decrease the this compound-induced artifact and increase the signal by unfolding prorenin.[5] A direct prorenin assay is recommended for accurate quantification in this context.

Troubleshooting Guides

Immunoassays (ELISA, RIA)

Problem: Higher than expected renin concentrations in samples from this compound-treated subjects.

Potential Cause Recommended Solution
This compound-induced immunoassay artifact: The primary cause is the increased affinity of the detection antibody for the this compound-bound renin.[1][3] This can lead to an overestimation of renin levels by approximately 30% or more.[1][2]Competitive Displacement with Aliskiren: Pre-incubate plasma samples with a high concentration of aliskiren (100 µmol/L) to competitively displace this compound. This will abrogate the conformational change and allow for a more accurate measurement of renin.[1]
In vivo physiological increase in renin: this compound potently inhibits intrarenal renin, leading to a significant compensatory increase in renin synthesis and release.[4]Dose-Response and Time-Course Analysis: Conduct thorough dose-response and time-course studies to characterize the in vivo induction of renin. Compare results with vehicle-treated control groups to differentiate between the physiological increase and the immunoassay artifact.
Assay variability: Standard immunoassay variability can contribute to inconsistent results.Standardize Assay Conditions: Ensure consistent incubation times, temperatures, and washing steps. Use a consistent source and lot of antibodies and reagents. Run appropriate quality controls with each assay.
Immunohistochemistry (IHC) and Western Blotting

Problem: Difficulty in interpreting renin staining or blotting results from this compound-treated tissues.

Disclaimer: Specific studies on this compound interference in IHC and Western blotting are limited. The following recommendations are based on the known mechanism of immunoassay interference and general best practices.

Potential Cause Recommended Solution
Potential for antibody affinity enhancement (Hypothesized): If the primary antibody used in IHC or Western blot targets an epitope whose accessibility is altered by this compound binding, it could theoretically lead to stronger-than-expected signals, similar to the immunoassay artifact.Antibody Validation: Test multiple primary antibodies targeting different renin epitopes. Competitive Displacement Control: As a control experiment, pre-incubate a subset of tissue sections or lysates with a high concentration of aliskiren before primary antibody incubation to see if this normalizes the signal.
Physiological increase in renin expression: The profound in vivo induction of renin by this compound will lead to a genuine increase in renin protein levels in the juxtaglomerular cells.[4]Semi-Quantitative Analysis: Use image analysis software to perform semi-quantitative analysis of staining intensity and the area of renin-positive cells. Correlate these findings with plasma renin concentration data. Control Tissues: Always include tissue from vehicle-treated animals as a baseline for comparison.
Standard IHC/Western blot issues: Suboptimal fixation, antigen retrieval, antibody dilution, or transfer conditions can all lead to poor results.Optimize Protocol: Follow a robust, validated protocol for renin IHC or Western blotting (see Experimental Protocols section). Systematically optimize each step, including fixation time, antigen retrieval method, antibody concentrations, and incubation times.

Quantitative Data Summary

The following tables summarize the comparative effects of this compound and aliskiren on key parameters of the renin-angiotensin system.

Table 1: In Vitro Renin Inhibition

CompoundTargetIC50 (nM)Source
This compoundPurified Recombinant Human Renin0.47[6]
AliskirenHuman Renin0.6[6]

Table 2: In Vivo Effects on Renin and Renal Hemodynamics in Healthy, Salt-Depleted Human Volunteers

TreatmentDoseChange in Plasma Renin ConcentrationChange in Renal Plasma Flow (RPF)Change in Glomerular Filtration Rate (GFR)Source
This compound75 mgDose-dependently increasedDose-dependently increasedDose-dependently increased[4]
This compound150 mgDose-dependently increasedSimilar to 300 mg AliskirenSimilar to 300 mg Aliskiren[4]
This compound300 mgMaximally 350-fold increase+18 ± 4% (Maximal effect)+20 ± 4% (Maximal effect)[3][4]
This compound600 mgMaximally 350-fold increaseEquivalent to 300 mgEquivalent to 300 mg[3][4]
Aliskiren300 mgSignificantly less than this compound+13 ± 5%+8 ± 6%[4]

Experimental Protocols

Renin Immunoassay (ELISA) with this compound-Treated Plasma

Objective: To accurately quantify renin concentration in plasma samples from subjects or animals treated with this compound.

Materials:

  • Plasma samples collected in EDTA tubes.

  • Commercially available Human Renin ELISA kit.

  • Aliskiren (for competitive displacement).

  • Microplate reader.

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • For each sample, prepare two aliquots:

      • Aliquot A (Corrected Measurement): Add aliskiren to a final concentration of 100 µmol/L.

      • Aliquot B (Apparent Measurement): Add vehicle control (e.g., assay buffer).

    • Incubate both aliquots at room temperature for 30 minutes.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the chosen renin ELISA kit.

    • Briefly, add standards and prepared plasma samples (Aliquots A and B) to the antibody-coated microplate.

    • Incubate, wash, and add the detection antibody.

    • Incubate, wash, and add the enzyme conjugate.

    • Incubate, wash, and add the substrate.

    • Stop the reaction and read the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate renin concentrations based on the standard curve.

    • The result from Aliquot A represents the more accurate, corrected renin concentration.

    • The result from Aliquot B represents the apparent renin concentration, which includes the this compound-induced artifact.

Renin Immunohistochemistry (IHC) of Formalin-Fixed Paraffin-Embedded (FFPE) Kidney Tissue

Objective: To visualize the localization and relative expression of renin in kidney tissue from this compound-treated subjects or animals.

Materials:

  • FFPE kidney tissue sections (4-5 µm) on charged slides.

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase.

  • Blocking buffer (e.g., 5% normal goat serum in PBS).

  • Primary antibody against renin (use a well-validated antibody).

  • Biotinylated secondary antibody.

  • Streptavidin-HRP conjugate.

  • DAB substrate-chromogen system.

  • Hematoxylin for counterstaining.

  • Mounting medium.

Protocol:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 min).

    • Incubate in 100% ethanol (2 x 3 min), 95% ethanol (1 x 3 min), and 70% ethanol (1 x 3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity with 3% H2O2 for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with primary renin antibody (at optimized dilution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with biotinylated secondary antibody for 1 hour.

    • Wash with PBS.

    • Incubate with streptavidin-HRP for 30 minutes.

    • Wash with PBS.

    • Develop with DAB substrate until desired stain intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with permanent mounting medium.

Renin Western Blotting of Kidney Tissue Lysates

Objective: To detect and quantify changes in renin protein expression in kidney tissue from this compound-treated subjects or animals.

Materials:

  • Kidney tissue.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against renin.

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Imaging system.

Protocol:

  • Protein Extraction:

    • Homogenize kidney tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary renin antibody (at optimized dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).

Visualizations

Renin_Angiotensin_System_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Point of Inhibition Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone (Adrenal Cortex) AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction, Increased Blood Pressure AT1_Receptor->Vasoconstriction Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention VTP_27999 This compound VTP_27999->Angiotensin_I Inhibits Renin Activity

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

ELISA_Workflow cluster_SamplePrep Sample Preparation cluster_ELISA ELISA Protocol cluster_Analysis Data Analysis Plasma_Sample Plasma Sample from This compound Treated Subject Aliquot_A Aliquot A: + High Conc. Aliskiren Plasma_Sample->Aliquot_A Aliquot_B Aliquot B: + Vehicle Control Plasma_Sample->Aliquot_B Add_Samples Add Samples/Standards to Antibody-Coated Plate Aliquot_A->Add_Samples Aliquot_B->Add_Samples Incubate_Wash_1 Incubate & Wash Add_Samples->Incubate_Wash_1 Add_Detection_Ab Add Detection Antibody Incubate_Wash_1->Add_Detection_Ab Incubate_Wash_2 Incubate & Wash Add_Detection_Ab->Incubate_Wash_2 Add_Enzyme_Conj Add Enzyme Conjugate Incubate_Wash_2->Add_Enzyme_Conj Incubate_Wash_3 Incubate & Wash Add_Enzyme_Conj->Incubate_Wash_3 Add_Substrate Add Substrate & Incubate Incubate_Wash_3->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Corrected_Value Corrected Renin Value (from Aliquot A) Read_Absorbance->Corrected_Value Apparent_Value Apparent Renin Value (from Aliquot B) Read_Absorbance->Apparent_Value

Caption: Workflow for correcting this compound interference in a renin ELISA.

Troubleshooting_Tree Start Unexpectedly High Renin Immunoreactivity Assay_Type What is the experimental method? Start->Assay_Type Immunoassay Immunoassay (ELISA, RIA) Assay_Type->Immunoassay IHC_WB IHC / Western Blot Assay_Type->IHC_WB Check_Artifact Is it the known immunoassay artifact? Immunoassay->Check_Artifact Check_IHC_Artifact Could it be an antibody artifact? IHC_WB->Check_IHC_Artifact Yes_Artifact Yes Check_Artifact->Yes_Artifact No_Physiological No, likely physiological increase Check_Artifact->No_Physiological Solution_Aliskiren Solution: Pre-incubate sample with high concentration of aliskiren. Yes_Artifact->Solution_Aliskiren Solution_Controls Action: Compare with vehicle-treated controls. Perform dose-response analysis. No_Physiological->Solution_Controls Yes_IHC_Artifact Possible Check_IHC_Artifact->Yes_IHC_Artifact No_IHC_Physiological Unlikely, likely physiological Check_IHC_Artifact->No_IHC_Physiological Solution_IHC_Validation Action: Validate with multiple primary antibodies. Use aliskiren pre-incubation as a control. Yes_IHC_Artifact->Solution_IHC_Validation Solution_IHC_Quantify Action: Semi-quantitative image analysis. Correlate with plasma renin data. No_IHC_Physiological->Solution_IHC_Quantify

References

Technical Support Center: Optimizing VTP-27999 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VTP-27999, a potent and selective renin inhibitor, in in vitro experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS).[1] By directly inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby preventing the downstream production of angiotensin II, a key peptide involved in vasoconstriction and blood pressure regulation.[1]

Q2: What is the reported biochemical potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of approximately 0.47 nM in a purified human renin buffer assay.[1] It is important to note that the effective concentration in a cell-based assay will likely be higher due to factors such as cell permeability and protein binding.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The salt forms, such as this compound Hydrochloride and this compound TFA, generally exhibit enhanced water solubility.

Q4: Which cell lines are suitable for in vitro experiments with this compound?

A4: A suitable cell line for studying the effects of this compound should express the necessary components of the Renin-Angiotensin System (RAS), including renin, angiotensinogen, and angiotensin-converting enzyme (ACE). The human placental cell line CRL-7548 has been shown to express all components of the classic RAS and can be a useful in vitro model. Other potential cell lines include those derived from kidney (e.g., juxtaglomerular cells), adrenal glands, or cardiovascular tissues.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Biochemical Potency of this compound

ParameterValueAssay Condition
IC500.47 nMPurified recombinant human renin in buffer

Table 2: Solubility and Storage Recommendations

ParameterRecommendation
Recommended SolventDimethyl sulfoxide (DMSO)
Stock Solution Concentration1-10 mM
Storage Temperature-20°C or -80°C (aliquoted)

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your cell-based assays.

1. Cell Seeding:

  • Seed your chosen cell line (e.g., CRL-7548) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

2. Preparation of this compound Dilutions:

  • Prepare a serial dilution of your this compound stock solution in your cell culture medium. A broad range of concentrations is recommended for the initial experiment (e.g., 0.1 nM to 100 µM).
  • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

3. Cell Treatment:

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
  • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.

4. Incubation:

  • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

5. Cell Viability/Cytotoxicity Assay:

  • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) or a cytotoxicity assay (e.g., LDH release assay) to determine the effect of this compound on cell health.

6. Data Analysis:

  • Plot the cell viability or cytotoxicity data against the log of the this compound concentration.
  • Determine the EC50 (half-maximal effective concentration for the desired biological effect) and the CC50 (half-maximal cytotoxic concentration). The optimal concentration for your experiments will be below the CC50 and within the range that elicits the desired biological response.

Protocol 2: Measuring Angiotensin II Levels in Cell Culture Supernatant by ELISA

This protocol is for quantifying the inhibitory effect of this compound on the production of angiotensin II.

1. Cell Culture and Treatment:

  • Culture your cells and treat them with the optimized concentration of this compound (determined from Protocol 1) for the desired time period. Include appropriate controls.

2. Supernatant Collection:

  • After incubation, carefully collect the cell culture supernatant from each well.
  • Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove any cells or debris.[2]

3. ELISA Procedure:

  • Use a commercially available Angiotensin II ELISA kit. Follow the manufacturer's instructions carefully for the preparation of standards, samples, and reagents.[1][2][3][4]
  • Typically, the procedure involves adding your samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.[1][3][4]

4. Data Analysis:

  • Measure the absorbance at the recommended wavelength using a microplate reader.
  • Generate a standard curve and calculate the concentration of Angiotensin II in your samples. A decrease in Angiotensin II levels in the this compound-treated samples compared to the control indicates successful renin inhibition.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound - Concentration is too low.- Compound instability.- Insensitive cell line or assay.- Test a higher concentration range.- Prepare fresh dilutions for each experiment and handle the compound according to storage recommendations.- Verify that your cell line expresses renin and other RAS components. Use a positive control for renin inhibition if available.
High cell death across all concentrations - Compound-induced cytotoxicity.- Solvent (DMSO) toxicity.- Perform a cytotoxicity assay to determine the toxic concentration range.- Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control to assess its effect.
Inconsistent results between experiments - Inconsistent cell culture conditions.- Variability in compound preparation.- Standardize cell passage number, confluency, and media composition.- Prepare fresh dilutions from a stable stock solution for each experiment. Ensure accurate pipetting.
High background in ELISA - Incomplete washing.- Non-specific antibody binding.- Ensure thorough washing steps as per the ELISA kit protocol.- Use the recommended blocking buffers and incubation times.

Visualizations

VTP_27999_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE ACE VTP_27999 VTP_27999 VTP_27999->Renin Concentration_Optimization_Workflow start Start: Seed Cells prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions treat_cells Treat Cells with this compound and Controls prepare_dilutions->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability/Cytotoxicity Assay incubate->viability_assay data_analysis Analyze Data (Dose-Response Curve) viability_assay->data_analysis determine_optimal_conc Determine Optimal Non-Toxic Concentration data_analysis->determine_optimal_conc end Proceed with Functional Assays determine_optimal_conc->end Troubleshooting_Guide start Problem Encountered no_effect No Observable Effect start->no_effect high_cytotoxicity High Cytotoxicity start->high_cytotoxicity inconsistent_results Inconsistent Results start->inconsistent_results conc_low Concentration Too Low? no_effect->conc_low instability Compound Instability? no_effect->instability cell_issue Insensitive Cell Line? no_effect->cell_issue cytotox_issue Compound Cytotoxicity? high_cytotoxicity->cytotox_issue solvent_issue Solvent Toxicity? high_cytotoxicity->solvent_issue culture_variability Inconsistent Culture? inconsistent_results->culture_variability prep_variability Inconsistent Prep? inconsistent_results->prep_variability increase_conc Increase Concentration conc_low->increase_conc Yes fresh_dilutions Use Fresh Dilutions instability->fresh_dilutions Yes verify_cells Verify Cell Line cell_issue->verify_cells Yes cytotox_assay Perform Cytotoxicity Assay cytotox_issue->cytotox_assay Yes check_dmso Check DMSO % solvent_issue->check_dmso Yes standardize_culture Standardize Culture culture_variability->standardize_culture Yes standardize_prep Standardize Preparation prep_variability->standardize_prep Yes

References

VTP-27999 dose-response curve determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the dose-response curve determination of VTP-27999, a potent and selective direct renin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an alkyl amine renin inhibitor.[1][2] Its primary mechanism of action is the direct inhibition of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3][4] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone (B195564), which promotes salt and water retention.[2][5][6] This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[5]

Q2: What is the in vitro potency of this compound?

A2: this compound is a highly potent inhibitor of human renin. In vitro studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 0.3 nM when using purified recombinant human renin in a buffer solution.[4] Another source reports an IC50 of 0.47 nM.[2][7] It is important to note that a 3-fold loss in potency was observed in the presence of human plasma.[4]

Q3: How selective is this compound for renin?

A3: this compound has demonstrated a high degree of selectivity for renin. Preclinical studies have shown over 1,000-fold selectivity for renin against a panel of more than 150 other receptors, ion channels, and enzymes.[5][7] Specifically, it showed less than 10% inhibition of β-secretase, Cathepsin D, and Cathepsin E at a concentration of 10 µM.[7]

Q4: What are the key pharmacokinetic parameters of this compound?

A4: The pharmacokinetic profile of this compound has been evaluated in several species. Key parameters are summarized in the table below. The trifluoroacetate (B77799) (TFA) salt form (this compound TFA) is often used in research due to its enhanced water solubility and stability.[3][4]

Troubleshooting Guides

Problem 1: High variability in in vitro IC50 determination.

  • Possible Cause 1: Reagent Quality. The purity and activity of the recombinant human renin and the synthetic substrate are critical.

    • Troubleshooting Step: Ensure that the enzyme is from a reputable supplier and has been stored correctly. Validate the activity of the renin stock before initiating dose-response experiments. Use a fresh, validated batch of the fluorogenic substrate.

  • Possible Cause 2: Assay Conditions. Inconsistent incubation times, temperature fluctuations, or variations in buffer composition can lead to variability.

    • Troubleshooting Step: Strictly adhere to the pre-incubation time for the inhibitor and enzyme.[4] Use a temperature-controlled plate reader to maintain a constant 37°C.[4] Ensure the assay buffer composition is consistent across all wells.

  • Possible Cause 3: DMSO Concentration. High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity.

    • Troubleshooting Step: Keep the final DMSO concentration in the assay wells low and consistent across all concentrations of the inhibitor and in the control wells.[4]

Problem 2: Lower than expected in vivo efficacy in animal models.

  • Possible Cause 1: Incorrect Dosing Preparation. Improper dissolution or suspension of this compound TFA can lead to inaccurate dosing.

    • Troubleshooting Step: this compound TFA has good water solubility.[3] For oral gavage, ensure the compound is fully dissolved in sterile, purified water.[3] If a suspension is required, create a homogenous paste with a small amount of vehicle (e.g., 0.5% methylcellulose) before final dilution.[3]

  • Possible Cause 2: Animal Model Selection. The choice of animal model is crucial for observing the antihypertensive effects.

    • Troubleshooting Step: Double transgenic rats (dTGR) expressing human renin and human angiotensinogen are a suitable model for evaluating human renin inhibitors like this compound.[5][6] Spontaneously hypertensive rats (SHRs) can also be used.[8]

  • Possible Cause 3: Acclimatization and Handling Stress. Stress can significantly impact blood pressure readings.

    • Troubleshooting Step: Acclimatize animals to laboratory conditions and handling for several days before the experiment.[3][8] Use appropriate restraint techniques to minimize stress during procedures like oral gavage.[3]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference
Renin Inhibition (IC50)Human0.47 nM[7]
Renin Inhibition (IC50)Human0.3 nM (purified recombinant human renin in buffer)[4]
CYP3A4 Inhibition (IC50)Human>30 µM[5]
SelectivityHuman>1000-fold for renin over >150 other targets[5][7]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Oral BioavailabilityRat37%[5]
Oral BioavailabilityMonkey18%[5]
Oral BioavailabilityDog>15%[5]
Plasma Free FractionDog22%[5]
Plasma Free FractionMonkey29%[5]
Terminal Half-life (in humans)Human24 to 30 hours[9][10]

Table 3: In Vivo Efficacy of this compound in Double Transgenic Rats (dTGR)

Dose (Oral)ParameterResultReference
10 mg/kgMean Arterial Pressure (MAP)Greater reduction at 24h compared to a reference compound.[5][6]

Table 4: Human Clinical Trial Data (Multiple Ascending Doses in Healthy, Salt-Depleted Volunteers)

This compound Dose (once daily for 10 days)Key FindingsReference
75, 150, 300, 600 mgDose-dependent increases in renal plasma flow (RPF).[11]
300 mg and 600 mgSignificant increases in plasma renin concentration (up to 350-fold at 600 mg).[9][10]
All dosesSustained suppression of plasma renin activity over the 24-hour dosing interval.[9][10]
300 mg and 600 mgIncreased urinary aldosterone excretion on day 10 compared to baseline.[10]

Experimental Protocols

Protocol 1: In Vitro Renin Inhibition Assay (IC50 Determination)

This protocol is based on a fluorescence resonance energy transfer (FRET) assay.[4]

  • Principle: A synthetic peptide substrate with a fluorescent donor and a quencher is used. Cleavage of the substrate by renin separates the donor and quencher, leading to an increase in fluorescence that is proportional to renin activity.[4]

  • Reagent Preparation:

    • Prepare a stock solution of this compound TFA in DMSO (e.g., 10 mM).

    • Create serial dilutions of the this compound TFA stock solution to generate a range of concentrations for testing.

    • Prepare solutions of recombinant human renin and the fluorogenic substrate in an appropriate assay buffer.

  • Assay Procedure (in a 96-well microplate):

    • Add the assay buffer to all wells.

    • Add the different concentrations of this compound TFA to the respective test wells. Add assay buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.[4]

    • Add the renin solution to the test and control wells. Add assay buffer to the blank wells.[4]

    • Pre-incubate the plate for 15 minutes at 37°C to allow this compound TFA to bind to the renin.[4]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity of each well over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (from blank wells) from the readings of the other wells.

    • Calculate the rate of substrate cleavage.

    • Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.[7][8]

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

Protocol 2: In Vivo Blood Pressure Measurement in a Hypertensive Animal Model

This protocol describes the general methodology for assessing the antihypertensive effects of this compound.[8]

  • Animal Model: Use a suitable hypertensive model such as double transgenic rats (dTGR) expressing human renin and angiotensinogen or spontaneously hypertensive rats (SHRs).[5][8]

  • Surgical Implantation of Radiotelemetry Device (for continuous monitoring):

    • Anesthetize the animal.

    • Surgically implant a radiotelemetry transmitter with its catheter inserted into the abdominal aorta for direct and continuous blood pressure measurement.

    • Allow the animal to recover for at least one week post-surgery.

  • Experimental Procedure:

    • Record baseline blood pressure and heart rate for 24-48 hours before drug administration.

    • Prepare the this compound TFA dosing solution as described in the troubleshooting guide.

    • Administer the calculated dose of this compound TFA or vehicle (control) to the animals via oral gavage.[3]

    • Continuously monitor blood pressure and heart rate for a defined period post-administration (e.g., 24 hours or longer).

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from baseline at various time points after dosing.

    • Compare the blood pressure reduction in the this compound TFA-treated group to the vehicle-treated group.

Visualizations

Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Catalyzes Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Catalyzes AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Effects Vasoconstriction, Aldosterone Secretion AT1_Receptor->Effects Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I VTP_27999 This compound VTP_27999->Renin Inhibits

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (this compound serial dilutions, Renin, Substrate) Plate_Setup 96-Well Plate Setup (Buffer, Inhibitor/Vehicle) Reagent_Prep->Plate_Setup Add_Renin Add Renin Enzyme Plate_Setup->Add_Renin Pre_incubation Pre-incubate (15 min, 37°C) Add_Renin->Pre_incubation Add_Substrate Initiate Reaction (Add Substrate) Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Plate Reader) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for in vitro IC50 determination of this compound.

References

addressing poor solubility of VTP-27999 in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of VTP-27999 in experimental buffers.

Troubleshooting Guide

Issue: Precipitate formation when dissolving this compound in aqueous buffer.

This is a common issue for many small molecule inhibitors. The following steps provide a systematic approach to troubleshoot and resolve poor solubility.

Troubleshooting Workflow

G start Start: this compound Precipitation in Buffer check_form 1. Verify the Form of this compound (Free Base vs. Salt) start->check_form free_base Free Base check_form->free_base Less soluble salt_form Salt Form (HCl or TFA) check_form->salt_form More soluble prepare_stock 2. Prepare a Concentrated Stock in an Organic Solvent free_base->prepare_stock salt_form->prepare_stock select_solvent Select Solvent: - DMSO - Ethanol - DMF prepare_stock->select_solvent dissolve Dissolve this compound in selected solvent (e.g., 10-50 mM). Use gentle heating or sonication if needed. select_solvent->dissolve dilute 3. Dilute Stock into Final Aqueous Buffer dissolve->dilute check_precipitate Precipitation Still Occurs? dilute->check_precipitate modify_buffer 4. Modify Buffer Composition check_precipitate->modify_buffer Yes final_check Issue Resolved? check_precipitate->final_check No ph_adjustment Adjust pH modify_buffer->ph_adjustment cosolvents Add Co-solvents modify_buffer->cosolvents surfactants Add Surfactants modify_buffer->surfactants cyclodextrins Use Cyclodextrins modify_buffer->cyclodextrins ph_adjustment->final_check cosolvents->final_check surfactants->final_check cyclodextrins->final_check success Proceed with Experiment final_check->success Yes contact_support Contact Technical Support final_check->contact_support No

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

For preparing a concentrated stock solution, it is recommended to use a water-miscible organic solvent. Based on available data for the salt forms of this compound, Dimethyl sulfoxide (B87167) (DMSO) and Ethanol are suitable choices.[1] It is advisable to prepare a high concentration stock (e.g., 10-50 mM) to minimize the amount of organic solvent in the final aqueous experimental buffer.

Solubility of this compound Salt Forms in Common Solvents

Compound FormSolventSolubility
This compound HClWater≥ 3.57 mg/mL
DMSO≥ 33.33 mg/mL
Ethanol≥ 2.78 mg/mL
This compound TFAWaterInsoluble
DMSO≥ 41.67 mg/mL
Ethanol≥ 50 mg/mL

Data presented here is compiled from publicly available information. Solubility may vary based on the specific lot and purity of the compound.

Q2: I am still seeing precipitation after diluting my DMSO stock into my aqueous buffer. What should I do?

If precipitation occurs upon dilution, consider the following strategies:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try a lower final concentration.

  • Modify the Buffer pH: this compound is an alkyl amine.[2] The solubility of amine-containing compounds can often be increased by lowering the pH of the buffer. Try adjusting the buffer pH to a more acidic value (e.g., pH 6.0-7.0) and observe if the compound dissolves more readily.

  • Incorporate Co-solvents: The addition of a small percentage of a water-miscible organic solvent to your final buffer can enhance solubility.[3] Options include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Use Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can aid in solubilizing hydrophobic compounds.[4] A typical starting concentration is 0.01-0.1%.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Q3: What is the mechanism of action of this compound?

This compound is a potent inhibitor of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[6][7][8] The RAAS plays a critical role in regulating blood pressure and fluid balance. By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, the first and rate-limiting step of the RAAS cascade. This leads to reduced levels of angiotensin II and aldosterone, resulting in vasodilation and a decrease in blood pressure.[9]

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Aldosterone Aldosterone AngII->Aldosterone AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Renin Renin Renin->AngI ACE ACE ACE->AngII AT1R->Vasoconstriction VTP27999 This compound VTP27999->Renin Inhibits

Caption: The role of this compound in the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (salt form, e.g., Hydrochloride)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of this compound (e.g., 1 mg) into the tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound Hydrochloride is approximately 525.08 g/mol .[10]

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Add the calculated volume of DMSO to the microcentrifuge tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Enhancing this compound Solubility in Aqueous Buffer using HP-β-CD

  • Objective: To prepare a 100 µM working solution of this compound in a phosphate-buffered saline (PBS) solution containing hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sterile conical tubes

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in PBS.

    • Warm the HP-β-CD solution to 37°C to ensure complete dissolution.

    • In a sterile conical tube, add the required volume of the 10% HP-β-CD solution.

    • While vortexing the HP-β-CD solution, slowly add the appropriate volume of the 10 mM this compound DMSO stock to achieve the final desired concentration of 100 µM.

    • Continue to vortex for 5-10 minutes to allow for the formation of the inclusion complex.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always perform small-scale pilot experiments to determine the optimal solubilization conditions for their specific experimental setup. The compatibility of any additives (co-solvents, surfactants, etc.) with the biological assay must be confirmed independently.

References

VTP-27999 Technical Support Center: Solvent Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of VTP-27999 in various solvent systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the successful design and execution of experiments involving this potent renin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound and its salt forms?

A1: this compound and its salt forms (hydrochloride and TFA) exhibit different solubility profiles.

  • This compound (Free Base): Soluble in DMSO.[1]

  • This compound Hydrochloride: Soluble in water (≥ 100 mg/mL).[2][3]

  • This compound TFA: Soluble in water (10 mg/mL with ultrasonic treatment) and ethanol (B145695) (2.4 mg/mL with ultrasonic treatment).[4]

For most in vitro applications, preparing a concentrated stock solution in DMSO is a common practice.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the stability and integrity of this compound, follow these guidelines for stock solution preparation and storage:

  • Preparation:

    • Use anhydrous, high-purity solvents (e.g., DMSO).

    • To aid dissolution, vortex the solution and, if necessary, use brief sonication in a water bath or gentle warming (e.g., to 37°C).[5][6]

  • Storage:

    • Store stock solutions in small aliquots to minimize freeze-thaw cycles.

    • For solvent-based stock solutions, recommended storage is at -20°C for up to one month or at -80°C for up to six months, sealed and protected from moisture.[3][4]

    • If water is used as the solvent for the hydrochloride salt, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.[3]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?

A3: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is lower.[5]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your aqueous solution, as most cell lines can tolerate this level without significant toxicity.[5]

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer while gently vortexing, never the other way around. This ensures rapid dispersion.[5]

  • Gentle Warming: Pre-warming the aqueous buffer to 37°C may help improve the solubility of this compound.[6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can enhance solubility. Basic compounds are generally more soluble at lower pH, while acidic compounds are more soluble at higher pH.[5]

Q4: Are the salt forms of this compound more stable than the free base?

A4: Yes, the salt forms, such as this compound Hydrochloride and this compound TFA, are generally considered to have enhanced water solubility and stability compared to the free base form.[7]

This compound Stability in Different Solvent Systems: A Representative Study

While specific, publicly available stability data for this compound across a wide range of solvents is limited, this section presents a representative summary based on the known chemical properties of similar small molecules and general stability testing principles.

Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability should be determined empirically.

Solvent SystemStorage ConditionTimepoint% of Initial Concentration Remaining (Hypothetical)Observations (Hypothetical)
DMSO -20°C1 Month>99%No visible precipitation or degradation.
3 Months>98%No visible precipitation or degradation.
-80°C6 Months>99%No visible precipitation or degradation.
12 Months>99%No visible precipitation or degradation.
Water (for Hydrochloride Salt) 4°C24 Hours>98%Solution remains clear.
1 Week~95%Slight cloudiness observed.
Room Temperature24 Hours~90%Visible precipitation.
Ethanol (for TFA Salt) 4°C1 Week>97%Solution remains clear.
1 Month~92%Minor degradation products detected by HPLC.
Room Temperature1 Week~85%Significant degradation observed.
PBS (pH 7.4) with 0.1% DMSO 37°C8 Hours>95%Stable for typical cell culture experiment duration.
24 Hours~88%Evidence of hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of this compound for use in various downstream applications.

Materials:

  • This compound (free base)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, visually inspect the solution for clarity.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).

Protocol 2: Representative Forced Degradation Study of this compound

Objective: To assess the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound at a known concentration (e.g., 100 µg/mL) for each stress condition.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 N HCl to the this compound solution.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 N NaOH to the this compound solution.

    • Incubate at 60°C for specified time points.

    • Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the this compound solution.

    • Incubate at room temperature, protected from light, for specified time points.

    • Dilute aliquots with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the this compound solution at an elevated temperature (e.g., 70°C) in a stability chamber.

    • Analyze aliquots at specified time points.

  • Photolytic Degradation:

    • Expose the this compound solution to a photostability chamber with a controlled light source (e.g., UV and visible light).

    • Analyze aliquots at specified time points. A dark control should be run in parallel.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

    • Monitor the peak area of this compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Characterize the degradation products if possible (e.g., by mass spectrometry).

Visual Diagrams

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_inhibition Point of Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP VTP27999 This compound Renin Renin (from Kidney) VTP27999->Renin Inhibits ACE ACE (from Lungs)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Start Start: this compound Powder Weigh Weigh Compound Start->Weigh Add_Solvent Add Appropriate Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Dissolve (Vortex, Sonicate, Warm) Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Short_Term Short-Term Storage (-20°C, ≤ 1 month) Aliquot->Short_Term Long_Term Long-Term Storage (-80°C, ≤ 6 months) Aliquot->Long_Term Thaw Thaw Aliquot Short_Term->Thaw Long_Term->Thaw Dilute Prepare Working Solution (Serial Dilution) Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for the preparation, storage, and use of this compound stock solutions.

References

preventing VTP-27999 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of VTP-27999 to prevent its degradation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common salt forms?

A1: this compound is a potent and selective alkyl amine renin inhibitor.[1][2] It is investigated for its potential therapeutic applications in conditions like hypertension and end-organ diseases.[2][3] To enhance water solubility and stability for in vivo and in vitro studies, it is commonly available in its trifluoroacetate (B77799) (TFA) or hydrochloride (HCl) salt forms.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1][4][5] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, leading to a decrease in blood pressure.[6][7]

Q3: How should I store the solid form of this compound?

A3: The solid form of this compound TFA salt should be stored at 4°C, sealed, and protected from moisture.[8]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To prevent degradation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[3][8]

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month. Solutions should be stored in sealed containers, away from moisture.[3][8]

Q5: My this compound solution appears to have precipitated. What should I do?

A5: If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in dissolution.[8] It is always recommended to prepare fresh solutions for immediate use whenever possible.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Ensure the compound and its solutions are stored according to the recommended temperature and moisture conditions. Aliquot stock solutions to minimize freeze-thaw cycles.[3][8]
Incomplete dissolution of the compound.Use ultrasonic treatment to ensure complete dissolution, especially when preparing aqueous solutions.[8] For in vivo suspensions, ensure a homogenous mixture is created.[1][4]
Loss of compound activity in an aqueous solution Potential for microbial contamination or degradation in aqueous media over time.If using water as a solvent for a stock solution, it should be filter-sterilized using a 0.22 μm filter before use.[3][8] It is best to prepare aqueous solutions fresh and use them promptly.[8]
Difficulty dissolving this compound TFA in water Reaching the solubility limit.This compound TFA has good water solubility, up to 10 mg/mL, but may require ultrasonic assistance to fully dissolve.[1][8]

Quantitative Data Summary

Table 1: Storage Conditions for this compound Stock Solutions

Storage TemperatureShelf LifeKey Considerations
-80°C6 monthsRecommended for long-term storage.
-20°C1 monthSuitable for short-term storage.
Data sourced from MedchemExpress product information.[3][8]

Table 2: Solubility of this compound TFA

SolventConcentrationNotes
H₂O10 mg/mL (15.65 mM)Requires ultrasonic treatment.
Ethanol2.4 mg/mL (3.76 mM)Requires ultrasonic treatment.
Data sourced from MedchemExpress product information.[8]

Experimental Protocols

Protocol 1: Preparation of this compound TFA Stock Solution for In Vitro Assays
  • Materials: this compound TFA powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound TFA vial to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound TFA powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).[6]

    • Vortex briefly and/or sonicate to ensure complete dissolution.

    • Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.[3][8]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][8]

Protocol 2: Preparation of this compound TFA for Oral Gavage in Animal Models
  • Materials: this compound TFA powder, sterile purified water or 0.5% methylcellulose (B11928114) solution, analytical balance, appropriate oral gavage equipment.[1]

  • Procedure for Aqueous Solution:

    • Calculate the required amount of this compound TFA based on the desired dose and the animal's body weight.[1]

    • Accurately weigh the calculated amount of the compound.

    • Dissolve the powder in a small volume of sterile, purified water. This compound TFA has good water solubility.[1][8] Use sonication if needed to aid dissolution.[8]

    • Prepare the dosing solution fresh before administration.

  • Procedure for Suspension:

    • For a suspension, create a paste of the this compound TFA powder with a small amount of the vehicle (e.g., 0.5% methylcellulose).[1]

    • Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.[4]

    • Administer the dose shortly after preparation to ensure uniformity.

Visualizations

RAAS_Pathway This compound Mechanism of Action in the RAAS Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzed by AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Effects Vasoconstriction, Aldosterone Secretion AT1_Receptor->Effects Leads to Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II VTP_27999 This compound VTP_27999->Renin Inhibits

Caption: this compound inhibits Renin, the first step in the RAAS pathway.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Review this compound Storage (Solid and Solution) start->check_storage improper_storage Improper Storage Detected check_storage->improper_storage No storage_ok Storage Conditions Correct check_storage->storage_ok Yes correct_storage Implement Correct Storage: - Aliquot solutions - Store at -80°C or -20°C - Protect from moisture improper_storage->correct_storage check_dissolution Review Solution Preparation storage_ok->check_dissolution incomplete_dissolution Incomplete Dissolution Likely check_dissolution->incomplete_dissolution No dissolution_ok Solution Preparation Correct check_dissolution->dissolution_ok Yes improve_dissolution Improve Dissolution: - Use sonication - Prepare fresh solutions - Filter-sterilize aqueous solutions incomplete_dissolution->improve_dissolution other_factors Investigate Other Experimental Variables dissolution_ok->other_factors

Caption: A logical workflow for troubleshooting inconsistent this compound data.

References

VTP-27999 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with VTP-27999.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective alkyl amine renin inhibitor.[1] It acts by blocking the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), which is the conversion of angiotensinogen (B3276523) to angiotensin I by renin.[1][2] This inhibition leads to a downstream reduction in angiotensin II and aldosterone (B195564) levels, resulting in vasodilation and decreased blood pressure.[3][4]

Q2: What is the difference between this compound and its TFA salt form?

The trifluoroacetate (B77799) (TFA) salt of this compound is often used in research due to its enhanced water solubility and stability, making it particularly suitable for in vivo studies.[1][4] While the biological activity resides in the this compound moiety, the salt form facilitates easier handling and administration.[5]

Q3: Are there known off-target effects for this compound?

This compound has demonstrated high selectivity for renin, with over 1000-fold selectivity against more than 150 other targets.[3][6] However, a thorough assessment of off-target effects is a critical component of preclinical characterization to identify any unforeseen side effects.[2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency (IC50) in in vitro renin activity assays.

Possible Cause 1: Reagent Preparation and Handling.

  • Question: Are you experiencing variability in your IC50 values for this compound in your FRET-based renin activity assay?

  • Answer: Inconsistent reagent preparation can significantly impact assay results. Ensure that this compound TFA is fully dissolved. For aqueous solutions, use sterile, purified water.[1] For suspensions, create a paste with a small amount of vehicle (e.g., 0.5% methylcellulose) before gradual dilution to the final concentration.[1] Thorough vortexing is crucial to ensure a homogenous solution or suspension.[1]

Possible Cause 2: Assay Conditions.

  • Question: Is the observed IC50 higher than published values?

  • Answer: The presence of plasma proteins can affect the potency of this compound. A 3-fold loss in potency has been observed when the assay is conducted in the presence of human plasma.[4][6] The free fraction of this compound in plasma ranges from 22% to 29% in various species, which can influence its availability to inhibit renin.[6]

Issue 2: Unexpectedly high plasma renin concentration measurements.

  • Question: Why are my measured plasma renin concentrations significantly elevated after this compound administration, even though plasma renin activity is suppressed?

  • Answer: This is an expected pharmacodynamic effect. This compound administration leads to a dose-dependent compensatory feedback induction of renin, which can increase plasma renin concentration by as much as 350-fold.[7][8] Furthermore, this compound has been shown to increase the immunoreactivity of renin in some immunoassays by affecting the affinity of the detection antibody.[9][10] This can lead to an overestimation of the actual renin concentration. It is crucial to distinguish between plasma renin activity, which should be suppressed, and plasma renin concentration, which is expected to rise.

Issue 3: Paradoxical increase in Angiotensin II and Aldosterone levels.

  • Question: I'm observing a rebound or increase in angiotensin II and aldosterone levels, particularly at later time points after high doses of this compound. Is this expected?

  • Answer: Yes, this phenomenon has been observed in clinical studies, especially with higher doses (300 mg and 600 mg).[7] Excessive intrarenal renin inhibition leads to a dramatic increase in plasma renin concentration.[7] After the drug is cleared, the high levels of circulating renin can lead to a surge in angiotensin II and aldosterone production, exceeding baseline levels.[7] This suggests an upper limit to the beneficial effects of renin inhibition.

Issue 4: Variability in in vivo efficacy in animal models.

  • Question: My results for blood pressure reduction in a double transgenic rat (dTGR) model are not as significant as expected. What could be the cause?

  • Answer: Proper administration technique is critical for consistent results. For oral gavage, ensure the calculated volume is accurate for the animal's body weight and that the gavage needle is inserted correctly to avoid stress and ensure proper delivery to the esophagus.[1] Acclimatizing the animals to handling for several days before the experiment can also minimize stress-related variability.[1] The oral bioavailability of this compound has been reported to be 37% in rats, which should be considered when designing dosing regimens.[6]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValue
Renin Inhibition (IC50)Human0.3 nM[4]
CYP3A4 Inhibition (IC50)Human>30 µM[3]
SelectivityHuman>1000-fold for renin over >150 other targets[3]
Potency Loss in PlasmaHuman3-fold[4][6]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValue
Oral BioavailabilityRat37%[3][6]
Monkey18%[3][6]
Dog>15%[3][6]
Plasma Free FractionDog22%[6]
Monkey29%[6]
Terminal Half-life (Humans)Human24 to 30 hours[7][8]

Table 3: In Vivo Efficacy of this compound in Double Transgenic Rats (dTGR)

Dose (Oral)ParameterResult
10 mg/kgMean Arterial Pressure (MAP)Greater reduction at 24h compared to a reference compound[6]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Renin Activity Assay (FRET-based)

This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[4]

  • Principle: The assay uses a synthetic peptide substrate with a fluorescent donor and a quencher. Cleavage by renin separates the donor and quencher, leading to an increase in fluorescence.[4]

  • Reagent Preparation:

    • Prepare a stock solution of this compound TFA in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound TFA in assay buffer.

    • Prepare solutions of purified recombinant human renin and the fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • Add 25 µL of the this compound TFA dilutions or control to appropriate wells of a microplate.

    • Add 25 µL of the Renin Solution to the test and control wells. Add 25 µL of Assay Buffer to blank wells.[4]

    • Pre-incubate the plate for 15 minutes at 37°C to allow this compound to bind to renin.[4]

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Protocol 2: Oral Administration of this compound TFA in a Hypertensive Animal Model

This is a suggested guideline for long-term oral administration in a model such as the double transgenic rat (dTGR).[3]

  • Objective: To evaluate the long-term effects of this compound TFA on blood pressure, renal function, and cardiac hypertrophy.[3]

  • Materials: this compound TFA, vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water), oral gavage needles, syringes, and appropriate animal handling equipment.[1]

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound TFA based on the desired dose and the number and weight of the animals.

    • If preparing a suspension, create a uniform paste of the this compound TFA powder with a small amount of the vehicle.[1]

    • Gradually add the remaining vehicle to reach the final concentration, ensuring thorough mixing.[1]

  • Administration:

    • Acclimatize animals to handling for several days prior to the study.[1]

    • Calculate the dosing volume for each animal based on its body weight (a typical volume for rats is 5-10 mL/kg).[1]

    • Administer the solution via oral gavage, ensuring a smooth and steady delivery.[1]

  • Monitoring:

    • Monitor animals for any signs of distress after administration.[1]

    • Measure relevant parameters such as blood pressure, heart rate, and collect samples for analysis of renal function markers and electrolyte levels at predetermined time points.[3]

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Catalyzes Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w Catalyzes AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Effects Vasoconstriction, Aldosterone Secretion AT1_Receptor->Effects Renin Renin ACE ACE VTP_27999 This compound VTP_27999->Renin Inhibits Troubleshooting_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Experiments cluster_pd Pharmacodynamics Unexpected_IC50 Unexpected IC50 Check_Reagents Check Reagent Preparation & Solubility Unexpected_IC50->Check_Reagents Consider_Plasma Consider Plasma Protein Binding Effects Unexpected_IC50->Consider_Plasma Unexpected_BP Variable Blood Pressure Response Review_Admin Review Administration Technique (Gavage) Unexpected_BP->Review_Admin Check_Dose Verify Dosing Calculation & Bioavailability Unexpected_BP->Check_Dose High_Renin High Plasma Renin Concentration Feedback_Mechanism Expected Feedback Induction of Renin High_Renin->Feedback_Mechanism Assay_Artifact Potential Immunoassay Artifact High_Renin->Assay_Artifact Rebound_Effect Rebound Ang II & Aldosterone High_Dose_Effect Consequence of Excessive Renin Inhibition at High Doses Rebound_Effect->High_Dose_Effect

References

accounting for VTP-27999 off-target effects in analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when accounting for VTP-27999 off-target effects in experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, nonpeptidic alkyl amine inhibitor of renin.[1] Renin is an aspartyl protease that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), which is the conversion of angiotensinogen (B3276523) to angiotensin I.[2][3] By directly inhibiting renin, this compound blocks the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone.[4]

Q2: How selective is this compound for renin?

A2: this compound has demonstrated high selectivity for human renin. In preclinical studies, it showed over 1,000-fold selectivity for renin compared to a broad panel of more than 150 other receptors, ion channels, and enzymes.[2][3] Furthermore, its activity against other human aspartyl proteases is minimal.[3]

Q3: Are there any known off-target effects of this compound that I should be aware of in my experiments?

A3: While this compound is highly selective, two key considerations should be taken into account during analysis:

  • Immunoassay Interference: this compound can increase the immunoreactivity of renin in certain immunoassays, potentially leading to an overestimation of renin concentration by approximately 30%.[5][6][7]

  • Differential Signaling: this compound has been shown to block renin's ability to stimulate ERK1/2 phosphorylation in vascular smooth muscle cells, an effect not observed with the renin inhibitor aliskiren (B1664508).[8] This suggests a differential interaction with signaling pathways that may be independent of the systemic RAAS blockade.

Q4: How does this compound differ from aliskiren?

A4: While both are direct renin inhibitors, they have distinct properties. This compound does not cause the conformational unfolding of prorenin, a precursor to renin, in the same way that aliskiren does.[9][10] This difference in interaction with prorenin and renin can lead to different outcomes in certain assays. Additionally, this compound has a higher bioavailability and accumulates at higher levels in renin-synthesizing cells compared to aliskiren.[9][10]

Troubleshooting Guides

Issue 1: Discrepant Renin Concentration Measurements in Immunoassays

Q: My measured renin concentration is unexpectedly high after treatment with this compound. Is this a real biological effect?

A: Not necessarily. This is a known analytical artifact. This compound can alter the conformation of renin in a way that increases the affinity of detection antibodies used in some immunoassays.[5][7][10] This leads to an apparent increase in renin immunoreactivity, which may not reflect a true increase in the number of renin molecules.[7]

Experimental Protocol: Correcting for this compound-Induced Immunoassay Interference

This protocol allows for a more accurate estimation of renin concentration when using immunoassays in the presence of this compound.

  • Sample Collection: Collect plasma or cell lysate samples treated with this compound as per your experimental design. Include a vehicle-treated control group.

  • Competitive Displacement: For each this compound-treated sample, prepare two aliquots.

    • Aliquot A (Standard Measurement): Process according to the immunoassay manufacturer's instructions.

    • Aliquot B (Competitive Displacement): Pre-incubate the sample with a high concentration of aliskiren (e.g., 100 µmol/L) before proceeding with the immunoassay protocol.[7] Aliskiren will competitively displace this compound from the renin active site without causing the same conformational change that enhances antibody binding.[5][7]

  • Quantification: Measure the renin concentration in all samples (vehicle control, Aliquot A, and Aliquot B) using your chosen immunoassay.

  • Data Analysis:

    • The renin concentration in Aliquot A represents the potentially overestimated value.

    • The renin concentration in Aliquot B provides a more accurate estimation of the true renin level, as the this compound-induced artifact is competitively blocked by aliskiren.[7]

    • Compare the corrected this compound values (Aliquot B) to your vehicle control to determine the actual effect of your treatment on renin levels.

Issue 2: Unexplained Cellular Phenotypes Potentially Related to Off-Target Signaling

Q: I am observing cellular effects (e.g., changes in proliferation, migration) that are not easily explained by RAAS inhibition alone. Could this be an off-target effect of this compound?

A: It is possible. This compound has been reported to inhibit renin-induced ERK1/2 phosphorylation, a key signaling pathway involved in cell growth and differentiation.[8] This effect appears to be distinct from that of aliskiren. To determine if your observed phenotype is due to an off-target effect, a series of validation experiments are recommended.

Experimental Protocol: Investigating Potential Off-Target Effects

This workflow is designed to help determine if an observed cellular phenotype is a direct result of renin inhibition or a potential off-target effect.

  • Confirm On-Target Renin Inhibition:

    • Use a fluorometric renin activity assay to confirm that this compound is inhibiting renin at the concentrations used in your cellular experiments.[11][12] This ensures the compound is active.

  • Validate Target Engagement in a Cellular Context:

    • Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to renin inside your cells of interest.[1][13][14] An increase in the thermal stability of renin in the presence of this compound indicates direct target engagement.

  • Perform a "Rescue" Experiment:

    • If possible, create a version of your target protein (renin) that is resistant to this compound inhibition but retains its enzymatic activity.

    • Introduce this resistant renin mutant into your cells.

    • If the cellular phenotype caused by this compound is reversed or "rescued" by the expression of the resistant renin, it strongly suggests the phenotype is an on-target effect. If the phenotype persists, it is more likely due to an off-target interaction.

  • Use a Structurally Unrelated Inhibitor:

    • Treat your cells with a structurally different renin inhibitor (e.g., aliskiren).

    • If the alternative inhibitor reproduces the same cellular phenotype, it is more likely to be a result of on-target renin inhibition. If it does not, this points towards a potential off-target effect specific to the chemical structure of this compound.

  • Broad Off-Target Profiling (Optional):

    • For a comprehensive analysis, consider using commercial kinome or proteome profiling services.[4][10][15][16] These services screen your compound against a large panel of kinases or other proteins to identify potential unintended binding partners.

Data Presentation

Table 1: Comparative Inhibitory Activity and Selectivity of this compound

ParameterThis compoundAliskirenReference(s)
IC50 (Human Renin) 0.47 nM~0.6 nM[17]
Selectivity vs. other Aspartyl Proteases
β-secretase (BACE1)<10% inhibition at 10 µMNot specified[3]
Cathepsin D<10% inhibition at 10 µMNot specified[3]
Cathepsin E<10% inhibition at 10 µMNot specified[3]
General Off-Target Panel >1000-fold selective over >150 targetsHigh specificity for renin[2][3]

Visualizations

RAAS_Pathway cluster_renin Renin Action cluster_ace ACE Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Catalyzes AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Catalyzes AT1R AT1 Receptor AngiotensinII->AT1R Binds Aldosterone Aldosterone Secretion Vasoconstriction Vasoconstriction AT1R->Aldosterone AT1R->Vasoconstriction Renin Renin Renin->AngiotensinI VTP_27999 This compound VTP_27999->Renin Inhibits ACE ACE ACE->AngiotensinII

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound.

On_Target_Validation start Start: Observe Cellular Phenotype with this compound biochem_assay Step 1: Confirm Renin Inhibition (Fluorometric Assay) start->biochem_assay cetsa Step 2: Confirm Target Engagement in Cells (CETSA) biochem_assay->cetsa rescue Step 3: Perform Rescue Experiment with this compound-Resistant Renin cetsa->rescue phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued on_target Conclusion: Phenotype is ON-TARGET phenotype_rescued->on_target  Yes off_target Conclusion: Phenotype is likely OFF-TARGET phenotype_rescued->off_target  No Off_Target_Investigation start Start: Suspected Off-Target Effect struct_unrelated Step 1: Test Structurally Unrelated Renin Inhibitor (e.g., Aliskiren) start->struct_unrelated phenotype_reproduced Phenotype Reproduced? struct_unrelated->phenotype_reproduced on_target Likely an ON-TARGET effect of Renin inhibition phenotype_reproduced->on_target  Yes profiling Step 2: Broad Off-Target Profiling (Kinome/Proteome Scan) phenotype_reproduced->profiling  No identify_off_target Identify Potential Off-Target(s) profiling->identify_off_target validate_off_target Step 3: Validate Identified Off-Target(s) identify_off_target->validate_off_target conclusion Conclusion: Phenotype is OFF-TARGET validate_off_target->conclusion Renin_Troubleshooting start Start: Renin concentration appears elevated with this compound treatment in immunoassay question1 Is this a known potential artifact of this compound? start->question1 yes1 Yes, this compound can increase renin immunoreactivity. question1->yes1 Yes no1 Review literature for other potential interferences. question1->no1 No action1 Perform competitive displacement with excess Aliskiren. yes1->action1 question2 Does Aliskiren pre-incubation normalize the renin reading? action1->question2 yes2 Conclusion: Initial reading was an artifact. Use Aliskiren-corrected value for analysis. question2->yes2 Yes no2 Conclusion: The elevation may be a true biological effect or due to another artifact. Consider orthogonal measurement methods. question2->no2 No

References

Technical Support Center: Minimizing Variability in VTP-27999 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving VTP-27999.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective direct renin inhibitor.[1] It functions by blocking the conversion of angiotensinogen (B3276523) to angiotensin I, which is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] This mechanism of action is distinct from other RAAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[1] this compound has demonstrated high selectivity for renin, with over 1000-fold selectivity against a panel of more than 150 other receptors, ion channels, and enzymes.[1]

Q2: What are the key pharmacokinetic properties of this compound to consider in study design?

This compound is rapidly absorbed following oral administration, with maximum plasma concentrations (Cmax) reached between 1 and 4 hours.[4] It exhibits a long terminal half-life of 24 to 30 hours, which supports a once-daily dosing regimen.[4] The pharmacokinetics of this compound are dose-proportional.[4] Notably, less than 10% of the drug is excreted in the urine, indicating that hepatic metabolism is the primary route of clearance.[4] Preclinical studies have shown oral bioavailability of over 15% in multiple species.[5]

Q3: What is the recommended formulation and vehicle for this compound in animal studies?

This compound is available in salt forms, such as trifluoroacetate (B77799) (TFA) and hydrochloride (HCl), which generally offer improved water solubility and stability compared to the free base.[6][7] For oral gavage administration in rodents, a suspension of this compound in 0.5% methylcellulose (B11928114) is a suitable vehicle.[2]

Q4: What are the most common sources of variability in rodent studies and how can they be mitigated?

Variability in rodent studies can stem from several factors. Key strategies for mitigation include:

  • Biological Variation: Differences in animal genetics, age, sex, and health status can introduce variability. Using well-characterized, specific pathogen-free (SPF) animals from a reputable supplier is crucial.[8]

  • Environmental Factors: Fluctuations in temperature, humidity, light cycles, and noise can impact animal physiology and behavior.[9] Maintaining a consistent and controlled environment is essential.[9]

  • Experimental Procedures: Inconsistent animal handling, dosing techniques, and sample collection can be significant sources of variability.[10] Implementing standardized protocols and ensuring all personnel are thoroughly trained is critical.[8] Techniques like randomization and blinding should be employed to reduce bias.[10][11]

Troubleshooting Guides

Issue 1: High Variability in Blood Pressure Readings

  • Potential Cause: Stress induced by handling and measurement procedures.

  • Troubleshooting Steps:

    • Acclimatization: Ensure animals are properly acclimatized to the experimental room and any restraint devices before taking measurements.[11] Allow for a stabilization period after any stressful event like transport.[9]

    • Consistent Handling: Use a consistent and gentle handling method, such as tunnel handling, to minimize stress.[9][11] Avoid chasing or grabbing the animals.[9]

    • Standardized Measurement Protocol:

      • Take measurements at the same time each day to account for circadian rhythms.[11]

      • Ensure the animal is calm and still during the measurement.

      • For tail-cuff measurements, ensure adequate warming of the tail.[2]

    • Operator Consistency: Whenever possible, have a single, well-trained individual perform all blood pressure measurements to eliminate inter-operator variability.[11]

Issue 2: Inconsistent Pharmacokinetic Profiles

  • Potential Cause: Issues with drug formulation, administration, or sample collection.

  • Troubleshooting Steps:

    • Formulation Preparation:

      • Prepare the dosing solution fresh daily to ensure stability.

      • Ensure the this compound is homogeneously suspended in the vehicle before each administration.[2]

    • Dosing Accuracy:

      • Calibrate all pipettes and balances regularly.

      • Ensure accurate calculation of the dose for each animal based on its most recent body weight.

    • Consistent Administration:

      • For oral gavage, ensure the gavage needle is inserted correctly to avoid accidental administration into the trachea.

      • Administer the dose at a consistent rate to ensure uniform absorption.

    • Standardized Sample Collection:

      • Collect blood samples at precisely timed intervals post-dose.

      • Use a consistent blood collection site and technique.

      • Process and store all samples under identical conditions to prevent degradation of the analyte.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose Study)

Dose GroupCmax (ng/mL)Tmax (hours)AUC0-24 (ng*h/mL)t1/2 (hours)
75 mgData not specified1 - 4Data not specified24 - 30
150 mgData not specified1 - 4Data not specified24 - 30
300 mgData not specified1 - 4Data not specified24 - 30
600 mgData not specified1 - 4Data not specified24 - 30

Data derived from a study in salt-depleted healthy volunteers.[4] The study noted dose-proportional pharmacokinetics based on AUC0–24 and Cmax.[4]

Table 2: Comparative Profile of Renin Inhibitors

InhibitorIC50 (Human Renin)Selectivity Highlights
This compound TFA 0.47 nM>1000-fold selectivity over a panel of >150 off-targets; <10% inhibition of β-secretase, Cathepsin D, and Cathepsin E at 10 µM.[1]
Aliskiren ~0.6 nMHighly specific for renin with a favorable clinical safety profile.[1]
Remikiren Potent in vitro inhibitorSpecific for renin.[1]
Zankiren Potent in vitro inhibitorA renin inhibitor.[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents

  • Animal Preparation:

    • Record the body weight of each animal before dosing.

    • Allow animals to acclimate to the procedure room for at least 30 minutes before dosing.[9]

  • Dosing Solution Preparation:

    • On the day of dosing, weigh the required amount of this compound TFA.[2]

    • Prepare a homogenous suspension in 0.5% methylcellulose to the desired final concentration for a dosing volume of 5-10 mL/kg.[2]

    • Vortex the suspension thoroughly before drawing it into the syringe.

  • Administration:

    • Gently restrain the animal.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Insert the gavage needle smoothly along the roof of the mouth and down the esophagus.

    • Administer the suspension slowly and steadily.

    • Observe the animal for a few minutes post-dosing to ensure there are no adverse reactions.

Mandatory Visualization

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin VTP_27999 This compound VTP_27999->Renin Inhibition ACE ACE Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Power_Analysis Power Analysis & Sample Size Calculation Randomization Animal Randomization (Cage & Group) Power_Analysis->Randomization Acclimatization Acclimatization & Consistent Husbandry Randomization->Acclimatization Blinding Blinding of Investigators Acclimatization->Blinding Standardized_Procedures Standardized Procedures (Dosing, Measurements) Blinding->Standardized_Procedures Data_Collection Consistent Data Collection Standardized_Procedures->Data_Collection Data_Analysis Appropriate Statistical Analysis Data_Collection->Data_Analysis

References

Technical Support Center: VTP-27999 and Prorenin Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the direct renin inhibitor, VTP-27999. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning its effect on prorenin and renin measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective, orally active, non-peptidic alkyl amine direct renin inhibitor.[1][2][3][4] It directly targets and blocks the enzymatic activity of renin, which is the rate-limiting step in the Renin-Angiotensin System (RAS).[1][5] By inhibiting the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1][5]

Q2: How does this compound affect plasma renin activity (PRA) and plasma renin concentration (PRC)?

A2: this compound administration leads to a significant, dose-dependent decrease in plasma renin activity (PRA).[6] Conversely, it causes a substantial dose-dependent increase in plasma renin concentration (PRC).[6] This increase in PRC is a compensatory feedback mechanism in response to the inhibition of the RAS.[6]

Q3: Does this compound affect prorenin measurement?

A3: this compound's effect on prorenin measurement is a critical consideration. Unlike the renin inhibitor aliskiren (B1664508), this compound does not induce a conformational change or "unfolding" of prorenin.[7][8][9] This is a key difference, as the unfolding of prorenin by aliskiren allows it to be detected by some renin immunoassays, leading to an overestimation of active renin.[7][9] While this compound does not unfold prorenin, its presence can still interfere with certain immunoassays for renin, indirectly impacting the interpretation of prorenin and total renin levels.[7]

Q4: Why do I see an unexpectedly high renin concentration with some immunoassays when using this compound?

A4: this compound has been shown to increase the immunoreactivity of renin in some immunoassays by more than 30%.[7][9] This is not due to an actual increase in the number of renin molecules but rather an alteration of the renin molecule's conformation upon this compound binding, which increases the affinity of the detection antibodies used in the assay.[7][9] This can lead to a significant overestimation of the true plasma renin concentration.

Troubleshooting Guides

Issue 1: Discrepancy between Plasma Renin Activity (PRA) and Plasma Renin Concentration (PRC) Measurements.

  • Symptom: You observe a profound suppression of PRA, as expected with a potent renin inhibitor, but your PRC measurement from an immunoassay is unexpectedly and dramatically elevated.

  • Cause: This is a known pharmacological effect of this compound. The drug effectively blocks the enzymatic activity of renin (lowering PRA) while causing a compensatory increase in the secretion of renin from the kidneys. Furthermore, this compound enhances the immunoreactivity of renin in many standard immunoassays, leading to an artificially inflated PRC value.[7][9]

  • Solution:

    • Acknowledge the Effect: Understand that the high PRC is, in part, a measurement artifact specific to the immunoassay used.

    • Alternative Assays: If feasible, consider using an assay for the prorenin prosegment to get a more accurate picture of prorenin levels, as this part of the molecule is not directly affected by this compound's binding to the active site.[7]

    • Consistent Methodology: Use the same renin immunoassay throughout a longitudinal study to ensure that the magnitude of overestimation is at least consistent across samples.

    • Focus on Relative Changes: For pharmacodynamic studies, focus on the relative or fold-change in PRC from baseline rather than the absolute values.

Issue 2: Difficulty in Measuring "Total Renin" (Renin + Prorenin) in the Presence of this compound.

  • Symptom: Attempts to measure total renin by activating prorenin (e.g., with acid or trypsin) before immunoassay do not yield the expected increase in renin concentration in samples containing this compound.

  • Cause: The standard method of using a renin inhibitor like aliskiren to unfold and measure prorenin does not work with this compound because this compound does not induce this conformational change.[7][10] While this compound does bind to acid-activated prorenin, this may not be reliably reflected in all renin immunoassays.[7]

  • Solution:

    • Prorenin-Specific Assay: The most reliable method is to use a direct immunoassay that specifically targets the prosegment of prorenin. This avoids the confounding effects of this compound on the active site of renin.[7]

    • Competitive Displacement: In an in-vitro setting, the this compound-induced increase in renin immunoreactivity can be competitively prevented by aliskiren, demonstrating they compete for the same binding site.[7] This characteristic could potentially be used in specialized research assays to investigate binding dynamics.

Data Presentation

Table 1: Comparative Profile of Renin Inhibitors

FeatureThis compoundAliskiren
IC50 (Human Renin) 0.47 nM~0.6 nM[1]
Oral Bioavailability ~10-fold higher than aliskiren[6]Low (2.6%)[11]
Effect on Prorenin Conformation Does not unfold prorenin[7][8][9]Induces prorenin unfolding[7][9]
Effect on Renin Immunoreactivity Increases by ≥30%[7][9]Can lead to overestimation by measuring unfolded prorenin

Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (10-Day Study)

DoseMaximum Plasma Renin Concentration Increase (fold-change from baseline)
75 mgNot specified
150 mgNot specified
300 mg~100-fold[12]
600 mg~350-fold[6][12]
300 mg Aliskiren (comparator)~50-fold[12]

Experimental Protocols

1. Measurement of Plasma Renin Activity (PRA)

  • Principle: This assay measures the enzymatic activity of renin in plasma by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.

  • Methodology:

    • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma frozen at -80°C until analysis to prevent cryoactivation of prorenin.[13]

    • Angiotensin I Generation: Thaw plasma samples on ice. Incubate a known volume of plasma at 37°C for a specified period (e.g., 1-3 hours) to allow renin to cleave angiotensinogen, producing angiotensin I. A parallel sample should be kept at 4°C to serve as a blank.

    • Inhibition of Angiotensin Converting Enzyme (ACE): Add an ACE inhibitor to prevent the conversion of angiotensin I to angiotensin II.

    • Quantification of Angiotensin I: Measure the concentration of angiotensin I in both the 37°C and 4°C samples using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Calculation: Subtract the angiotensin I concentration of the 4°C sample from the 37°C sample and express the result as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

2. Measurement of Plasma Renin Concentration (PRC) by Immunoassay

  • Principle: This assay uses antibodies to directly quantify the concentration of renin protein in a plasma sample, irrespective of its enzymatic activity.

  • Methodology:

    • Sample Collection: Follow the same procedure as for PRA measurement.

    • Assay Procedure: Use a commercially available immunoradiometric assay (IRMA) or ELISA kit for human renin. These assays typically employ a "sandwich" format with a capture antibody coated on a solid phase and a labeled detection antibody.

    • Standard Curve: Prepare a standard curve using recombinant human renin of known concentrations.

    • Measurement: Add plasma samples and standards to the assay wells. Follow the manufacturer's instructions for incubation times and washing steps. Measure the signal (e.g., radioactivity or absorbance) and calculate the renin concentration by interpolating from the standard curve.

    • Consideration for this compound: Be aware that the presence of this compound may lead to an overestimation of the true PRC with certain antibody pairs.[7][9] Note this potential interference when interpreting the data.

Visualizations

RAS_Pathway cluster_inhibition Site of Action cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Substrate Angiotensin I Angiotensin I Renin->Angiotensin I Cleavage This compound This compound This compound->Renin Inhibition ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II ACE->Angiotensin II Conversion AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binding Physiological Effects Vasoconstriction, Aldosterone Secretion AT1 Receptor->Physiological Effects Activation

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_assays Parallel Assays cluster_interpretation Data Interpretation Blood_Sample Whole Blood (EDTA) Centrifugation Centrifuge at 4°C Blood_Sample->Centrifugation Plasma Plasma Aliquots (Store at -80°C) Centrifugation->Plasma PRA_Assay PRA Assay (Measures Activity) Plasma->PRA_Assay PRC_Assay PRC Immunoassay (Measures Concentration) Plasma->PRC_Assay Prorenin_Assay Prorenin-Specific Assay (Optional but Recommended) Plasma->Prorenin_Assay Data_Analysis Compare PRA, PRC, and Prorenin Levels PRA_Assay->Data_Analysis PRC_Assay->Data_Analysis Prorenin_Assay->Data_Analysis Conclusion Adjust for this compound's immunoreactivity effect Data_Analysis->Conclusion

Caption: Recommended workflow for measuring renin and prorenin in samples with this compound.

References

VTP-27999 half-life and dosing frequency optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic properties of VTP-27999, focusing on its half-life and the optimization of its dosing frequency.

Frequently Asked Questions (FAQs)

Q1: What is the established terminal half-life of this compound in humans?

A1: In a clinical study involving salt-depleted healthy volunteers, this compound demonstrated a terminal half-life of 24 to 30 hours.[1][2] This was observed across a range of once-daily oral doses from 75 mg to 600 mg administered for 10 days.[1][2]

Q2: How was the half-life of this compound determined?

A2: The half-life was determined in a multiple ascending dose study. Healthy volunteers were administered once-daily doses of this compound. Plasma concentrations of the drug were measured at various time points after administration to characterize its absorption, distribution, and elimination phases. The terminal half-life was calculated from the elimination phase of the plasma concentration-time curve.

Q3: What is the recommended dosing frequency for this compound?

A3: The long terminal half-life of 24 to 30 hours supports a once-daily dosing regimen for this compound.[1] Clinical studies have utilized a once-daily administration schedule.[1][2][3]

Q4: How quickly does this compound reach maximum plasma concentration (Cmax)?

A4: this compound is rapidly absorbed following oral administration, with Cmax typically observed between 1 to 4 hours after dosing.[1][2]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective direct renin inhibitor.[4][5][6] It competitively binds to the active site of renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I. This is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), and its inhibition leads to reduced levels of angiotensin II and aldosterone.[4][6]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy, Salt-Depleted Volunteers

ParameterValueDoses StudiedStudy DurationPopulation
Terminal Half-life (t½) 24 - 30 hours[1][2]75, 150, 300, 600 mg[1][2]10 daysHealthy, Salt-Depleted Volunteers
Time to Cmax 1 - 4 hours[1][2]75, 150, 300, 600 mg[1][2]10 daysHealthy, Salt-Depleted Volunteers
Dosing Frequency Once Daily[1][2][3]75, 150, 300, 600 mg[1][2]10 daysHealthy, Salt-Depleted Volunteers
Route of Administration Oral75, 150, 300, 600 mg[1][2]10 daysHealthy, Salt-Depleted Volunteers

Experimental Protocols

Protocol: Determination of this compound Half-Life in a Multiple Ascending Dose Study

  • Subject Recruitment: Enroll a cohort of healthy, salt-depleted volunteers. Salt depletion is often used in studies of renin inhibitors to activate the RAAS.

  • Study Design: Employ a placebo-controlled, multiple ascending dose design. Divide subjects into cohorts, with each cohort receiving a specific once-daily oral dose of this compound (e.g., 75 mg, 150 mg, 300 mg, 600 mg) or a placebo for a defined period (e.g., 10 days).

  • Blood Sampling: Collect blood samples at pre-defined time points before and after drug administration. A typical schedule would include a pre-dose sample, followed by multiple samples over the 24-hour dosing interval (e.g., at 1, 2, 4, 6, 8, 12, and 24 hours post-dose) on day 1 and at steady state (e.g., day 10).

  • Plasma Analysis: Process the blood samples to separate plasma. Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of this compound.

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time for each subject. Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and the area under the curve (AUC). The terminal elimination rate constant (λz) is determined from the slope of the terminal log-linear portion of the plasma concentration-time curve. The terminal half-life (t½) is then calculated using the formula: t½ = ln(2) / λz.

Troubleshooting Guides

Issue: High variability in pharmacokinetic parameters among subjects.

  • Possible Cause: Differences in subject physiology, diet, or compliance with study protocols.

  • Troubleshooting Steps:

    • Ensure strict adherence to the study protocol, including dietary and fluid intake restrictions.

    • Monitor subject compliance with dosing schedules.

    • Stratify data analysis by demographic factors (e.g., age, weight, gender) to identify potential covariates.

Issue: Difficulty in accurately determining the terminal elimination phase.

  • Possible Cause: Insufficient sampling time points in the terminal phase or analytical assay sensitivity limitations.

  • Troubleshooting Steps:

    • Extend the blood sampling period to capture the full elimination profile, especially for a drug with a long half-life.

    • Ensure the analytical method has sufficient sensitivity to quantify the low drug concentrations expected in the terminal phase.

Issue: Inconsistent Cmax values.

  • Possible Cause: Variability in gastric emptying or food effects on drug absorption.

  • Troubleshooting Steps:

    • Administer the drug under standardized fasting conditions.

    • If a food effect is suspected, conduct a formal food-effect study to characterize the impact of food on absorption.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Effects Vasoconstriction, Aldosterone Secretion AT1R->Effects Renin Renin ACE ACE VTP27999 This compound VTP27999->Renin Inhibits

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

PK_Workflow Start Start: Multiple Ascending Dose Study Dosing Administer this compound (or Placebo) Start->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Analysis Plasma Sample Analysis (e.g., LC-MS/MS) Sampling->Analysis Data Generate Plasma Concentration-Time Data Analysis->Data PK_Analysis Pharmacokinetic Analysis Data->PK_Analysis HalfLife Calculate Terminal Half-Life (t½) PK_Analysis->HalfLife

Caption: Workflow for determining the pharmacokinetic profile and half-life of this compound.

References

managing gastrointestinal side effects of VTP-27999 at high doses

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.

This technical support center provides guidance on monitoring and managing potential gastrointestinal (GI) side effects during preclinical and clinical research involving the renin inhibitor VTP-27999, particularly at high doses. While clinical studies have shown this compound to be well-tolerated at doses up to 600 mg, the broader class of renin inhibitors has been associated with dose-dependent GI adverse events. Therefore, proactive monitoring and a clear management strategy are crucial for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known gastrointestinal side effect profile of this compound at high doses?

A multiple ascending dose study in healthy volunteers indicated that this compound was well-tolerated with no significant safety issues at doses ranging from 75 mg to 600 mg. However, it is important to note that other direct renin inhibitors, such as aliskiren (B1664508), have been associated with an increased incidence of gastrointestinal side effects, including diarrhea, at higher doses (e.g., 600 mg per day). Given that this compound is a potent renin inhibitor, researchers should remain vigilant for potential class-specific GI effects, especially when administering high doses or in sensitive experimental systems.

Q2: What are the common gastrointestinal side effects associated with the renin inhibitor class of drugs?

Common gastrointestinal side effects reported for renin inhibitors include:

  • Diarrhea[1]

  • Nausea and vomiting

  • Abdominal pain[1]

  • Upset stomach or dyspepsia

Q3: What is the mechanism of action of this compound?

This compound is a direct inhibitor of renin, a key enzyme at the top of the Renin-Angiotensin-Aldosterone System (RAAS) cascade. By blocking renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor. This disruption of the RAAS leads to vasodilation and a reduction in blood pressure.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction Leads to Renin Renin Renin->Angiotensinogen Catalyzes VTP_27999 This compound VTP_27999->Renin Inhibits ACE ACE ACE->Angiotensin_I Catalyzes

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Troubleshooting Guides

Issue: Diarrhea is observed in experimental subjects.

1. Initial Assessment:

  • Confirm Onset: Note the timing of diarrhea onset in relation to this compound administration. Drug-induced diarrhea often occurs shortly after starting a new medication.[2]

  • Characterize Stool: Describe the nature of the diarrhea (e.g., watery, loose, frequent). This can help differentiate between osmotic and secretory diarrhea.[3]

  • Rule Out Other Causes: Exclude other potential causes of diarrhea, such as changes in diet, infection, or other co-administered substances.

2. Management Strategies:

  • Dose Adjustment: If experimentally permissible, consider a dose reduction of this compound to see if the diarrhea resolves.

  • Hydration and Electrolyte Balance: Ensure adequate hydration of the subjects. For animal studies, this may involve providing accessible water sources or, in severe cases, subcutaneous or intravenous fluids. For human studies, oral rehydration solutions are recommended.[3]

  • Anti-diarrheal Agents (with caution): In preclinical models, the use of anti-motility agents like loperamide (B1203769) can be considered to manage symptoms and allow the experiment to proceed. However, their potential to interfere with the primary experimental outcomes should be carefully evaluated.

Issue: Nausea and/or vomiting is observed in experimental subjects.

1. Initial Assessment:

  • Monitor for Prodromal Signs: In animal models, look for signs that may indicate nausea, such as pica (eating non-food items), conditioned taste aversion, or reduced food intake.

  • Frequency and Severity: Quantify the frequency and volume of emesis to assess the severity of the side effect.

2. Management Strategies:

  • Dose Adjustment: As with diarrhea, a dose reduction of this compound may alleviate nausea and vomiting.

  • Anti-emetic Agents: The use of anti-emetic drugs that act on various receptors (e.g., dopamine, serotonin) can be considered.[4] The choice of agent should be based on the experimental model and potential for drug-drug interactions.

  • Dietary Modifications: For animal studies, providing highly palatable and easily digestible food may encourage intake.

Data on Gastrointestinal Side Effects of Renin Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the incidence of diarrhea with the direct renin inhibitor aliskiren at a high dose compared to placebo, which can serve as a reference for the drug class.

Drug/DoseIncidence of DiarrheaPlacebo Incidence
Aliskiren 600 mg/day9.6%1.2%

Experimental Protocols

Researchers investigating the potential gastrointestinal effects of this compound can adapt the following established experimental protocols.

Protocol 1: Assessment of Gastrointestinal Motility

Objective: To evaluate the effect of high-dose this compound on the rate of transit through the gastrointestinal tract.

Methodology: Charcoal Meal Transit Assay (Rodent Model)

  • Acclimatization: Acclimate animals to the experimental conditions for at least one week.

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle control orally at the desired high dose.

  • Charcoal Meal Administration: After a set time post-drug administration (e.g., 60 minutes), administer a non-absorbable marker, such as a 5-10% charcoal suspension in 5-10% gum acacia, orally.

  • Euthanasia and Measurement: At a predetermined time after the charcoal meal (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Experimental Workflow for Assessing GI Motility

GI_Motility_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Fast Overnight Fasting Acclimatize->Fast Administer_Drug Administer this compound or Vehicle Fast->Administer_Drug Administer_Charcoal Administer Charcoal Meal Administer_Drug->Administer_Charcoal Euthanize Euthanize at Predetermined Time Administer_Charcoal->Euthanize Dissect Dissect Small Intestine Euthanize->Dissect Measure Measure Total Length and Distance Traveled by Charcoal Dissect->Measure Calculate Calculate % GI Transit Measure->Calculate End End Calculate->End

Caption: A general workflow for the charcoal meal transit assay to assess gastrointestinal motility.

Protocol 2: Evaluation of Intestinal Mucosal Irritation

Objective: To assess for any direct irritant effects of high-dose this compound on the intestinal mucosa.

Methodology: Histopathological Examination (Rodent Model)

  • Drug Administration: Administer a high dose of this compound or vehicle control orally to fasted animals daily for a predetermined period (e.g., 7-14 days).

  • Observation: Monitor animals daily for clinical signs of distress, including changes in stool consistency.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect sections of the stomach, duodenum, jejunum, ileum, and colon.

  • Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).

  • Staining and Microscopy: Section the paraffin blocks and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Histopathological Evaluation: A qualified pathologist should examine the slides for any signs of mucosal damage, such as inflammation, ulceration, villous atrophy, or changes in epithelial integrity. A semi-quantitative scoring system can be used to grade the severity of any observed lesions.

This technical support guide provides a framework for researchers to proactively manage the potential gastrointestinal side effects of this compound at high doses. By implementing careful monitoring and having a clear plan for management, the integrity of experimental data can be maintained while ensuring the welfare of the research subjects.

References

VTP-27999 Technical Support Center: Interpreting Altered Renin Levels

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals using VTP-27999. It provides detailed information, troubleshooting advice, and experimental protocols to help you accurately interpret renin level alterations in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally available, direct renin inhibitor.[1][2] Its mechanism of action involves binding directly to the active site of the enzyme renin. This action blocks the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade: the conversion of angiotensinogen (B3276523) to angiotensin I.[2][3] By inhibiting this initial step, this compound effectively prevents the downstream production of angiotensin II and aldosterone (B195564), which are key regulators of blood pressure and fluid balance.[4][5]

Q2: After treating my samples with this compound, I observed a significant increase in plasma renin concentration (PRC). Is this an expected result?

Yes, this is an expected and well-documented effect. Direct renin inhibitors like this compound block the RAAS, leading to lower levels of angiotensin II.[6] Angiotensin II normally exerts a negative feedback effect on the kidneys to suppress renin release.[6][7] When this compound lowers angiotensin II levels, this negative feedback is lost, resulting in a compensatory, dose-dependent increase in the synthesis and secretion of renin from the kidneys.[6][8] Studies have shown that this compound can increase PRC by as much as 350-fold.[8][9]

Q3: If renin concentration (PRC) increases, why does plasma renin activity (PRA) decrease?

This is the key distinction when working with direct renin inhibitors.

  • Plasma Renin Concentration (PRC) is a measure of the total amount of renin protein in the plasma, which, as explained above, increases due to the compensatory feedback mechanism.[8]

  • Plasma Renin Activity (PRA) measures the enzymatic function of renin—its ability to convert angiotensinogen to angiotensin I.[10][11]

This compound is a direct inhibitor that binds to the renin active site.[3] Therefore, even though the concentration of the renin protein (PRC) is very high, its enzymatic activity (PRA) is blocked by the drug. This results in a marked suppression of PRA during the drug's dosing interval.[8]

Q4: The increase I see in immunoreactive renin concentration seems disproportionately high. Could there be an analytical issue?

This is a critical consideration unique to this compound. In addition to the physiological increase in PRC, this compound has been shown to cause an analytical artifact in renin immunoassays. The binding of this compound to renin alters the protein's conformation in a way that increases the affinity of the detection antibodies used in the assay.[12][13] This can lead to an apparent increase in renin immunoreactivity of 30% or more, beyond the actual physiological rise.[12][13] Therefore, the measured PRC in this compound-treated samples is a combination of a true biological feedback response and an assay-specific enhancement of the signal.

Q5: In my high-dose, multi-day experiment, I observed that PRA, angiotensin II, and aldosterone levels began to rise 24-72 hours after the last dose. Why would this rebound occur?

This paradoxical effect can occur at high doses of this compound (e.g., 300 mg and 600 mg in human studies).[8] The potent intrarenal inhibition by this compound leads to a massive stimulation of renin synthesis and release.[8] At later time points after the final dose, as the systemic concentration of this compound begins to wane, the overwhelmingly high concentration of circulating renin can overcome the available inhibitor.[8] This results in a significant "rebound" increase in PRA, leading to subsequent rises in angiotensin II and aldosterone levels above baseline.[8]

Q6: How does this compound treatment affect the measurement of prorenin?

The effect of this compound on prorenin measurement is different from that of other renin inhibitors like aliskiren (B1664508). Aliskiren can induce a conformational change in prorenin, allowing it to be detected in some renin-specific immunoassays.[12][13] In contrast, this compound does not cause this unfolding of prorenin.[12][13] This, combined with the immunoreactivity artifact described in Q4, makes it unreliable to measure prorenin in this compound-treated samples using standard renin immunoassays where aliskiren is added to measure "total renin".[13] A direct prorenin assay that specifically detects the prosegment is required for accurate measurement.[12]

Data Summary

The following tables summarize the expected effects of this compound on key biomarkers of the renin-angiotensin-aldosterone system.

Table 1: Acute and Chronic Effects of this compound on RAAS Biomarkers

BiomarkerExpected Change with this compoundRationaleCitation
Plasma Renin Activity (PRA) ↓↓ Direct enzymatic inhibition by this compound.[6][8]
Plasma Renin Concentration (PRC) ↑↑↑ Compensatory feedback due to loss of Angiotensin II negative feedback, plus an analytical immunoreactivity artifact.[8][9][13]
Angiotensin II ↓↓ Blockade of the RAAS cascade prevents the formation of Angiotensin I, the precursor to Angiotensin II.[5][8]
Aldosterone ↓↓ Reduced Angiotensin II levels lead to decreased stimulation of aldosterone secretion.[5][8]

Table 2: Dose-Dependent Effects of this compound (Multiple Ascending Dose Study Summary)

Dose GroupPlasma Renin Concentration (PRC)Plasma Renin Activity (PRA)Angiotensin II & Aldosterone
Low to Moderate (≤300 mg) Dose-dependent, significant increase.Suppressed throughout the dosing interval.Decreased.
High (>300 mg) Very large, dose-dependent increase (up to 350x).Suppressed, but may increase above baseline 24-72 hours after the last dose.Decreased initially, but may increase above baseline 24-72 hours after the last dose.
Data summarized from findings in human volunteer studies.[8]

Signaling Pathways and Workflows

RAAS_Pathway cluster_system Systemic Circulation cluster_kidney Kidney Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Aldosterone Aldosterone (from Adrenal Gland) AngII->Aldosterone Vasoconstriction Vasoconstriction & Na+ Retention AngII->Vasoconstriction Renin Renin Release AngII->Renin Negative Feedback VTP This compound VTP->AngI INHIBITS

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Renin Results Start Unexpected Renin Results in this compound Samples PRC_Check Is Plasma Renin Concentration (PRC) unexpectedly high? Start->PRC_Check PRA_Check Is Plasma Renin Activity (PRA) not suppressed or increasing? Start->PRA_Check No_Change Are PRA and PRC unchanged? Start->No_Change PRC_Yes This is expected. Consider two factors: PRC_Check->PRC_Yes Yes PRC_Check->PRA_Check No / As Expected Factor1 1. Physiological Compensatory Feedback: Loss of Ang II negative feedback increases renin secretion. PRC_Yes->Factor1 Factor2 2. Analytical Artifact: This compound increases renin immunoreactivity in assays. PRC_Yes->Factor2 PRA_Yes Check Experimental Conditions: PRA_Check->PRA_Yes Yes PRA_Check->No_Change No / Suppressed Condition1 Was a high dose (>300 mg) used in a multi-day study? PRA_Yes->Condition1 Condition1_Yes Rebound Effect: Massive renin increase may overwhelm the inhibitor 24-72h after the last dose. Condition1->Condition1_Yes Yes Condition1_No Check sample integrity, drug concentration, and assay protocol. Condition1->Condition1_No No No_Change_Yes Verify drug administration, sample handling, and assay validity. Confirm this compound concentration. No_Change->No_Change_Yes Yes

Caption: A logical workflow for troubleshooting altered renin levels in this compound experiments.

Experimental Protocols

Protocol: Measurement of Plasma Renin Activity (PRA) by Angiotensin-I Generation ELISA

This protocol describes a typical method for determining PRA by measuring the amount of angiotensin-I (Ang-I) generated from endogenous angiotensinogen in a plasma sample.

1. Specimen Collection and Handling (Critical Step)

  • Anticoagulant: Collect whole blood into chilled collection tubes containing EDTA.[10]

  • Temperature Control: Keep samples on an ice-water bath immediately after collection and throughout processing to prevent in vitro generation or degradation of Ang-I.[10] Do not freeze whole blood.

  • Centrifugation: Centrifuge the blood at 2000-3000 x g for 15 minutes in a refrigerated centrifuge (4°C).[10][14]

  • Plasma Aliquoting: Immediately transfer the plasma supernatant to new, pre-chilled polypropylene (B1209903) tubes.

  • Storage: If not assayed immediately, snap-freeze the plasma aliquots and store them at -70°C or colder. Avoid repeated freeze-thaw cycles.[10]

2. Reagents and Materials

  • Plasma samples (collected as described above)

  • Angiotensin-I ELISA Kit (commercially available)

  • Generation Buffer (pH ~6.0, often supplied with kit)[14][15]

  • Protease Inhibitor (e.g., PMSF, often supplied with kit)[15][16]

  • Incubator or water bath set to 37°C

  • Ice-water bath (0-4°C)

  • Microplate reader

  • Calibrated pipettes and general laboratory equipment

3. Angiotensin-I Generation Procedure

  • Thaw frozen plasma samples rapidly in a room temperature water bath until just thawed, then immediately place on ice.[15]

  • For each plasma sample, label two microcentrifuge tubes: one "37°C" and one "0°C".

  • Pipette 0.5 mL of the plasma sample into a separate tube.

  • Add protease inhibitor (e.g., 5 µL of PMSF solution) to the 0.5 mL of plasma to prevent Ang-I degradation. Vortex gently.[15]

  • Add generation buffer (e.g., 50 µL) to adjust the pH to approximately 6.0. Vortex gently.[15]

  • Aliquot the treated plasma into the two labeled tubes (e.g., 250 µL into each).

  • Incubation: Simultaneously place the "37°C" tube into a 37°C incubator and the "0°C" tube into the ice-water bath.[14]

  • Incubate both tubes for a fixed period, typically 90 to 180 minutes. Record the exact incubation time, as this is crucial for the final calculation.[14]

  • Stop Reaction: At the end of the incubation period, immediately move the "37°C" tube to the ice-water bath for at least 5 minutes to stop the enzymatic reaction.[14]

4. Angiotensin-I ELISA Procedure

  • Follow the specific instructions provided by the manufacturer of your Angiotensin-I ELISA kit. The general principle is a competitive immunoassay.

  • Briefly, the generated Ang-I in your samples (from both the 0°C and 37°C incubations) will compete with a labeled Ang-I conjugate for binding to a limited number of antibody-coated wells.

  • A standard curve will be generated using the provided Ang-I calibrators.

  • The concentration of Ang-I in each sample is determined by comparing its absorbance to the standard curve.

5. Calculation of Plasma Renin Activity (PRA)

  • Determine the concentration of Ang-I (in ng/mL) for both the 37°C sample ([Ang-I]37C) and the 0°C sample ([Ang-I]0C) from the standard curve. The 0°C sample represents the baseline Ang-I present before incubation.

  • Calculate the net amount of Ang-I generated during incubation: Net Ang-I Generated (ng/mL) = [Ang-I]37C - [Ang-I]0C

  • Calculate the PRA, expressed as ng/mL/hr: PRA (ng/mL/hr) = Net Ang-I Generated (ng/mL) / Incubation Time (hours)

    Example: If the net Ang-I generated was 1.5 ng/mL and the incubation time was 90 minutes (1.5 hours): PRA = 1.5 ng/mL / 1.5 hr = 1.0 ng/mL/hr

References

VTP-27999 TFA Dissolution and Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent renin inhibitor VTP-27999 TFA, ensuring its complete and consistent dissolution is paramount for obtaining accurate and reproducible assay results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound TFA, and why is the TFA salt form used?

A1: this compound is a potent and selective alkyl amine renin inhibitor investigated for its potential in treating hypertension and related diseases.[1][2] The "TFA" signifies that the compound is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong acid frequently used during the chemical synthesis and purification of small molecules, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] The TFA salt form often enhances the stability and water solubility of the compound compared to its free base form.[3][4]

Q2: What are the recommended solvents for dissolving this compound TFA?

A2: this compound TFA is soluble in several common laboratory solvents. For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[5][6] The compound also has good water solubility, although sonication may be required to achieve complete dissolution at higher concentrations.[2][4] Ethanol is another potential solvent, though the solubility is lower compared to DMSO and water.[4]

Q3: I'm observing precipitation when diluting my this compound TFA stock solution in aqueous buffers. What could be the cause, and how can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecule inhibitors and can be attributed to the compound's lower solubility in aqueous environments.[7] While the TFA salt form improves water solubility, high concentrations in complex biological media can still lead to precipitation.[1]

Troubleshooting Steps:

  • Gradual Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.

  • Vigorous Mixing: Ensure thorough mixing or vortexing immediately after adding the this compound TFA solution to the aqueous medium to promote dispersion.[2][7]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically below 1%) to minimize solvent-induced effects and precipitation.[7][8]

  • Alternative Buffers: If solubility issues persist, consider using alternative buffer systems or adding solubilizing agents, after confirming they do not interfere with your assay.[1]

Q4: My IC50 values for this compound TFA are inconsistent between experiments. What could be the problem?

A4: Inconsistent IC50 values can stem from several factors related to the TFA salt:

  • Variable TFA Content: The amount of TFA can vary between different batches of the compound, affecting the calculated molar concentration of the active this compound molecule.[1]

  • pH Shift: The acidic nature of the TFA counter-ion can lower the pH of your assay buffer, especially if the buffer capacity is low. Renin activity is highly pH-dependent, and a suboptimal pH can lead to inaccurate potency measurements.[1][9]

  • Direct TFA Effects: The TFA molecule itself can sometimes interfere with biological assays.[9]

Recommendations:

  • Purity Verification: If possible, quantify the exact amount of the active compound using methods like quantitative NMR (qNMR) or HPLC with a suitable reference standard. Adjust the mass of the compound used for stock solutions based on the purity data.[1]

  • pH Measurement: Always measure the pH of your final assay solution after adding this compound TFA to ensure it is within the optimal range for your experiment.[1][9]

  • TFA Control Experiments: Perform control experiments using a TFA salt (e.g., sodium trifluoroacetate) alone to determine if the TFA counter-ion has any direct effects in your assay system.[1][9]

  • TFA Removal: For sensitive applications, consider removing the TFA counter-ion (see Protocol 2).

Quantitative Data Summary

The following tables provide a summary of the reported solubility and inhibitory activity of this compound TFA.

Table 1: Solubility of this compound TFA

SolventConcentrationNotesReference
DMSO100 mg/mL (156.47 mM)Use fresh, moisture-free DMSO for best results.[5]
Water10 mg/mL (15.65 mM)Requires sonication.[4]
Water100 mg/mL-[5]
Ethanol2.4 mg/mL (3.76 mM)Requires sonication.[4]
Ethanol100 mg/mL-[5]

Table 2: In Vitro Inhibitory Activity of this compound

Assay ConditionIC50 (nM)Reference
Purified recombinant human renin (0.3 nM) in buffer0.47[5][10]
In the presence of human plasma3-fold loss in potency observed[8]

Experimental Protocols

Protocol 1: Preparation of this compound TFA Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution for use in a typical in vitro renin activity assay.

  • Materials:

    • This compound TFA powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Bath sonicator

  • Procedure for 10 mM Stock Solution: a. Accurately weigh the required amount of this compound TFA powder. The molecular weight of this compound TFA is 639.10 g/mol .[4] b. Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. c. Vortex the solution for several minutes to facilitate dissolution. d. Visually inspect the solution for any undissolved particles. If present, sonicate the tube in a bath sonicator for 5-10 minutes.[7] Gentle warming to 37°C can also be applied, but with caution to avoid compound degradation.[7] e. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C for long-term stability.[4][6]

  • Procedure for Working Solutions: a. Prepare serial dilutions of the 10 mM this compound TFA stock solution in DMSO. b. Further dilute these DMSO dilutions in the appropriate assay buffer to achieve the final desired concentrations for your experiment. c. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.[8]

Protocol 2: Removal of TFA Counter-ion by Lyophilization

This protocol is for researchers who need to remove the TFA counter-ion for sensitive assays where it may interfere.

  • Materials:

    • This compound TFA

    • Deionized water or a mixture of water and acetonitrile

    • 0.1 M Hydrochloric acid (HCl) in water

    • Lyophilizer

  • Procedure: a. Dissolve the this compound TFA salt in a minimal amount of a suitable solvent, such as deionized water or a water/acetonitrile mixture.[1] b. Add a 10-fold molar excess of a volatile acid with a pKa similar to or lower than TFA, such as 0.1 M HCl in water.[1] c. Freeze the solution and lyophilize it to remove the solvent, volatile TFA-H, and excess HCl.[1] d. To ensure complete removal of TFA, redissolve the compound in the volatile acid solution and repeat the lyophilization process two to three times.[1] e. The final product will be the this compound salt of the volatile acid used (e.g., this compound HCl). Reconstitute this in your desired solvent for stock solution preparation.[1] f. Validation (Recommended): Confirm the removal of TFA using a sensitive analytical technique like 19F NMR.[1]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound TFA add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex inspect 4. Visually Inspect vortex->inspect sonicate 5. Sonicate if Needed inspect->sonicate Particles Present aliquot 6. Aliquot for Storage inspect->aliquot Fully Dissolved sonicate->aliquot store 7. Store at -20°C / -80°C aliquot->store serial_dilute 8. Serial Dilution in DMSO store->serial_dilute assay_dilute 9. Dilute in Assay Buffer serial_dilute->assay_dilute final_conc 10. Final Assay Concentration (<1% DMSO) assay_dilute->final_conc G cluster_tfa_removal TFA Counter-ion Removal Protocol dissolve 1. Dissolve this compound TFA in Water/Acetonitrile add_hcl 2. Add 10-fold Molar Excess of 0.1 M HCl dissolve->add_hcl lyophilize1 3. Freeze and Lyophilize add_hcl->lyophilize1 redissolve 4. Redissolve in HCl Solution lyophilize1->redissolve lyophilize2 5. Repeat Lyophilization (2-3x) redissolve->lyophilize2 reconstitute 6. Reconstitute Final Product (this compound HCl) lyophilize2->reconstitute validate 7. Validate TFA Removal (19F NMR) reconstitute->validate RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AT1R AT1 Receptor AngII->AT1R Renin Renin Renin->AngI ACE ACE ACE->AngII Effects Vasoconstriction, Aldosterone Release, Sodium Retention AT1R->Effects VTP This compound TFA VTP->Renin Inhibits

References

Validation & Comparative

A Comparative Guide to the Mechanism of Action of V-T-P-27999 and Aliskiren, Two Direct Renin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of VTP-27999 and aliskiren (B1664508), two direct inhibitors of renin, the critical rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS). By targeting the apex of this pathway, both compounds offer a distinct therapeutic approach to managing hypertension and related cardiovascular and renal diseases. This document synthesizes preclinical and clinical data to elucidate their respective mechanisms of action, supported by experimental evidence.

Core Mechanism of Action: Direct Renin Inhibition

Both this compound and aliskiren are small molecule inhibitors that directly bind to the active site of renin.[1][2] This action prevents the conversion of angiotensinogen (B3276523) to angiotensin I, the initial and rate-limiting step of the RAAS cascade.[2] Consequently, the downstream production of the potent vasoconstrictor angiotensin II and the steroid hormone aldosterone (B195564) is reduced.[3][4] This mode of action is distinct from other RAAS inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), which act at later stages in the pathway.

Quantitative Comparison of this compound and Aliskiren

A summary of the key in vitro and in vivo pharmacological parameters for this compound and aliskiren is presented below.

ParameterThis compoundAliskirenReferences
In Vitro Potency
IC50 (Human Renin)0.47 nM~0.6 nM[2]
Pharmacokinetics
Oral Bioavailability>15% in three species~2.5%[5][6]
Terminal Half-life24-30 hours~40 hours[6]
Clinical Efficacy (Head-to-Head Study in Healthy, Salt-Depleted Volunteers)
Increase in Renal Plasma Flow (RPF) at 300 mgGreater than aliskiren13% ± 5%[7][8]
Increase in Glomerular Filtration Rate (GFR) at 300 mgGreater than aliskiren8% ± 6%[7][8]
Effect on Prorenin
Conformational ChangeDoes not induce unfoldingInduces a conformational change, allowing it to be recognized in renin-specific assays[9][10]
Intracellular Accumulation
In Renin-Synthesizing CellsAccumulates at higher levels than aliskirenLower intracellular accumulation[11][12]

Differentiating Mechanistic Nuances

While both drugs share the primary mechanism of direct renin inhibition, key differences exist in their interaction with prorenin and their cellular pharmacology.

1. Interaction with Prorenin: A significant distinction lies in their effect on prorenin, the inactive precursor of renin. Aliskiren binds to prorenin and induces a conformational change, "unfolding" the molecule in a manner that allows it to be detected by some renin immunoassays.[9][10] This can lead to an apparent increase in renin concentration that is an artifact of the assay. In contrast, this compound does not induce this conformational change in prorenin.[9][10] This difference is crucial for the accurate interpretation of renin levels in clinical and preclinical studies.

2. Intracellular Accumulation: Studies have shown that this compound accumulates at higher levels within renin-synthesizing cells compared to aliskiren.[11][12] This suggests that this compound may have a more pronounced effect on intracellular renin, potentially offering additional therapeutic benefits beyond the blockade of circulating RAAS.

3. Renal Hemodynamics: A head-to-head clinical trial in healthy, salt-depleted volunteers demonstrated that this compound has a more pronounced effect on renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to aliskiren at its maximum approved dose.[7][8] A 300 mg dose of this compound was sufficient to achieve maximal renal renin blockade, whereas higher doses of aliskiren would be required to elicit a similar effect.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the RAAS pathway, the distinct interactions of this compound and aliskiren with renin and prorenin, and a typical experimental workflow for assessing renin inhibition.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Aldosterone Aldosterone Vasoconstriction Vasoconstriction, Sodium & Water Retention Aldosterone->Vasoconstriction Renin Renin ACE ACE AT1R->Vasoconstriction Adrenal_Cortex->Aldosterone VTP_Aliskiren This compound & Aliskiren VTP_Aliskiren->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound and aliskiren.

Renin_Binding cluster_VTP This compound cluster_Aliskiren Aliskiren VTP This compound Active_Renin_VTP Active Renin VTP->Active_Renin_VTP Binds & Inhibits Prorenin_VTP Prorenin (Inactive) VTP->Prorenin_VTP No Conformational Change Aliskiren Aliskiren Active_Renin_Alis Active Renin Aliskiren->Active_Renin_Alis Binds & Inhibits Prorenin_Alis Prorenin (Inactive) Aliskiren->Prorenin_Alis Binds Prorenin_Active_Alis Prorenin (Appears Active) Prorenin_Alis->Prorenin_Active_Alis Conformational Change

Caption: Differential effects of this compound and aliskiren on active renin and prorenin.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Renin Enzyme - Fluorogenic Substrate - Assay Buffer - Test Inhibitors (this compound, Aliskiren) Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add serial dilutions of inhibitors Prepare_Reagents->Plate_Setup Add_Enzyme Add Renin Enzyme to all wells (except blank) Plate_Setup->Add_Enzyme Incubate_1 Pre-incubate at 37°C Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate to initiate reaction Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (Ex/Em wavelengths specific to substrate) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate rate of reaction - Determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro fluorometric renin inhibition assay.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro potency (IC50) of renin inhibitors.

1. Reagent Preparation:

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.
  • Human Recombinant Renin: A stock solution is diluted in assay buffer to the desired final concentration.
  • Fluorogenic Renin Substrate: A synthetic peptide substrate with a fluorophore and a quencher at opposite ends.
  • Test Inhibitors: this compound and aliskiren are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.

2. Assay Procedure:

  • In a 96-well microplate, add assay buffer to all wells.
  • Add the various concentrations of the test inhibitors to the respective wells. Include a vehicle control (solvent only).
  • Add the diluted renin enzyme solution to all wells except for the negative control (blank) wells.
  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
  • Initiate the reaction by adding the fluorogenic substrate to all wells.
  • Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 328/552 nm). Readings are typically taken every 2-3 minutes for 30-60 minutes at 37°C.[10]

3. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.
  • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Measurement of Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) in Humans

This protocol describes a method used in clinical trials to assess the effects of drugs on renal hemodynamics.

1. Subject Preparation:

  • Subjects are typically maintained on a controlled diet (e.g., low sodium) to standardize the activity of the RAAS.
  • Subjects are well-hydrated before and during the procedure.

2. Measurement of GFR:

  • GFR is often measured by the clearance of an exogenous filtration marker, such as inulin (B196767) or iothalamate.[13]
  • A priming dose of the marker is administered intravenously, followed by a continuous infusion to maintain a stable plasma concentration.
  • After an equilibration period, timed urine samples are collected (often via catheterization to ensure complete collection) and blood samples are drawn at the midpoint of each urine collection period.
  • The concentration of the marker in plasma and urine is measured.
  • GFR is calculated using the formula: GFR = (Urine Concentration of Marker × Urine Flow Rate) / Plasma Concentration of Marker.

3. Measurement of RPF:

  • RPF is commonly measured by the clearance of para-aminohippuric acid (PAH).[13]
  • Similar to GFR measurement, a priming dose and continuous infusion of PAH are administered.
  • Timed urine and blood samples are collected.
  • The concentration of PAH in plasma and urine is determined.
  • RPF is calculated using the same clearance formula as for GFR, substituting PAH for the GFR marker.

4. Data Analysis:

  • The effects of the investigational drug (e.g., this compound or aliskiren) on GFR and RPF are determined by comparing the values obtained before and after drug administration.
  • Statistical analysis is performed to assess the significance of any changes observed.

Conclusion

This compound and aliskiren are both potent direct renin inhibitors that effectively block the RAAS at its origin. While they share this fundamental mechanism, this compound exhibits a distinct pharmacological profile characterized by a lack of prorenin unfolding, higher intracellular accumulation, and a more pronounced effect on renal hemodynamics at comparable doses. These differences may have significant clinical implications and warrant further investigation in the context of hypertension and end-organ protection. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel renin inhibitors.

References

A Comparative Analysis of VTP-27999 and Aliskiren on Prorenin and the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two direct renin inhibitors, VTP-27999 and aliskiren (B1664508), with a specific focus on their effects on prorenin and the broader renin-angiotensin system (RAS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Executive Summary

This compound and aliskiren are both potent inhibitors of renin, the rate-limiting enzyme in the RAS cascade.[1] While they share a common target, their mechanisms of action, particularly concerning prorenin, exhibit notable differences. Aliskiren is known to induce a conformational change in prorenin, leading to its "unfolding," which can affect its measurement in immunoassays.[2][3] In contrast, this compound does not induce this unfolding of prorenin.[2][3] Furthermore, this compound has been shown to accumulate at higher levels within renin-synthesizing cells and to uniquely interfere with renin-induced signaling through the (pro)renin receptor ((P)RR).[4]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and aliskiren based on available preclinical and clinical data.

ParameterThis compoundAliskirenSource(s)
In Vitro Potency
IC50 (Human Renin)0.3 - 0.47 nM0.6 nM[2]
Pharmacokinetics
Bioavailability>20%~2.6%[2]
Terminal Half-life24 - 30 hours~40 hours[5]
Pharmacodynamics (in healthy, salt-depleted volunteers)
Effect on Renal Plasma Flow (RPF) at 300 mgGreater increaseLesser increase[6]
Effect on Glomerular Filtration Rate (GFR) at 300 mgGreater increaseLesser increase[6]
Clinical Efficacy (in hypertensive patients)
Blood Pressure ReductionDose-dependent reductionDose-dependent reduction[5]

Signaling Pathways and Mechanisms of Action

The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Both this compound and aliskiren inhibit the first step of this cascade. However, their distinct interactions with prorenin and the (pro)renin receptor lead to different downstream effects.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. AT1R->Vasoconstriction Prorenin Prorenin Renin Renin Prorenin->Renin Activation PRR (Pro)renin Receptor ((P)RR) Prorenin->PRR Renin->AngiotensinI Cleavage of Angiotensinogen Renin->PRR ERK ERK1/2 Signaling PRR->ERK VTP27999 This compound VTP27999->Renin Inhibits VTP27999->PRR Blocks Renin-induced signaling Aliskiren Aliskiren Aliskiren->Prorenin Induces unfolding Aliskiren->Renin Inhibits

Caption: Renin-Angiotensin System and inhibitor actions.

Experimental Protocols

In Vitro Renin Inhibition Assay (IC50 Determination)

Principle: This assay quantifies the inhibitory potency of a compound by measuring the reduction in renin's enzymatic activity. A common method involves a fluorogenic substrate that, when cleaved by renin, produces a measurable fluorescent signal.[6][7][8][9][10]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (this compound or aliskiren) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock to generate a range of test concentrations.

    • Prepare solutions of recombinant human renin and a fluorogenic renin substrate in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the various concentrations of the test inhibitor to the designated wells.

    • Initiate the reaction by adding the renin enzyme solution to all wells except the negative controls.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

    • Determine the percentage of renin inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Renin Solution Add_Enzyme Add Renin & Pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Add_Buffer Add Buffer to Plate Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro renin inhibition assay.

ERK1/2 Phosphorylation Assay

Principle: This cell-based assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which is a downstream event of (P)RR activation.[4] This assay can determine if an inhibitor blocks renin-induced signaling through the (P)RR.[4][11][12][13][14][15]

Methodology:

  • Cell Culture and Treatment:

    • Culture vascular smooth muscle cells or other suitable cell lines in 96-well plates.

    • Serum-starve the cells to reduce basal ERK1/2 phosphorylation.

    • Pre-incubate the cells with the test inhibitors (this compound or aliskiren) at various concentrations.

    • Stimulate the cells with renin or prorenin.

  • Cell Lysis:

    • After stimulation, lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylated ERK1/2:

    • The amount of phosphorylated ERK1/2 is quantified using an immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

    • For an HTRF assay, specific antibodies labeled with a donor and an acceptor fluorophore are added to the cell lysate. When the antibodies bind to phosphorylated ERK1/2, the fluorophores are brought into proximity, generating a FRET signal.

  • Data Analysis:

    • The intensity of the signal is proportional to the amount of phosphorylated ERK1/2.

    • The results are analyzed to determine the effect of the inhibitors on renin- or prorenin-induced ERK1/2 phosphorylation.

Logical Comparison of this compound and Aliskiren

The key distinctions between this compound and aliskiren are not limited to their potency and pharmacokinetics but extend to their fundamental interactions with the components of the renin-angiotensin system.

Comparison This compound vs. Aliskiren VTP_Prorenin Does NOT unfold prorenin Comparison->VTP_Prorenin VTP_Immuno Increases renin immunoreactivity Comparison->VTP_Immuno VTP_Cell Higher intracellular accumulation Comparison->VTP_Cell VTP_PRR Blocks renin-induced (P)RR signaling Comparison->VTP_PRR VTP_Bio Higher bioavailability Comparison->VTP_Bio Aliskiren_Prorenin Unfolds prorenin Comparison->Aliskiren_Prorenin Aliskiren_Immuno No effect on renin immunoreactivity Comparison->Aliskiren_Immuno Aliskiren_Cell Lower intracellular accumulation Comparison->Aliskiren_Cell Aliskiren_PRR Does NOT block renin-induced (P)RR signaling Comparison->Aliskiren_PRR Aliskiren_Bio Lower bioavailability Comparison->Aliskiren_Bio

Caption: Key differential properties of this compound and aliskiren.

Conclusion

This compound and aliskiren, while both effective direct renin inhibitors, exhibit distinct pharmacological profiles. The differences in their interaction with prorenin, intracellular accumulation, and impact on (P)RR signaling highlight the nuances within this class of drugs.[4] this compound's higher bioavailability and unique mechanism of blocking renin-induced (P)RR signaling may offer therapeutic advantages that warrant further investigation.[2][4] Understanding these differences is crucial for the design of future clinical trials and the development of next-generation renin inhibitors.

References

A Comparative Analysis of VTP-27999 and Angiotensin-Converting Enzyme (ACE) Inhibitors in Cardiovascular and Renal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct approaches to Renin-Angiotensin-Aldosterone System (RAAS) inhibition for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of VTP-27999, a novel direct renin inhibitor, and the well-established class of Angiotensin-Converting Enzyme (ACE) inhibitors. By targeting the Renin-Angiotensin-Aldosterone System (RAAS) at different points, these two drug classes offer distinct pharmacological profiles. This analysis, supported by available experimental data, aims to elucidate their respective mechanisms of action, efficacy, and safety profiles to inform future research and drug development efforts.

Mechanism of Action: A Tale of Two Blockades

The primary distinction between this compound and ACE inhibitors lies in their point of intervention within the RAAS cascade. The RAAS is a critical hormonal system that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.

This compound is a potent and selective inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS: the conversion of angiotensinogen (B3276523) to angiotensin I.[1][2] By directly targeting renin, this compound effectively reduces the production of all downstream components of the cascade, including angiotensin II, a potent vasoconstrictor.[1]

In contrast, ACE inhibitors block the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the active angiotensin II.[2] While effective in reducing angiotensin II levels, this mode of action can lead to a compensatory increase in renin and angiotensin I levels.[2][3] This phenomenon, sometimes referred to as "ACE escape," may result in the generation of angiotensin II through alternative, non-ACE pathways.[2]

RAAS_Pathway cluster_renin Renin Inhibition cluster_ace ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I (by Renin) Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II (by ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin VTP_27999 This compound VTP_27999->Renin Inhibits ACE ACE ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) pathway, illustrating the distinct points of inhibition for this compound and ACE inhibitors.

Comparative Efficacy and Pharmacodynamics

Direct head-to-head clinical trials comparing this compound with ACE inhibitors are not extensively available in the public domain.[2] However, data from preclinical and early clinical studies of this compound, along with the vast body of evidence for ACE inhibitors, allow for an indirect comparison.

This compound

This compound has demonstrated high potency and selectivity for human renin.[1][4] In a study involving healthy, salt-depleted volunteers, this compound showed a dose-dependent increase in renal plasma flow (RPF), a key indicator of renal vascular function.[5] Notably, at a dose of 300 mg, this compound appeared to achieve maximal renal renin blockade.[4]

ACE Inhibitors

ACE inhibitors are a cornerstone in the treatment of hypertension and have well-documented efficacy in reducing cardiovascular morbidity and mortality.[6][7] They have been shown to be effective in lowering blood pressure, with a large meta-analysis demonstrating their superiority over placebo in this regard.[8] Furthermore, ACE inhibitors have demonstrated benefits in patients with left ventricular dysfunction and in slowing the progression of diabetic nephropathy.[6]

ParameterThis compoundRepresentative ACE Inhibitors (Captopril, Lisinopril)
Target Renin[1]Angiotensin-Converting Enzyme (ACE)[2]
IC50 (Human Renin) 0.47 nM[4]Not Applicable
Effect on Plasma Renin Activity Potent Inhibition[5][9]Inhibition (can lead to compensatory increase in renin)[2][3]
Blood Pressure Reduction Demonstrated in preclinical and early clinical studies[9][10]Well-established, comparable to other first-line antihypertensives[7][8]
Renal Effects Increased Renal Plasma Flow in healthy volunteers[5]Slows progression of diabetic nephropathy, reduces proteinuria[6][11]
Bioavailability >15% in three species[12]Varies by agent (e.g., Captopril ~75%, Lisinopril ~25%)
Half-life 24 to 30 hours[9]Varies by agent (e.g., Captopril ~2 hours, Lisinopril ~12 hours)

Safety and Tolerability

This compound

In a multiple ascending dose study in healthy volunteers, this compound was generally well-tolerated.[9] The most frequently reported adverse events at the highest dose (600 mg) were nausea and vomiting.[9] Importantly, no significant changes in serum potassium levels were observed.[9]

ACE Inhibitors

ACE inhibitors are generally well-tolerated, but they are associated with a characteristic dry, nonproductive cough in about 1-10% of patients.[11] Angioedema is a rare but serious adverse effect.[13] Due to their mechanism of action, ACE inhibitors can cause hyperkalemia, particularly in patients with renal impairment or those taking other medications that increase potassium levels.

Adverse EventThis compoundACE Inhibitors
Cough Not reported as a significant side effect in available studies[9]Common (1-10% of patients)[11]
Angioedema Not extensively studied, but less likely due to mechanismRare but serious risk[13]
Hyperkalemia No significant changes in serum potassium in early studies[9]A known risk, especially with renal impairment[13]
Gastrointestinal Effects Nausea and vomiting at high doses[9]Generally low incidence

Experimental Protocols

The evaluation of renin and ACE inhibitors involves a range of in vitro and in vivo experimental models.

In Vitro Renin Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC50) of compounds like this compound.

Renin_Assay_Workflow Reagents Reagents: - Recombinant human renin - Fluorogenic renin substrate - Assay buffer - Test compounds (this compound) Incubation Incubate renin with test compound Reagents->Incubation Substrate_Addition Add fluorogenic substrate Incubation->Substrate_Addition Measurement Measure fluorescence over time Substrate_Addition->Measurement IC50_Calculation Calculate IC50 Measurement->IC50_Calculation

Figure 2: A generalized workflow for an in vitro renin inhibition assay to determine the IC50 of a test compound.

Methodology:

  • Reagent Preparation: Recombinant human renin, a fluorogenic renin substrate (e.g., FRET-based peptide), assay buffer, and the test compound (this compound) are prepared.[4]

  • Incubation: The test compound at various concentrations is pre-incubated with recombinant human renin in the assay buffer.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by renin, is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Efficacy in a Double Transgenic Rat (dTGR) Model

This animal model is used to evaluate the blood pressure-lowering effects of renin inhibitors in a hypertensive state driven by human renin.

Methodology:

  • Animal Model: Double transgenic rats expressing both human renin and human angiotensinogen are used.[10][14] These animals develop severe hypertension that is dependent on human renin.

  • Dosing: The test compound (e.g., this compound at 10 mg/kg) is administered orally.[10][14]

  • Blood Pressure Monitoring: Mean arterial blood pressure (MAP) is continuously monitored, often via telemetry, before and after drug administration.

  • Data Analysis: The change in MAP from baseline is calculated and compared between the treated and vehicle control groups.

Conclusion and Future Directions

This compound represents a highly potent and selective direct renin inhibitor with a distinct mechanism of action compared to ACE inhibitors.[1] By targeting the rate-limiting step of the RAAS, it offers the potential for a more complete blockade of this critical pathway.[3][15] Early clinical data suggest a favorable safety profile and promising effects on renal hemodynamics.[5][9]

ACE inhibitors, on the other hand, are a well-established and effective class of drugs with a vast body of clinical evidence supporting their use in hypertension and other cardiovascular and renal diseases.[6][11]

The primary limitation in a direct comparison is the lack of head-to-head clinical trials.[2] Future research, including direct comparative efficacy and safety studies, is warranted to fully elucidate the relative merits of this compound and ACE inhibitors in various patient populations. Such studies will be crucial in determining the future clinical role of this newer class of RAAS inhibitors.

References

In Vivo Comparison: VTP-27999 and Angiotensin Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the novel renin inhibitor VTP-27999 and the established class of angiotensin receptor blockers (ARBs) in preclinical in vivo models has not been extensively documented in publicly available literature. While clinical trials have compared this compound with the direct renin inhibitor aliskiren, and a wealth of data exists on the efficacy of various ARBs against placebo or other antihypertensive classes, direct comparative preclinical data between this compound and ARBs remains scarce.

This guide, therefore, provides a comprehensive overview of the distinct mechanisms of action of this compound and ARBs, summarizes the available, albeit indirect, comparative clinical findings for the drug classes, and outlines a generalized experimental protocol for the in vivo comparison of such antihypertensive agents.

Mechanism of Action: A Tale of Two Blockades

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Both this compound and ARBs target this system, but at different key points, leading to distinct pharmacological profiles.

This compound , an alkyl amine, is a potent inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade. By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the production of all downstream effector peptides, including angiotensin II.

Angiotensin Receptor Blockers (ARBs) , such as losartan (B1675146), valsartan, and irbesartan, act further down the cascade. They selectively block the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its potent vasoconstrictive and aldosterone-stimulating effects. This targeted blockade leaves the angiotensin II type 2 (AT2) receptor unopposed, which may contribute to some of the beneficial effects of ARBs.

Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Vasoconstriction Vasoconstriction Aldosterone (B195564) Secretion Sodium Retention AT1_Receptor->Vasoconstriction VTP_27999 This compound VTP_27999->Renin ARBs ARBs ARBs->AT1_Receptor

RAAS Signaling Pathway and Drug Intervention Points.

Comparative Efficacy: Insights from Clinical and Preclinical Data

Direct comparative in vivo data for this compound versus ARBs is not publicly available. However, clinical studies comparing the renin inhibitor class (primarily with aliskiren) to ARBs provide some context.

ParameterRenin Inhibitors (this compound as a representative)Angiotensin Receptor Blockers (ARBs)
Primary Mechanism Blocks the conversion of angiotensinogen to angiotensin I.Selectively blocks the Angiotensin II Type 1 (AT1) receptor.
Effect on Renin Causes a significant reactive increase in plasma renin concentration.Leads to a smaller increase in plasma renin concentration.
Effect on Angiotensin II Decreases plasma angiotensin II levels.Increases plasma angiotensin II levels, which can then stimulate AT2 receptors.
Blood Pressure Reduction Dose-dependent reduction in blood pressure.[1]Dose-dependent reduction in blood pressure.[2][3]
Potential Advantages More complete blockade of the RAAS cascade from its origin.Well-established efficacy and safety profile with a large evidence base. May have beneficial effects through unopposed AT2 receptor stimulation.
Potential Disadvantages The clinical significance of the marked increase in plasma renin is not fully understood."Aldosterone escape" can occur with long-term use.

Generalized Experimental Protocol for In Vivo Comparison

The following outlines a general methodology for comparing the antihypertensive effects of this compound and an ARB in a preclinical model, such as the spontaneously hypertensive rat (SHR).

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHRs), a well-established model of essential hypertension, are typically used.[4][5][6][7][8]

  • Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

2. Drug Administration:

  • This compound and the selected ARB (e.g., losartan, valsartan) are administered orally (e.g., via gavage) once daily for a specified duration (e.g., 4-8 weeks).

  • A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.

  • Dose-response studies may be conducted to determine the optimal dosage for each compound.

3. Blood Pressure Measurement:

  • Tail-cuff method: A non-invasive technique for repeated measurement of systolic blood pressure throughout the study.[4][6]

  • Telemetry: For continuous and more accurate measurement of systolic, diastolic, and mean arterial pressure, as well as heart rate, in conscious, freely moving animals. This is considered the gold standard.

4. Experimental Workflow:

A Animal Acclimatization (SHR & WKY rats) B Baseline BP Measurement (Tail-cuff or Telemetry) A->B C Randomization into Treatment Groups (Vehicle, this compound, ARB) B->C D Daily Drug Administration (e.g., 4-8 weeks) C->D E Periodic BP Monitoring D->E F Terminal Procedures D->F E->D G Blood & Tissue Collection (Plasma for biomarker analysis, Heart, Kidney for histology) F->G H Data Analysis (Statistical Comparison of BP, Biomarkers, Histology) G->H

Generalized In Vivo Antihypertensive Study Workflow.

5. Endpoint Analysis:

  • Primary Endpoint: Change in blood pressure from baseline.

  • Secondary Endpoints:

    • Biomarker Analysis: Plasma levels of renin, angiotensin II, and aldosterone can be measured to assess the pharmacological effects on the RAAS.

    • Histopathology: Organs such as the heart and kidneys can be examined for evidence of end-organ damage (e.g., hypertrophy, fibrosis).

    • Safety and Tolerability: Monitoring for any adverse effects throughout the study.

6. Statistical Analysis:

  • Data are typically presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate tests, such as ANOVA followed by post-hoc tests. A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

While direct in vivo comparative data for this compound versus ARBs is currently lacking in the public domain, their distinct mechanisms of action within the RAAS suggest potential differences in their overall pharmacological profiles. This compound offers a more upstream blockade of the RAAS, while ARBs provide a targeted downstream inhibition with a long history of clinical use. Future preclinical and clinical studies directly comparing these two classes of antihypertensive agents will be crucial to fully elucidate their relative efficacy and safety profiles and to guide therapeutic choices for patients with hypertension and related cardiovascular diseases.

References

A Head-to-Head Comparison of VTP-27999 and Aliskiren Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of direct renin inhibitors, the clinical efficacy and therapeutic potential of a drug are significantly influenced by its pharmacokinetic profile, particularly its oral bioavailability. This guide provides a detailed, objective comparison of the bioavailability of VTP-27999, a novel direct renin inhibitor, and aliskiren (B1664508), the first orally active renin inhibitor approved for the treatment of hypertension. This comparison is intended for researchers, scientists, and drug development professionals to provide a clear understanding of the pharmacokinetic advantages of this compound.

Executive Summary

This compound demonstrates a substantially higher oral bioavailability compared to aliskiren. Preclinical and clinical data indicate that this compound's bioavailability is approximately 10-fold greater than that of aliskiren.[1] This significant improvement in oral absorption may translate to more consistent therapeutic effects and potentially lower inter-individual variability.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters related to the bioavailability of this compound and aliskiren.

Pharmacokinetic ParameterThis compoundAliskirenReference(s)
Oral Bioavailability >15% (in rats, monkeys, dogs); ~10-fold higher than aliskiren in humans~2.5% - 2.6%[1][2][3][4]
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours1 - 3 hours[1][5][6][7]
Terminal Half-life (t1/2) 24 - 30 hours~24 hours[1][8]

Head-to-Head Clinical Study Insights

A multiple ascending dose study in healthy, salt-depleted volunteers directly compared the pharmacokinetic and pharmacodynamic profiles of this compound (administered in doses of 75, 150, 300, and 600 mg once daily for 10 days) with a placebo and 300 mg of aliskiren.[1] This study revealed that on an oral dose basis, this compound was approximately 2- to 3-fold more potent than aliskiren on day 1 and about 2-fold more potent on day 10.[1] The greater oral potency of this compound is attributed to its enhanced bioavailability, given that both inhibitors have comparable in-vitro inhibitory concentrations (IC50) against renin.[1][9][10][11]

Furthermore, a study focusing on renal responses in healthy volunteers on a low-sodium diet showed that the effects of 300 mg of aliskiren on renal plasma flow, glomerular filtration rate, and renin-angiotensin system components were comparable to those of a lower 150 mg dose of this compound.[12] This suggests that a maximal renal renin blockade can be achieved with a 300 mg dose of this compound, whereas higher doses of aliskiren would be necessary to elicit a similar effect.[12]

Experimental Protocols

The determination of the bioavailability of both this compound and aliskiren involves standard pharmacokinetic studies in preclinical animal models and human clinical trials. A general methodology for a human oral bioavailability study is outlined below.

Objective: To determine the absolute oral bioavailability of a drug candidate.

Methodology:

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed.

  • Subjects: Healthy volunteers are recruited after providing informed consent.

  • Drug Administration:

    • In one period, subjects receive a single intravenous (IV) dose of the drug.

    • In the other period, following a washout period, the same subjects receive a single oral dose of the drug.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

  • Bioanalytical Method: Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both oral and IV routes.

  • Bioavailability Calculation: The absolute bioavailability (F) is calculated as the ratio of the dose-normalized AUC from the oral administration to the dose-normalized AUC from the IV administration:

    F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) signaling pathway targeted by both drugs and a typical experimental workflow for a bioavailability study.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Release Aldosterone_Release Angiotensin_II->Aldosterone_Release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_Blood_Pressure Increased_Blood_Pressure Aldosterone_Release->Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Renin Renin ACE ACE Inhibitor This compound Aliskiren Inhibitor->Angiotensinogen Inhibits Renin

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound and aliskiren.

Bioavailability_Workflow cluster_study_design Study Design cluster_drug_admin Drug Administration cluster_sampling_analysis Sampling and Analysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment Randomization Randomization Subject_Recruitment->Randomization Crossover_Design Crossover Design Randomization->Crossover_Design Oral_Dose Oral Administration Crossover_Design->Oral_Dose IV_Dose Intravenous Administration Crossover_Design->IV_Dose Blood_Sampling Serial Blood Sampling Oral_Dose->Blood_Sampling IV_Dose->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters (AUC) Plasma_Analysis->PK_Parameters Bioavailability_Calc Calculate Absolute Bioavailability (F) PK_Parameters->Bioavailability_Calc

Caption: A generalized experimental workflow for determining the absolute oral bioavailability of a drug candidate.

References

VTP-27999's Distinct Impact on Renin Immunoreactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel direct renin inhibitor, VTP-27999, demonstrates a unique mechanism of action that significantly alters renin immunoreactivity in a manner distinct from the established renin inhibitor, aliskiren (B1664508). This guide provides a comprehensive comparison of the differential effects of this compound on renin, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, an alkyl amine renin inhibitor, exhibits high potency and selectivity for human renin, comparable to aliskiren.[1] However, its interaction with renin and its precursor, prorenin, leads to different outcomes in common immunoassays, a critical consideration for clinical and preclinical monitoring.

Differential Effects on Renin and Prorenin

While both this compound and aliskiren are direct renin inhibitors that block the conversion of angiotensinogen (B3276523) to angiotensin I, their effects on the measurement of renin concentration diverge significantly.[1][2]

  • Aliskiren's Mechanism: Aliskiren is known to induce a conformational change in prorenin, the inactive precursor of renin. This "unfolding" exposes the active site, allowing it to be detected by renin-specific antibodies in immunoassays.[3][4] This leads to an apparent increase in renin immunoreactivity, which is actually a measurement of total renin (renin + prorenin).

  • This compound's Unique Interaction: In contrast, this compound does not cause the unfolding of prorenin.[4] Instead, it directly binds to active renin and alters the epitope recognized by the assay's antibodies. This results in an increased affinity of the active site-directed antibody, leading to an overestimation of the true renin concentration by approximately 30%.[4] This effect is specific to active renin and is not observed with prorenin unless it has been acid-activated.[3][4][5] This unique characteristic of this compound can be competitively prevented by aliskiren, indicating they share a binding site.[3][4][5]

Comparative Data on Renin Inhibition and Pharmacodynamics

This compound not only differs in its effect on immunoreactivity but also exhibits a distinct pharmacodynamic profile compared to aliskiren, suggesting more potent intrarenal renin inhibition.[5][6]

ParameterThis compoundAliskirenReference(s)
Mechanism of Increased Renin Immunoreactivity Increases affinity of assay antibody to active reninInduces conformational change in prorenin (unfolding)[4]
Effect on Prorenin Does not unfold proreninUnfolds prorenin, allowing its detection[4]
In Vitro Renin Immunoreactivity Increase ≥30% for a given amount of reninDependent on prorenin concentration[4]
IC50 (Human Renin) 0.47 nMComparable to this compound[1]
Bioavailability Much higher than aliskirenLower[3][4][5]
Induction of Plasma Renin Concentration Maximally 350-fold increaseLess than this compound[5][6]
Effect on Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) Superior effects at comparable dosesRequires higher doses for similar effects as this compound[1]
Intracellular Accumulation Higher than aliskirenLower than this compound[7]
Effect on ERK1/2 Phosphorylation Blocks renin-induced stimulationDoes not interfere[7]

Experimental Protocols

Determination of Differential Renin Immunoreactivity

Objective: To differentiate the mechanisms by which this compound and aliskiren increase renin immunoreactivity.

Methodology:

  • Plasma Sample Preparation: Collect plasma samples from subjects treated with this compound or aliskiren.

  • In Vitro Treatment:

    • For plasma from aliskiren-treated subjects, incubate a sample with an excess of aliskiren. This will ensure all prorenin is in the "unfolded" conformation.

    • For plasma from this compound-treated subjects, incubate a sample with a high concentration of aliskiren to competitively displace this compound from the active site of renin.

    • Prepare control samples with no additional inhibitor.

  • Renin Immunoassay: Measure renin concentration in all samples using a commercial immunoradiometric assay (IRMA) or a similar immunoassay that utilizes an active site-directed antibody.

  • Prorenin Measurement: To confirm the presence of prorenin, utilize a prosegment-directed assay that specifically detects the prorenin prosegment.

  • Data Analysis: Compare the renin immunoreactivity levels between the different treatment conditions. An increase in immunoreactivity after adding excess aliskiren to aliskiren-treated plasma confirms the presence of prorenin. The prevention of the this compound-induced increase in immunoreactivity by aliskiren demonstrates their competitive binding and the antibody affinity-altering effect of this compound.

Visualizing the Differential Mechanisms

The following diagrams illustrate the distinct interactions of this compound and aliskiren with renin and prorenin.

cluster_0 This compound Interaction This compound This compound Active Renin Active Renin This compound->Active Renin Binds Prorenin Prorenin This compound->Prorenin No unfolding Increased Immunoreactivity Increased Immunoreactivity Active Renin->Increased Immunoreactivity Alters epitope Assay Antibody Assay Antibody Assay Antibody->Increased Immunoreactivity Higher affinity binding

Caption: this compound binds to active renin, increasing assay antibody affinity.

cluster_1 Aliskiren Interaction Aliskiren Aliskiren Prorenin_inactive Prorenin (Inactive) Aliskiren->Prorenin_inactive Binds and unfolds Prorenin_unfolded Prorenin (Unfolded) Prorenin_inactive->Prorenin_unfolded Measured as Renin Measured as Renin Prorenin_unfolded->Measured as Renin Assay Antibody Assay Antibody Assay Antibody->Measured as Renin Binds to active site

Caption: Aliskiren unfolds prorenin, allowing its detection by renin assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and the experimental workflow for comparing the two inhibitors.

Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Aldosterone Aldosterone Angiotensin II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Renin Renin ACE ACE This compound This compound This compound->Renin Inhibits Aliskiren Aliskiren Aliskiren->Renin Inhibits

Caption: RAAS pathway showing the site of action for this compound and aliskiren.

cluster_workflow Experimental Workflow Plasma Collection Plasma Collection Sample Split Sample Split Plasma Collection->Sample Split This compound Incubation This compound Incubation Sample Split->this compound Incubation Aliskiren Incubation Aliskiren Incubation Sample Split->Aliskiren Incubation Competitive Incubation This compound + Aliskiren Sample Split->Competitive Incubation Renin Immunoassay Renin Immunoassay This compound Incubation->Renin Immunoassay Aliskiren Incubation->Renin Immunoassay Competitive Incubation->Renin Immunoassay Data Comparison Data Comparison Renin Immunoassay->Data Comparison

Caption: Workflow for comparing the effects of inhibitors on renin immunoreactivity.

Conclusion

This compound presents a distinct profile as a direct renin inhibitor. Its unique interaction with active renin, leading to an artificial increase in immunoreactivity without affecting prorenin, is a critical differentiating factor from aliskiren. This has significant implications for the interpretation of clinical data where renin levels are monitored. Furthermore, the enhanced pharmacodynamic effects of this compound suggest a more profound inhibition of the renin-angiotensin-aldosterone system. These findings underscore the importance of understanding the specific molecular interactions of new drug candidates to ensure accurate assessment of their clinical efficacy and safety.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the renin inhibitor VTP-27999 against other key human aspartyl proteases. The data presented herein, supported by detailed experimental protocols and visual diagrams, demonstrates the high selectivity of this compound, a critical attribute for potential therapeutic agents.

High Selectivity of this compound for Renin

This compound is a potent inhibitor of human renin, a key enzyme in the renin-angiotensin system (RAS), with an IC50 value of 0.47 nM.[1][2] Extensive preclinical studies have demonstrated its remarkable selectivity. This compound exhibited greater than 1,000-fold selectivity for renin over a panel of more than 150 other receptors, ion channels, and enzymes.[1][2]

Crucially, its activity against other human aspartyl proteases, which share structural similarities, is minimal. At a concentration of 10 µM, this compound demonstrated less than 10% inhibition of β-secretase (BACE1), Cathepsin D, and Cathepsin E, underscoring its specific targeting of renin.[1][2]

Comparative Selectivity Profile

The following table summarizes the quantitative data on the selectivity of this compound against related aspartyl proteases.

Target ProteaseThis compound InhibitionReference
Renin IC50: 0.47 nM[1][2]
β-secretase (BACE1) <10% inhibition at 10 µM[1][2]
BACE2 Data not publicly available
Cathepsin D <10% inhibition at 10 µM[1][2]
Cathepsin E <10% inhibition at 10 µM[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways of renin and the off-target aspartyl proteases, highlighting the distinct roles of these enzymes.

cluster_RAS Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction VTP_27999 This compound VTP_27999->Angiotensinogen Inhibits Renin

This compound Inhibition of the Renin-Angiotensin System

cluster_APP BACE1 and APP Processing APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 C99 C99 fragment APP->C99 BACE1 Abeta Amyloid-β (Aβ) C99->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques cluster_Apoptosis Cathepsin D in Apoptosis Apoptotic_Stimuli Apoptotic Stimuli Lysosome Lysosome Apoptotic_Stimuli->Lysosome Lysosomal Membrane Permeabilization Cathepsin_D_cyto Cytosolic Cathepsin D Lysosome->Cathepsin_D_cyto Release Bid Bid Cathepsin_D_cyto->Bid tBid tBid Bid->tBid Cleavage Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Start Start Primary_Assay Primary Target Assay (Renin Inhibition) Start->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Selectivity_Screening Selectivity Screening (Panel of Aspartyl Proteases) IC50_Determination->Selectivity_Screening Data_Analysis Data Analysis (% Inhibition) Selectivity_Screening->Data_Analysis Comparison Comparative Analysis (Selectivity Fold) Data_Analysis->Comparison Conclusion Conclusion: High Selectivity Comparison->Conclusion

References

VTP-27999: A Comparative Analysis of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of VTP-27999, a novel alkyl amine direct renin inhibitor. The information is compiled from preclinical and clinical studies to offer an objective evaluation of its performance against other relevant compounds, primarily the clinically approved direct renin inhibitor, aliskiren (B1664508).

Executive Summary

This compound is a highly potent and selective inhibitor of human renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). Preclinical data demonstrates that this compound exhibits a superior selectivity profile, with over 1000-fold selectivity for renin when screened against a broad panel of over 150 off-targets, including other proteases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] This high degree of selectivity suggests a lower potential for off-target mediated side effects. In direct comparative studies, this compound has shown a distinct pharmacological profile compared to aliskiren, including differences in intracellular accumulation and effects on prorenin.

In Vitro Potency and Selectivity

This compound demonstrates sub-nanomolar potency against human renin. Its selectivity has been established through extensive screening against a wide range of molecular targets.

Table 1: In Vitro Inhibitory Potency against Human Renin
CompoundIC50 (Human Renin)Reference(s)
This compound 0.47 nM[3]
AliskirenComparable to this compound[4]
Table 2: Cross-Reactivity against Related Aspartyl Proteases

At a concentration of 10 µM, this compound showed minimal inhibition of other human aspartyl proteases, highlighting its specificity for renin.

Off-TargetThis compound (% Inhibition @ 10 µM)
β-secretase<10%
Cathepsin D<10%
Cathepsin E<10%

While it is documented that this compound was tested against a panel of over 150 receptors, ion channels, and enzymes with greater than 1000-fold selectivity, the detailed quantitative data for the entire panel is not publicly available in the reviewed literature.

Comparative Pharmacodynamics

Head-to-head studies in healthy volunteers have revealed significant differences in the renal hemodynamic effects of this compound compared to aliskiren.

Table 3: Effects on Renal Hemodynamics in Healthy Volunteers

A study in salt-depleted healthy volunteers demonstrated that this compound elicits a more pronounced effect on renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to the maximum approved dose of aliskiren.[5]

TreatmentDoseChange in Renal Plasma Flow (RPF)Change in Glomerular Filtration Rate (GFR)
This compound 150 mgResembled 300 mg aliskirenResembled 300 mg aliskiren
300 mgSuperior to 300 mg aliskiren (P < 0.01)Superior to 300 mg aliskiren (P < 0.01)
600 mgEquivalent to 300 mg this compoundEquivalent to 300 mg this compound
Aliskiren300 mgIncrease of 13 ± 5%Increase of 8 ± 6%

These findings suggest that a maximal renal renin blockade can be achieved with 300 mg of this compound.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Catalyzed by AT1R AT1 Receptor AngiotensinII->AT1R Effects Vasoconstriction, Aldosterone Secretion AT1R->Effects Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII VTP27999 This compound VTP27999->Renin Inhibits

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare this compound Serial Dilutions Preincubation Pre-incubate Renin with this compound Inhibitor->Preincubation Enzyme Prepare Recombinant Human Renin Solution Enzyme->Preincubation Substrate Prepare Fluorogenic (FRET) Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Measurement Measure Fluorescence (Ex/Em) Over Time Reaction->Measurement Plotting Plot Reaction Rates vs. log[this compound] Measurement->Plotting Calculation Calculate IC50 Value Plotting->Calculation

Workflow for the in vitro FRET-based renin inhibition assay.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human renin.

Methodology:

  • Reagents and Materials: Recombinant human renin, a fluorogenic renin substrate (e.g., a FRET-based peptide), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and this compound.

  • Procedure:

    • A solution of recombinant human renin is pre-incubated with varying concentrations of this compound in an assay buffer in a 96-well microplate.

    • The fluorogenic substrate is then added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

  • Data Analysis: The rate of substrate cleavage is determined, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Off-Target Selectivity Screening

Objective: To assess the selectivity of this compound against a broad range of other biologically relevant targets.

Methodology:

  • Target Panel: A comprehensive panel of off-targets is selected, typically including other proteases (especially aspartyl proteases), kinases, G-protein coupled receptors (GPCRs), and ion channels.

  • Assay Formats: A variety of assay formats are utilized depending on the target class. These can include enzymatic assays for other proteases and kinases, and radioligand binding assays or functional cell-based assays for receptors.

  • Screening: this compound is typically tested at a high concentration (e.g., 10 µM) against the entire panel in an initial screen.

  • Data Analysis: The percent inhibition for each off-target is calculated. For any significant "hits," follow-up dose-response studies are conducted to determine the IC50 or Ki value. The selectivity index is then calculated by dividing the off-target IC50/Ki by the on-target (renin) IC50.

Measurement of Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR)

Objective: To evaluate the in vivo effects of this compound on renal hemodynamics in human subjects.

Methodology:

  • Subjects: Healthy volunteers, often on a controlled diet (e.g., salt-depleted) to activate the RAAS.

  • Procedure:

    • A continuous intravenous infusion of para-aminohippurate (PAH) and inulin (B196767) is administered to measure RPF and GFR, respectively.

    • Timed blood and urine samples are collected at baseline and at various time points after oral administration of this compound or a comparator (e.g., aliskiren).

  • Analysis: The concentrations of PAH and inulin in plasma and urine are determined. RPF is calculated using the clearance of PAH, and GFR is calculated using the clearance of inulin.

  • Data Analysis: Changes in RPF and GFR from baseline are calculated for each treatment group and compared.

Conclusion

This compound is a potent direct renin inhibitor with a high degree of selectivity for its primary target. The available data from cross-reactivity studies indicates minimal interaction with other related aspartyl proteases and a large panel of other molecular targets, suggesting a favorable safety profile with a low propensity for off-target effects. Comparative studies with aliskiren highlight a distinct and potentially more potent pharmacological effect on renal hemodynamics. Further research and the public release of the complete off-target screening data would provide a more definitive and comprehensive understanding of this compound's selectivity.

References

VTP-27999 vs. Aliskiren: A Comparative Analysis of Intracellular Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of direct renin inhibitors has marked a significant advancement in the management of hypertension and related cardiovascular conditions by targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). While aliskiren (B1664508) was the first orally effective drug in this class, newer agents like VTP-27999 have been developed with potentially distinct pharmacological profiles. A critical aspect of their mechanism, particularly for long-term efficacy and tissue-specific effects, is their ability to accumulate within cells. This guide provides an objective comparison of the intracellular accumulation of this compound and aliskiren, supported by experimental data.

The Renin-Angiotensin-Aldosterone System (RAAS)

Both this compound and aliskiren are direct renin inhibitors that block the conversion of angiotensinogen (B3276523) to angiotensin I, thereby decreasing the production of angiotensin II and subsequent aldosterone (B195564) release. This action at the apex of the RAAS cascade is crucial for their antihypertensive effects.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Aldosterone Aldosterone Secretion Effects Vasoconstriction Sodium & Water Retention Renin->AngI ACE->AngII AT1R->Aldosterone AT1R->Effects Inhibitors This compound Aliskiren Inhibitors->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition for this compound and aliskiren.

Quantitative Comparison of Intracellular Accumulation

Experimental data demonstrates that this compound achieves significantly higher intracellular concentrations compared to aliskiren in human mast cells (HMC-1).[1][2] This enhanced accumulation allows this compound to inhibit intracellular renin at substantially lower medium concentrations.[1][2]

ParameterThis compoundAliskirenCell LineReference
Relative Accumulation HigherLowerHMC-1[1][2]
Functional Potency Blocks intracellular renin at ~5-fold lower medium levelsRequires higher medium levels for intracellular inhibitionHMC-1[1][2]

Mechanism of Cellular Uptake

Furthermore, subcellular fractionation studies using labeled aliskiren have shown that it accumulates in mitochondria and lysosomes, with a distribution pattern distinct from that of renin itself.[1][2]

Experimental Protocols

The following section details the methodology used to compare the intracellular accumulation of this compound and aliskiren as reported in the key literature.[1][2]

Cell Culture and Incubation
  • Cell Lines:

    • Renin-synthesizing human mast cells (HMC-1).

    • Non-renin-synthesizing Human Embryonic Kidney 293 (HEK293) cells.

  • Culture Conditions: Cells were cultured under standard conditions appropriate for each line.

  • Inhibitor Incubation: Cells were incubated with varying concentrations of this compound or aliskiren for a specified period to allow for cellular uptake and accumulation.

Measurement of Intracellular Renin Inhibition
  • Objective: To determine the functional consequence of inhibitor accumulation.

  • Procedure:

    • After incubation with the inhibitors, the culture medium was removed.

    • Cells were washed to remove any extracellular inhibitor.

    • Cells were lysed to release intracellular contents, including renin and the accumulated inhibitor.

    • The activity of the intracellular renin in the cell lysates was measured using a standardized renin activity assay.

    • The concentration of inhibitor in the original medium required to achieve 50% inhibition (IC50) of intracellular renin activity was calculated.

Experimental_Workflow cluster_prep Cell Preparation cluster_process Sample Processing cluster_analysis Analysis start Culture HMC-1 or HEK293 cells incubate Incubate cells with This compound or Aliskiren start->incubate wash Wash cells to remove extracellular inhibitor incubate->wash lyse Lyse cells to release intracellular contents wash->lyse assay Measure renin activity in cell lysate lyse->assay calculate Calculate IC50 for intracellular inhibition assay->calculate

Caption: Workflow for assessing intracellular renin inhibition.

Subcellular Distribution of Aliskiren
  • Objective: To determine the intracellular localization of aliskiren.

  • Method: Subcellular fractionation using a fluorescently-labeled aliskiren analog (FRET-Bodipy-FL-labeled aliskiren).

  • Procedure:

    • Cells were incubated with the labeled aliskiren.

    • Cells were harvested and homogenized.

    • Standard differential centrifugation techniques were used to separate cellular organelles (e.g., mitochondria, lysosomes, cytosol).

    • The amount of labeled aliskiren in each fraction was quantified to determine its distribution pattern.

Discussion and Implications

The observed differences in intracellular accumulation have significant implications for the pharmacological activity of these renin inhibitors.

Logical_Relationship Accumulation Higher Intracellular Accumulation (this compound) Concentration Higher effective drug concentration at the intracellular target site Accumulation->Concentration Potency Greater potency in blocking intracellular renin Concentration->Potency Effect Potentially more sustained or profound inhibition of local RAAS in tissues Potency->Effect

Caption: Impact of higher intracellular accumulation on drug efficacy.

The superior accumulation of this compound suggests it may be more effective at inhibiting intracellular renin, which is believed to play a role in the pathophysiology of end-organ damage independent of the circulating RAAS.[3] This could translate to better tissue protection in organs like the kidney and heart.[4] While aliskiren is also known to accumulate in the kidney, this compound's properties may offer an advantage.[5][6] The higher oral bioavailability of this compound further complements its enhanced cellular uptake, potentially leading to greater overall efficacy.[7][8]

References

VTP-27999: A Comparative Efficacy Analysis Against Other RAAS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel direct renin inhibitor, VTP-27999, with other inhibitors of the Renin-Angiotensin-Aldosterone System (RAAS), including the direct renin inhibitor aliskiren (B1664508), the Angiotensin-Converting Enzyme (ACE) inhibitor enalapril (B1671234), and the Angiotensin II Receptor Blocker (ARB) losartan (B1675146). The information is compiled from preclinical and clinical studies to assist in evaluating its therapeutic potential.

Executive Summary

This compound is a potent, orally bioavailable direct renin inhibitor that targets the initial, rate-limiting step of the RAAS cascade. Preclinical and early clinical data suggest that this compound offers robust suppression of the RAAS. When directly compared to aliskiren, another direct renin inhibitor, this compound has demonstrated a greater potency on a dose-by-dose basis in affecting plasma renin activity and renal hemodynamics. While direct comparative studies with ACE inhibitors and ARBs are not available in the public domain, this guide provides an indirect comparison by examining the effects of enalapril and losartan in similar preclinical models.

Mechanism of Action: Targeting the Head of the Cascade

The RAAS is a critical regulator of blood pressure and fluid balance. This compound acts at the apex of this system by directly inhibiting renin, the enzyme responsible for converting angiotensinogen (B3276523) to angiotensin I. This mechanism prevents the downstream production of the potent vasoconstrictor, angiotensin II, and subsequently reduces aldosterone (B195564) secretion.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction & Blood Pressure Increase AT1R->Vasoconstriction VTP27999 This compound (Direct Renin Inhibitor) VTP27999->Renin ACEi ACE Inhibitors (e.g., Enalapril) ACEi->ACE ARBs ARBs (e.g., Losartan) ARBs->AT1R

RAAS Pathway and Points of Inhibition.

Quantitative Data Summary

This compound vs. Aliskiren: A Direct Comparison

A clinical study in healthy, salt-depleted volunteers provides a direct comparison of the pharmacodynamic effects of this compound and aliskiren.

ParameterThis compound (300 mg)Aliskiren (300 mg)Reference
Change in Renal Plasma Flow (RPF) Increase of ~18%Increase of ~13%[1]
Change in Glomerular Filtration Rate (GFR) Increase of ~20%Increase of ~8%[1]
Plasma Renin Activity (PRA) Suppressed during 24-hour dosing intervalSuppressed during 24-hour dosing interval[2]
Plasma Angiotensin II DecreasedDecreased[2]
Plasma Aldosterone DecreasedDecreased[2]
Blood Pressure Decreased to a similar degree as aliskirenDecreased[2]
This compound: Preclinical Efficacy in a Transgenic Rat Model
ParameterThis compoundComparator (Earlier Compound)Reference
Mean Arterial Blood Pressure Greater reductionLess reduction[3]
Duration of Action Longer durationShorter duration[3]
Indirect Comparison with ACE Inhibitors and ARBs

Direct comparative efficacy data for this compound against ACE inhibitors and ARBs is not publicly available. The following tables summarize the antihypertensive effects of enalapril and losartan in the Spontaneously Hypertensive Rat (SHR) model to provide a basis for indirect comparison.

Enalapril in Spontaneously Hypertensive Rats (SHR)

ParameterEnalapril TreatmentControl (Untreated SHR)Reference
Systolic Blood Pressure Significant reductionElevated[4][5]
Left Ventricular Hypertrophy Prevents developmentPresent[4]
Renal Vessel Pathology Completely preventedPresent[5]

Losartan in Spontaneously Hypertensive Rats (SHR)

ParameterLosartan TreatmentControl (Untreated SHR)Reference
Antihypertensive Efficacy Orally effective with long duration of actionElevated[6]
Proteinuria Significantly decreasesPresent[6]
Survival in Stroke-Prone SHR IncreasedReduced[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of key experimental protocols.

Preclinical Evaluation of Antihypertensive Efficacy in a Hypertensive Rat Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of a RAAS inhibitor.

In Vivo Efficacy Evaluation Workflow.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHRs) or double transgenic rats expressing human renin and angiotensinogen are commonly used models.[3][4][5][6][7][8][9][10][11]

  • Animals are allowed to acclimate for at least one week before the experiment.

2. Blood Pressure Measurement (Radiotelemetry):

  • For continuous and accurate blood pressure monitoring, a radiotelemetry transmitter is surgically implanted.[12][13][14][15][16]

  • The catheter of the transmitter is inserted into the abdominal aorta.[12][13]

  • Animals are allowed to recover for at least one week post-surgery.

  • Baseline blood pressure and heart rate are recorded for 24-48 hours prior to drug administration.

3. Drug Administration:

  • This compound or comparator drugs are typically administered orally via gavage.[17]

  • A vehicle control group (e.g., 0.5% methylcellulose (B11928114) in water) is included.

4. Data Analysis:

  • The change in mean arterial pressure (MAP) from baseline is calculated for each treatment group.

  • Statistical analysis is performed to determine the significance of the blood pressure-lowering effect compared to the vehicle control.

Pharmacodynamic Biomarker Analysis

1. Renin Assay (ELISA):

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of active renin protein in plasma or serum.[1][18][19][20][21]

  • Protocol Summary:

    • A microplate is pre-coated with a monoclonal antibody specific for human renin.

    • Standards and samples are added to the wells and incubated.

    • A biotin-conjugated detection antibody is added, followed by streptavidin-HRP.

    • A substrate solution is added, and the color development is measured at 450 nm.[1][18]

  • Sample Handling: Blood samples are collected in EDTA tubes and centrifuged to separate plasma, which is then stored at -80°C.[18]

2. Angiotensin II Assay (Radioimmunoassay - RIA):

  • Principle: A competitive binding radioimmunoassay is used to quantify Angiotensin II levels in plasma.[22][23][24][25][26]

  • Protocol Summary:

    • Angiotensin II is extracted from plasma samples.

    • The extracted sample is incubated with a specific rabbit anti-angiotensin II antiserum and a radiolabeled Angiotensin II tracer.

    • A second antibody is used to separate bound and free tracer.

    • The radioactivity of the bound fraction is measured using a gamma counter.[22][23]

  • Data Analysis: A standard curve is generated, and the concentration of Angiotensin II in the samples is determined by interpolation.

3. Aldosterone Assay (ELISA):

  • Principle: A competitive ELISA is used for the quantitative measurement of aldosterone in serum, plasma, or urine.[2][27][28][29][30]

  • Protocol Summary:

    • Standards and samples are added to a microplate pre-coated with a donkey anti-sheep IgG antibody.

    • Aldosterone peroxidase conjugate and a polyclonal sheep antibody against aldosterone are added.

    • After incubation, a substrate is added, and the colorimetric signal is measured. The signal is inversely proportional to the aldosterone concentration.[27]

  • Sample Preparation: Serum and plasma samples often require extraction before analysis to remove interfering substances. Urine samples may require acid hydrolysis to measure total aldosterone.[2][28]

Conclusion

This compound is a potent direct renin inhibitor with a promising preclinical and early clinical profile. It demonstrates superior effects on renal hemodynamics compared to aliskiren at similar doses. While direct comparisons with ACE inhibitors and ARBs are lacking, the data from preclinical models suggest that this compound's mechanism of acting at the top of the RAAS cascade holds significant therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical advantages of this compound in the management of hypertension and related cardiovascular and renal diseases.

References

A Comparative Analysis of the Dose-Dependent Renal Effects of VTP-27999 and Aliskiren

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced dose-dependent effects of novel therapeutics is paramount. This guide provides a detailed comparison of the renal effects of VTP-27999, a novel renin inhibitor, and aliskiren (B1664508), the first-in-class direct renin inhibitor. This analysis is based on published clinical data, offering a side-by-side look at their impact on key renal hemodynamic and hormonal parameters.

Executive Summary

This compound demonstrates a more potent and dose-dependent increase in renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to aliskiren at its commonly prescribed dose. A study in healthy, salt-depleted volunteers revealed that the maximal renal effects of renin inhibition are achieved with this compound at a dose of 300 mg, a ceiling not reached with 300 mg of aliskiren.[1][2] The effects of 300 mg of aliskiren on RPF, GFR, and plasma renin-angiotensin system (RAS) components were comparable to those observed with a lower 150 mg dose of this compound.[1][2]

While both drugs effectively suppress plasma renin activity (PRA) and angiotensin II levels, this compound appears to achieve a greater maximal renal hemodynamic response.[1][2] In contrast, clinical trials with aliskiren in patients with type 2 diabetes and chronic kidney disease have shown mixed results on hard renal outcomes, with some studies indicating a reduction in albuminuria but no significant benefit on the progression to end-stage renal disease.[3][4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the dose-dependent effects of this compound and aliskiren on key renal and RAS parameters from a head-to-head comparison study in healthy volunteers on a low-sodium diet.[1][2]

Table 1: Dose-Dependent Effects on Renal Hemodynamics

Drug & DoseChange in Renal Plasma Flow (RPF)Change in Glomerular Filtration Rate (GFR)
Placebo--
This compound (75 mg)--
This compound (150 mg)--
This compound (300 mg)+18 ± 4%+20 ± 4%
This compound (600 mg)+18 ± 4%+20 ± 4%
Aliskiren (300 mg)+13 ± 5%+8 ± 6%

Data presented as mean ± SEM. The effects of 300 mg and 600 mg of this compound on RPF and GFR were significantly greater than those of 300 mg aliskiren (P<0.01).[1][2]

Table 2: Dose-Dependent Effects on the Renin-Angiotensin System

Drug & DosePlasma Renin Activity (PRA)Angiotensin IIPlasma Renin
PlaceboBaselineBaselineBaseline
This compound (75 mg)LoweredLowered to detection limitIncreased
This compound (150 mg)LoweredLowered to detection limitIncreased
This compound (300 mg)LoweredLowered to detection limitIncreased
This compound (600 mg)LoweredLowered to detection limitIncreased
Aliskiren (300 mg)LoweredLowered to detection limitIncreased

This compound dose-dependently increased renin and lowered plasma renin activity and angiotensin II to detection limit levels. The effects of 300 mg aliskiren on RAS components were most comparable to 150 mg this compound.[1][2]

Experimental Protocols

The data presented above was generated from a randomized, placebo-controlled, crossover study involving healthy, salt-depleted volunteers.[1][2]

Study Design:

  • Participants: 22 healthy, normotensive volunteers.[1]

  • Diet: Subjects were maintained on a low-sodium diet (50 mmol/day) to activate the renin-angiotensin system.[1][2]

  • Intervention: The study consisted of two groups. Group 1 received single doses of 75 mg this compound, 300 mg aliskiren, and placebo in a crossover design. Group 2 received escalating single doses of this compound (150 mg, 300 mg, and 600 mg).[1]

  • Washout Period: A sufficient washout period was maintained between each treatment phase.

Key Experimental Procedures:

  • Renal Hemodynamics Measurement: Renal plasma flow (RPF) and glomerular filtration rate (GFR) were measured using the clearance of para-aminohippurate (PAH) and iothalamate, respectively.

  • RAS Component Analysis: Plasma renin activity (PRA), plasma renin concentration, and angiotensin II levels were determined from blood samples collected at specified time points after drug administration.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and experimental design, the following diagrams are provided.

RAS_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Inhibitors Points of Inhibition Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1R->Vasoconstriction VTP_Aliskiren This compound & Aliskiren VTP_Aliskiren->Angiotensinogen Inhibit Renin

Caption: The Renin-Angiotensin System and the point of inhibition for this compound and aliskiren.

Experimental_Workflow cluster_study Clinical Trial Workflow cluster_group1 Group 1 (n=10) cluster_group2 Group 2 (n=12) G1_P1 Placebo G1_P2 This compound (75mg) G1_P3 Aliskiren (300mg) G2_P1 This compound (150mg) G2_P2 This compound (300mg) G2_P3 This compound (600mg) Screening Screening & Low-Sodium Diet Dosing Randomized Crossover Dosing Screening->Dosing Measurements Measurement of RPF, GFR, & RAS Components Dosing->Measurements Analysis Data Analysis Measurements->Analysis

Caption: Experimental workflow for the comparative study of this compound and aliskiren.

References

VTP-27999: A Renin Inhibitor that Uniquely Avoids Prorenin Unfolding

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of VTP-27999 and its distinction from other renin inhibitors reveals a unique mechanism of action that prevents the conformational unfolding of prorenin, the inactive precursor of renin. This key difference, primarily in contrast to the first-in-class renin inhibitor aliskiren (B1664508), has significant implications for the measurement of renin system components and potentially for the overall pharmacological profile of the drug.

Unlike aliskiren, which induces a conformational change in prorenin that allows it to be detected by renin-specific immunoassays, this compound binds to prorenin without causing this unfolding.[1][2][3][4][5][6] This has been demonstrated in both in vitro and in vivo studies, where treatment with this compound did not lead to the artefactual increase in immunoreactive renin from prorenin that is observed with aliskiren.[1][2][5]

Comparative Analysis of Renin Inhibitor Effects on Prorenin

The differential effects of this compound and aliskiren on prorenin conformation are a defining characteristic of this compound's biochemical profile. While both are potent inhibitors of renin, their interaction with prorenin diverges significantly.

FeatureThis compoundAliskiren
Prorenin Binding YesYes
Prorenin Unfolding No[1][2][3][4][5][6]Yes[1][5][7][8]
Effect on Renin Immunoreactivity Increases affinity of active site-directed antibody to renin[1][2][4]Increases immunoreactivity by allowing detection of unfolded prorenin[1][5][7]
Competition for Binding Site Competitively prevented by aliskiren[1][2]Competes with this compound for the same binding site[1][2]
Mechanism of Action: A Tale of Two Conformations

The current understanding is that prorenin exists in an equilibrium between a "closed" inactive conformation and an "open" active-like conformation.[9] Renin inhibitors like aliskiren are thought to bind to the open form, stabilizing it and shifting the equilibrium towards this unfolded state. This exposes epitopes that are then recognized by antibodies in renin immunoassays.[9]

This compound, however, appears to bind to prorenin without locking it in this open conformation. While it does bind to acid-activated, unfolded prorenin, it does not induce this change in the native, inactive form.[1][2][5] The consequence is that in the presence of this compound, prorenin remains largely in its "closed," inactive state and is not detected by renin-specific assays.

The following diagram illustrates the differential effects of this compound and aliskiren on prorenin conformation.

prorenin_conformation cluster_prorenin Prorenin Equilibrium cluster_aliskiren Aliskiren Interaction cluster_vtp27999 This compound Interaction Inactive Prorenin (Closed) Inactive Prorenin (Closed) Active-like Prorenin (Open) Active-like Prorenin (Open) Inactive Prorenin (Closed)->Active-like Prorenin (Open) Spontaneous Equilibrium This compound-Bound\n(No Unfolding) This compound-Bound (No Unfolding) Inactive Prorenin (Closed)->this compound-Bound\n(No Unfolding) Binds without Unfolding Aliskiren-Bound\nUnfolded Prorenin Aliskiren-Bound Unfolded Prorenin Active-like Prorenin (Open)->Aliskiren-Bound\nUnfolded Prorenin Binds & Stabilizes Detected in\nRenin Immunoassay Detected in Renin Immunoassay Aliskiren-Bound\nUnfolded Prorenin->Detected in\nRenin Immunoassay Not Detected in\nRenin Immunoassay Not Detected in Renin Immunoassay This compound-Bound\n(No Unfolding)->Not Detected in\nRenin Immunoassay

Differential effects of Aliskiren and this compound on prorenin.

Experimental Protocols

Immunoradiometric Assay (IRMA) for Renin and Prorenin

Objective: To determine the effect of this compound and aliskiren on the immunoreactivity of renin and prorenin.

Materials:

  • Plasma samples from subjects treated with this compound or aliskiren.

  • Recombinant human renin and prorenin.

  • This compound and aliskiren standards.

  • Renin immunoradiometric assay (IRMA) kit.

  • Prosegment-directed prorenin assay kit.

  • Assay buffer.

Procedure:

  • Sample Preparation: Plasma samples were collected from individuals before and after treatment with this compound or aliskiren. For in vitro experiments, recombinant human renin or prorenin was spiked into buffer or plasma.

  • Incubation with Inhibitors: Aliquots of plasma or recombinant protein solutions were incubated with varying concentrations of this compound or aliskiren.

  • Renin Measurement: The concentration of immunoreactive renin was measured using a commercial IRMA kit. This assay typically uses two monoclonal antibodies, one of which is directed against the active site of renin.

  • Prorenin Measurement: Prorenin concentration was determined using an assay that specifically detects the prosegment of the prorenin molecule. This allows for the quantification of total prorenin, regardless of its conformational state.

  • Acid Activation of Prorenin: To measure total renin (renin + prorenin), plasma samples were subjected to acid activation, which irreversibly unfolds prorenin into a renin-like conformation. The subsequent measurement of renin immunoreactivity provides the total renin concentration.

  • Data Analysis: The changes in immunoreactive renin and prorenin concentrations in the presence of the inhibitors were compared to baseline levels.

The following diagram outlines the experimental workflow for assessing the impact of renin inhibitors on prorenin unfolding.

experimental_workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_assay Immunoassay cluster_results Results Analysis Plasma_Sample Plasma Sample or Recombinant Prorenin This compound This compound Aliskiren Aliskiren Control Control (No Inhibitor) Incubate_VTP Incubate with This compound This compound->Incubate_VTP Incubate_Aliskiren Incubate with Aliskiren Aliskiren->Incubate_Aliskiren Incubate_Control Incubate without Inhibitor Control->Incubate_Control Renin_Assay_VTP Renin Immunoassay Incubate_VTP->Renin_Assay_VTP Prorenin_Assay_VTP Prorenin Immunoassay Incubate_VTP->Prorenin_Assay_VTP Renin_Assay_Aliskiren Renin Immunoassay Incubate_Aliskiren->Renin_Assay_Aliskiren Prorenin_Assay_Aliskiren Prorenin Immunoassay Incubate_Aliskiren->Prorenin_Assay_Aliskiren Renin_Assay_Control Renin Immunoassay Incubate_Control->Renin_Assay_Control Prorenin_Assay_Control Prorenin Immunoassay Incubate_Control->Prorenin_Assay_Control Result_VTP No significant increase in renin immunoreactivity from prorenin Renin_Assay_VTP->Result_VTP Result_Aliskiren Significant increase in renin immunoreactivity due to prorenin unfolding Renin_Assay_Aliskiren->Result_Aliskiren Result_Control Baseline renin and prorenin levels Renin_Assay_Control->Result_Control

Workflow for immunoassay-based analysis of prorenin unfolding.

Conclusion

References

Safety Operating Guide

Proper Disposal of VTP-27999: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

As a novel alkyl amine renin inhibitor, VTP-27999 requires careful handling and disposal to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds and alkyl amines provide a clear framework for its responsible management. This guide offers procedural, step-by-step instructions to navigate the disposal process safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection

Ensure that all handling of this compound, particularly when dealing with the pure compound or concentrated solutions, is performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most research chemicals, involves segregation, secure containment, and coordination with your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Treat as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.

  • Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as hazardous solid waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid chemical waste.

Step 2: Use of Appropriate Waste Containers

  • Solid Waste: Collect all contaminated solid materials in a designated, puncture-resistant container with a lid. This container should be clearly labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-top cap for all solutions containing this compound. The container must be labeled as "Hazardous Chemical Waste" and should also specify the contents, including this compound and any solvents used. As this compound is an alkyl amine, it is crucial to avoid mixing this waste stream with acidic or oxidizing waste to prevent potentially violent reactions.[1][2]

Step 3: Proper Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The name of the principal investigator or research group.

Step 4: Safe Storage of Waste

Store all this compound waste in a designated and secure satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • Segregated from incompatible materials, especially acids and strong oxidizing agents.[1]

  • Inspected regularly for any signs of leakage or container degradation.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the this compound waste. Follow their specific procedures for waste collection and documentation. Never attempt to transport hazardous waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste Type (Solid, Liquid, Unused Product) A->B C Segregate this compound Waste B->C D Use Designated, Compatible Waste Containers C->D E Label Containers Clearly 'Hazardous Waste - this compound' D->E F Store in Secure Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G H Proper Disposal by Licensed Professionals G->H

Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound.

By adhering to these general yet crucial guidelines, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific chemical hygiene and waste management plans.

References

Personal protective equipment for handling VTP-27999

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for VTP-27999

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to ensure personal safety and proper disposal of the compound. The primary hazard consideration for this compound TFA stems from its trifluoroacetate (B77799) (TFA) salt, which is a strong and corrosive acid capable of causing severe skin burns and eye damage.[1] Therefore, it is imperative to handle this compound with the same precautions as other corrosive and potentially irritating chemical compounds.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory when handling this compound in both solid and solution forms to prevent accidental exposure.[1]

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles with side shields. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.Protects against splashes and aerosols that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Double gloving is recommended. Always inspect gloves for tears or degradation before use and change them immediately if contact with the compound occurs.Prevents skin contact which can lead to irritation and burns from the TFA component.[1]
Skin and Body Protection A laboratory coat must be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory.Protects the skin from accidental spills and contamination.[1]
Respiratory Protection All handling of this compound TFA powder and solutions should be conducted within a certified chemical fume hood.Minimizes inhalation of dust or aerosols, protecting the respiratory tract from irritation and potential systemic effects.[1]
Operational Plan: Handling and Storage

Handling:

  • Always handle this compound TFA within a certified chemical fume hood to control exposure to dust and aerosols.[1]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Ensure adequate ventilation in the handling area.

  • Prepare fresh solutions and use them promptly. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Storage:

  • For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[2][3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: Used gloves, absorbent materials from spills, and empty containers should be collected in a designated, sealed hazardous waste container.

  • Unused Compound: Dispose of unused this compound according to your institution's hazardous waste disposal protocols. Do not dispose of it down the drain or in regular trash.

  • Spill Cleanup:

    • For small spills: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Clean the spill area with a suitable decontamination solution.[1]

    • For large spills: Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[1] Prevent entry into the affected area.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare workspace in chemical fume hood B->C D Weigh this compound powder C->D Proceed with caution E Prepare solution D->E F Perform experiment E->F G Decontaminate work surfaces F->G Experiment complete H Dispose of waste in designated hazardous waste containers G->H I Doff and dispose of PPE H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VTP-27999
Reactant of Route 2
VTP-27999

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.